2,3-Difluorobenzyl bromide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(bromomethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBSGSZZESQDBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333761 | |
| Record name | 2,3-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113211-94-2 | |
| Record name | 2,3-Difluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Bromomethyl)-2,3-difluoro-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Role of Fluorine in Molecular Design
An In-depth Technical Guide to 2,3-Difluorobenzyl Bromide: Synthesis, Reactivity, and Applications in Drug Discovery
The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's physicochemical and biological characteristics. These modifications often lead to enhanced metabolic stability, increased lipophilicity for better membrane permeability, and improved binding affinity to biological targets.[1] Within the arsenal of fluorinated building blocks, this compound (CAS No. 113211-94-2) has emerged as a critical reagent for introducing the 2,3-difluorobenzyl moiety, a structural motif of significant interest in the development of novel therapeutics and advanced materials.[1][2][3]
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It details the core properties, synthesis, reactivity, and applications of this compound, with a focus on providing practical, field-proven insights grounded in established scientific principles.
Core Properties and Specifications
This compound, also known as α-Bromo-2,3-difluorotoluene, is a reactive electrophile valued for its ability to readily undergo nucleophilic substitution reactions.[1] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 113211-94-2 | [4][5] |
| Molecular Formula | C₇H₅BrF₂ | [4][5][6] |
| Molecular Weight | 207.02 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.628 g/mL at 25 °C | [4][5][7] |
| Refractive Index (n²⁰/D) | 1.527 - 1.529 | [4][8] |
| Flash Point | 90 °C (194 °F) - closed cup | [4][7][9] |
| Purity (typical) | ≥98% | [4] |
| Synonyms | α-Bromo-2,3-difluorotoluene | [4] |
Synthesis of this compound
The primary industrial synthesis of this compound relies on the free-radical bromination of the corresponding toluene derivative, 2,3-difluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.
Underlying Principle: Free-Radical Halogenation
Free-radical halogenation proceeds via a chain mechanism involving three key stages: initiation, propagation, and termination.[10]
-
Initiation: A radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN), induces the homolytic cleavage of a bromine source (e.g., Br₂ or N-bromosuccinimide) to generate bromine radicals (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,3-difluorotoluene. This is the rate-determining step and is highly selective for the benzylic position because the resulting 2,3-difluorobenzyl radical is stabilized by resonance with the aromatic ring. This benzyl radical then reacts with another molecule of the bromine source to form the product, this compound, and a new bromine radical, which continues the chain.
-
Termination: The reaction ceases when two radicals combine.
A common and effective laboratory and industrial method employs N-bromosuccinimide (NBS) as the bromine source and AIBN or benzoyl peroxide as the radical initiator in a non-polar solvent like carbon tetrachloride or cyclohexane. An alternative, greener approach utilizes hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under photochemical conditions, which avoids costly reagents and simplifies workup.[11]
Reactivity and Mechanistic Considerations
The synthetic utility of this compound is dominated by its reactivity as an electrophile in nucleophilic substitution reactions. The carbon of the bromomethyl group (-CH₂Br) is electron-deficient and readily attacked by a wide range of nucleophiles.
Nucleophilic Substitution (Sₙ2 Mechanism)
The reaction typically proceeds via a concerted, bimolecular Sₙ2 mechanism.[12] In this pathway, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group. This "backside attack" leads to a single transition state where the nucleophile-carbon bond is forming concurrently as the carbon-bromine bond is breaking.
Key factors favoring the Sₙ2 pathway for this primary benzylic bromide include:
-
Steric Accessibility: The primary nature of the electrophilic carbon minimizes steric hindrance, allowing easy access for the nucleophile.
-
Good Leaving Group: The bromide ion (Br⁻) is a stable anion and therefore an excellent leaving group, facilitating the reaction.
-
Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), or acetone are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.[13]
Application in Drug Discovery: Synthesis of CXCR2 Antagonists
A compelling application of this compound is in the synthesis of antagonists for the human chemokine receptor CXCR2.[3] Upregulated CXCR2 signaling is implicated in numerous inflammatory diseases, autoimmune disorders, and cancers, making it a significant therapeutic target.[3][14] The 2,3-difluorobenzyl moiety is incorporated into lead compounds to enhance binding affinity and optimize pharmacokinetic properties.[15]
Exemplary Protocol: N-Alkylation of a Pyrido[3,4-d]pyrimidine Core
The following protocol is adapted from the synthesis of a potent CXCR2 antagonist, demonstrating a typical Sₙ2 reaction with a nitrogen nucleophile.[3]
Reaction Scheme: (Self-created image representing the reaction described in the protocol)
Materials:
-
2-Mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.)
-
Potassium carbonate (K₂CO₃) (2.00 eq.)
-
This compound (1.00 eq.)
-
Dry Dimethylformamide (DMF)
Step-by-Step Methodology:
-
To a solution of 2-mercaptopyrido[3,4-d]pyrimidin-4(3H)-one (1.00 eq.) in dry DMF, add potassium carbonate (2.00 eq.).
-
Causality: K₂CO₃ is a mild inorganic base used to deprotonate the thiol group, generating a more potent thiolate nucleophile. DMF is an ideal polar aprotic solvent for this Sₙ2 reaction.
-
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of this compound (1.00 eq.) in dry DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Self-Validation: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.
-
-
Upon completion, concentrate the reaction mixture in vacuo to remove the DMF.
-
Add water to the residue. The desired product, being organic and less soluble, will precipitate out of the aqueous solution.
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with water, methanol (MeOH), and diethyl ether (Et₂O) to remove residual salts and impurities.
-
Dry the final product under vacuum to afford the 2-((2,3-difluorobenzyl)thio)pyrido[3,4-d]pyrimidin-4(3H)-one as a solid.[3] This reported procedure achieved a 92% yield.[3]
Safety, Handling, and Storage
This compound is a corrosive and combustible liquid that requires careful handling in a laboratory setting.
Hazard Identification:
-
GHS Classification: Skin Corrosion/Irritation, Category 1B.[4][5][9]
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[4][5][9]
Recommended Handling Procedures:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield.[4]
-
Keep away from heat, sparks, and open flames.
-
Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[4]
-
Long-term storage at 2-8°C is recommended.[8]
Conclusion
This compound is a high-value, versatile building block whose utility is firmly established in modern organic synthesis, particularly within drug discovery programs. Its straightforward synthesis via free-radical bromination and its predictable reactivity in Sₙ2 reactions make it an efficient tool for installing the 2,3-difluorobenzyl group. As demonstrated in the synthesis of CXCR2 antagonists, this moiety can be critical for achieving high potency and desirable drug-like properties. A thorough understanding of its properties, reactivity, and handling requirements enables chemists to leverage this powerful reagent to its full potential in the creation of novel and impactful molecules.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. CAS:113211-94-2, 2,3-二氟溴苄-毕得医药 [bidepharm.com]
- 3. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. 2,3-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. | Advent [adventchembio.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 113211-94-2 this compound AKSci N577 [aksci.com]
- 9. This compound 98 113211-94-2 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 12. 113211-94-2|this compound|BLD Pharm [bldpharm.com]
- 13. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Application of Fluorescent Ligands Targeting the Intracellular Allosteric Binding Site of the CXC Chemokine Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What are the new molecules for CXCR2 antagonists? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis and Characterization of 2,3-Difluorobenzyl Bromide
Introduction: The Strategic Importance of 2,3-Difluorobenzyl Bromide
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal and agrochemical development.[1] Fluorine's high electronegativity and small atomic size can dramatically alter a compound's physical and chemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[2] Within the arsenal of fluorinated building blocks, this compound (CAS No. 113211-94-2) emerges as a particularly valuable intermediate.[1] Its unique 1,2,3-substitution pattern on the aromatic ring offers a distinct electronic and steric profile compared to other isomers.
This guide provides a comprehensive overview of the synthesis and characterization of this compound, grounded in established chemical principles and analytical practices. It is intended for researchers and development scientists who require a practical, in-depth understanding of this key synthetic intermediate. The reactivity of the benzylic bromide makes it an excellent electrophile for nucleophilic substitution, allowing for the facile introduction of the 2,3-difluorobenzyl moiety into a wide array of molecular scaffolds.[3][4] This versatility has led to its use in the development of novel pharmaceuticals, such as kinase inhibitors and antiviral agents, as well as advanced agrochemicals and materials.[4][5]
Part 1: Synthesis Methodology
The most direct and industrially scalable synthesis of this compound involves the side-chain bromination of 2,3-Difluorotoluene. This transformation is a classic example of a free-radical halogenation reaction, which selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.
Synthetic Workflow Overview
The synthesis proceeds from the commercially available starting material, 2,3-Difluorotoluene, to the final product through a single-step radical bromination, followed by a standard aqueous work-up and purification.
Caption: Overall workflow for the synthesis of this compound.
Reaction Mechanism: Free-Radical Chain Bromination
The side-chain bromination of toluene derivatives proceeds via a free-radical chain mechanism.[6] N-Bromosuccinimide (NBS) is the preferred brominating agent for this reaction, as it maintains a low, constant concentration of elemental bromine (Br₂) throughout the reaction, which suppresses competing electrophilic aromatic substitution on the benzene ring.[7] The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or initiation by UV light.[8]
The mechanism consists of three key stages: initiation, propagation, and termination.[9]
Caption: The three stages of the free-radical bromination mechanism.
-
Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals react with trace amounts of HBr present to generate the key bromine radical (Br•).
-
Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 2,3-difluorotoluene. This is the rate-determining step and selectively forms the resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated from NBS and HBr) to form the product, this compound, and a new bromine radical, which continues the chain reaction.
-
Termination: The reaction concludes when two radicals combine to form a stable, non-radical species.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from standard methods for benzylic bromination.[10][11]
Reagents & Equipment:
-
2,3-Difluorotoluene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Separatory funnel, standard glassware
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Difluorotoluene (1.0 eq) and carbon tetrachloride (approx. 2-3 mL per mmol of toluene).
-
Addition of Reagents: Add N-Bromosuccinimide (1.05-1.1 eq). The slight excess ensures complete consumption of the starting material. Finally, add the radical initiator, AIBN (0.02-0.05 eq).
-
Causality: Using a stoichiometric amount of NBS provides the bromine source. A catalytic amount of AIBN is sufficient to initiate the chain reaction. CCl₄ is a classic solvent for radical reactions due to its inertness.[10]
-
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. If using a UV lamp, position it close to the flask. Monitor the reaction progress by GC or TLC. The reaction is typically complete when the solid succinimide (a byproduct, less dense than CCl₄) is observed floating at the surface.
-
Work-up: a. Cool the reaction mixture to room temperature, then cool further in an ice bath. b. Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of cold CCl₄. c. Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium bisulfite (to quench any remaining bromine), water, and brine.
-
Self-Validation: The disappearance of the orange/brown bromine color upon washing with sodium bisulfite confirms the quenching of the excess brominating agent.
-
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent by rotary evaporation. b. The crude product is a pale yellow oil. Purify by vacuum distillation to obtain this compound as a clear, colorless to light yellow liquid.[3]
Safety and Handling
This compound is a corrosive and lachrymatory substance.[12] All manipulations must be performed in a well-ventilated chemical fume hood.
-
Hazards: Causes severe skin burns and eye damage (H314). It is a lachrymator, causing irritation and tearing.[12] Combustible liquid.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[13]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents and bases.[14]
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal.[14]
-
First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes.[12] For eye contact, rinse cautiously with water for several minutes.[12] Seek immediate medical attention in all cases of exposure.
Part 2: Characterization and Data Analysis
Confirming the identity and purity of the synthesized this compound is achieved through a combination of physical measurements and spectroscopic analysis.
Characterization Workflow
Caption: Logical workflow for the analytical characterization of the product.
Physical Properties
The following table summarizes key physical properties of this compound.
| Property | Value | Source |
| CAS Number | 113211-94-2 | |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| Appearance | Colorless to light yellow liquid | [3][15] |
| Density | 1.628 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.528 | |
| Flash Point | 90 °C (194 °F) - closed cup |
Spectroscopic Data Interpretation
¹H NMR Spectroscopy Proton NMR is used to confirm the structure by showing the chemical environment of the hydrogen atoms.[16]
-
Benzylic Protons (-CH₂Br): A singlet is expected around δ 4.5-4.7 ppm . This signal is deshielded due to the adjacent electronegative bromine atom and the aromatic ring.
-
Aromatic Protons (-C₆H₃-): Three protons are expected in the aromatic region, typically between δ 7.0-7.5 ppm . Due to the fluorine atoms, these protons will exhibit complex splitting patterns (multiplets) due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
¹³C NMR Spectroscopy Carbon NMR provides information about the carbon skeleton.[16] A key feature will be the carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and adjacent carbons into doublets or doublet of doublets.
-
Benzylic Carbon (-CH₂Br): Expected around δ 30-35 ppm .
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 115-155 ppm ).
-
The two carbons directly bonded to fluorine (C-2, C-3) will show large one-bond C-F coupling constants (¹JCF ≈ 245-255 Hz) and will appear as doublets.
-
Other aromatic carbons will show smaller two- or three-bond C-F couplings.
-
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.[17]
| Wavenumber (cm⁻¹) | Bond Vibration | Interpretation |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic C-H bonds |
| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations |
| ~1280 | C-F stretch | Strong absorption characteristic of aryl fluorides |
| 600-500 | C-Br stretch | Characteristic of alkyl bromides[17] |
Mass Spectrometry (MS) Mass spectrometry provides the molecular weight and can confirm the elemental composition.
-
Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio) at m/z 206 (for C₇H₅⁷⁹BrF₂) and m/z 208 (for C₇H₅⁸¹BrF₂).[18][19] This isotopic signature is definitive for a monobrominated compound.
-
Fragmentation: A prominent fragment will be the loss of the bromine atom, resulting in the [M-Br]⁺ peak at m/z 127 (the 2,3-difluorobenzyl cation).
Conclusion
This compound is a valuable synthetic building block whose preparation is readily achievable through the free-radical side-chain bromination of 2,3-Difluorotoluene. The use of N-bromosuccinimide and a radical initiator provides a selective and efficient method for this transformation. A robust characterization protocol employing NMR, IR, and Mass Spectrometry allows for unambiguous confirmation of the product's identity and purity, with the characteristic 1:1 isotopic pattern in the mass spectrum serving as a definitive marker. Adherence to strict safety protocols is paramount due to the corrosive and lachrymatory nature of the compound. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and verify this important chemical intermediate for applications in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. krc.cecri.res.in [krc.cecri.res.in]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. This compound | 113211-94-2 | TCI AMERICA [tcichemicals.com]
- 16. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
2,3-Difluorobenzyl bromide chemical structure and IUPAC name
An In-Depth Technical Guide to 2,3-Difluorobenzyl Bromide: Structure, Synthesis, and Applications
Introduction
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorine's unique size and high electronegativity can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. Among the array of fluorinated building blocks, this compound (CAS No: 113211-94-2) has emerged as a critical and versatile intermediate. Its distinct substitution pattern offers a powerful tool for chemists to introduce the 2,3-difluorobenzyl moiety, unlocking enhanced properties in target molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity and properties to its synthesis, applications, and safety protocols, tailored for professionals in research and drug development.
Chemical Identity and Properties
A precise understanding of a reagent's properties is fundamental to its effective application. This section details the nomenclature, structure, and key physicochemical characteristics of this compound.
Nomenclature and Structure
-
Systematic IUPAC Name : 1-(Bromomethyl)-2,3-difluorobenzene
-
Common Name : this compound
-
Synonym : α-Bromo-2,3-difluorotoluene[1]
-
CAS Number : 113211-94-2[1]
-
Molecular Formula : C₇H₅BrF₂
-
Molecular Weight : 207.02 g/mol
Chemical Structure
The structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, and a bromomethyl group at position 1. The benzylic bromine is a highly effective leaving group, making the compound an excellent electrophile for nucleophilic substitution reactions.
Caption: Chemical structure of 1-(Bromomethyl)-2,3-difluorobenzene.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These data are critical for planning reactions, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Form | Liquid | |
| Density | 1.628 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.528 | |
| Flash Point | 90 °C (194.0 °F) - closed cup | |
| Purity | >98.0% (GC) | [1] |
Synthesis and Mechanistic Considerations
This compound is typically synthesized via the free-radical bromination of 2,3-difluorotoluene. This reaction selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.
General Synthetic Pathway: Free-Radical Bromination
The transformation involves three key stages: initiation, propagation, and termination. Initiation is typically achieved using a radical initiator like azobisisobutyronitrile (AIBN) or photochemically with UV light. The propagation steps involve the abstraction of a benzylic hydrogen by a bromine radical, followed by the reaction of the resulting benzyl radical with molecular bromine.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of this compound.
Objective: To synthesize this compound from 2,3-difluorotoluene via free-radical bromination.
Materials:
-
2,3-Difluorotoluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluorotoluene (1.0 eq) in anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Causality: NBS serves as the bromine source, providing a low, steady concentration of Br₂. AIBN is a thermal initiator that generates radicals upon heating, starting the chain reaction.
-
Reaction Execution: Heat the mixture to reflux (approx. 77 °C) and maintain reflux for 4-6 hours. The reaction can be monitored by GC or TLC to track the consumption of the starting material. Causality: Heating provides the energy to initiate the radical chain reaction and maintain its propagation.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Workup - Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any trace HBr), saturated Na₂S₂O₃ solution (to quench any remaining Br₂), and finally with brine. Causality: These washing steps are critical for removing acidic byproducts and excess bromine, simplifying the final purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound as a clear, colorless to light-yellow liquid.
Self-Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Applications in Research and Development
The reactivity of the benzylic bromide and the unique properties imparted by the difluorophenyl ring make this compound a valuable intermediate in several high-value research areas.
-
Pharmaceutical Drug Discovery : A primary application is in medicinal chemistry to synthesize drug candidates with improved pharmacokinetic profiles. The introduction of fluorine can block metabolic pathways, increase cell membrane permeability, and enhance binding affinity to target proteins. For instance, this compound has been utilized in the synthesis of novel chemokine antagonists.
-
Agrochemical Innovation : In the development of new pesticides and herbicides, fluorination can lead to compounds with greater potency, stability, and selectivity. This allows for lower application rates and potentially reduced environmental impact.
-
Material Science : While less common, the 2,3-difluorobenzyl group can be incorporated into polymers or specialty materials. The fluorine atoms can enhance properties such as thermal stability, chemical resistance, and hydrophobicity.
Safety, Handling, and Storage
This compound is a corrosive and hazardous chemical that requires strict safety protocols.
Hazard Identification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage.[1] |
| Combustible Liquid | GHS07 (Exclamation Mark) | Warning | H227: Combustible liquid.[1] |
Note: This compound is also a lachrymator, causing irritation and tearing of the eyes.
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[1] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Skin and Body Protection : Wear a flame-retardant lab coat and closed-toe shoes.
-
Respiratory Protection : If there is a risk of inhalation, use a respirator with an appropriate organic vapor/acid gas cartridge (e.g., type ABEK).
-
-
Handling Advice : Avoid contact with skin, eyes, and clothing.[1] Keep away from heat, sparks, and open flames.[1]
Emergency Procedures
-
In case of Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
If Inhaled : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Storage
Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It should be stored in a designated corrosives area.[1]
Conclusion
This compound is a high-value chemical intermediate whose utility is firmly established in the fields of pharmaceutical research, agrochemical synthesis, and material science. Its strategic importance lies in its ability to efficiently introduce a 2,3-difluorobenzyl moiety, a structural motif known to confer beneficial properties such as enhanced metabolic stability and binding affinity. A thorough understanding of its chemical properties, synthetic routes, and stringent safety requirements is paramount for its effective and safe utilization. As research continues to push the boundaries of molecular design, the role of specialized building blocks like this compound will undoubtedly continue to expand.
References
A Comprehensive Technical Guide to the Safe Handling of 2,3-Difluorobenzyl Bromide for Research and Development Professionals
Introduction: 2,3-Difluorobenzyl bromide is a substituted aromatic compound widely utilized as a key building block in organic synthesis, particularly within the fields of medicinal chemistry and materials science. Its utility in creating complex molecular architectures is significant. However, its chemical reactivity also presents considerable hazards, including severe corrosivity and lachrymatory properties. This guide provides a detailed framework for the safe handling, storage, and emergency management of this compound, grounded in established safety protocols and technical data. It is designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
Section 1: Core Hazard Profile and Classification
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. This compound is classified as a hazardous substance that poses multiple risks. It is a combustible liquid that causes severe skin burns and eye damage and may be corrosive to metals.[1] Its vapors are also lachrymatory, meaning they are a potent eye irritant that causes tearing.[2][3]
Expert Insight: The primary hazard stems from its reactivity as a benzylic bromide. The bromine atom is a good leaving group, making the compound a potent alkylating agent. This reactivity allows it to readily react with biological nucleophiles, such as water, amines, and thiols found in skin, eyes, and mucous membranes, leading to the formation of hydrobromic acid (HBr) and subsequent chemical burns.[4][5]
GHS Hazard Classification Summary
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazards.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage.[1] |
| Danger [1] |
| Corrosive to Metals | H290: May be corrosive to metals. |
| Warning |
| Flammable Liquids | H227: Combustible liquid. |
| Warning |
Section 2: Physicochemical Properties
A thorough understanding of a chemical's physical properties is essential for designing safe experiments and storage solutions.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonym(s) | α-Bromo-2,3-difluorotoluene | [1] |
| CAS Number | 113211-94-2 | [1] |
| Molecular Formula | C₇H₅BrF₂ | [1] |
| Molecular Weight | 207.02 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.628 g/mL at 25 °C | [1] |
| Flash Point | 90 °C (194 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.528 | [1] |
| Incompatibilities | Strong oxidizing agents, strong bases, moisture | [6][7] |
Expert Insight: The high density of this liquid means that a small volume can represent a significant mass and molar quantity. The flash point of 90°C indicates that while it is not classified as highly flammable, it can be ignited if heated, necessitating the avoidance of ignition sources during handling.[1] The compound is also moisture-sensitive; exposure to water can lead to hydrolysis, releasing corrosive HBr gas.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and robust PPE, is non-negotiable when handling this compound.
Primary Engineering Control: The Chemical Fume Hood
Directive: All handling, weighing, and dispensing of this compound must be performed inside a certified chemical fume hood.[7]
Causality: This is a mandatory control for three primary reasons:
-
Inhalation Hazard: The compound's vapors are corrosive and damaging to the entire respiratory tract.[4] A fume hood provides constant exhaust ventilation to capture these vapors at the source.
-
Lachrymatory Effect: Even minute quantities of vapor can cause intense eye irritation and tearing, which can be incapacitating and lead to secondary accidents.[2][3]
-
Containment: In the event of an accidental spill, the fume hood provides primary containment, preventing the spread of the corrosive liquid into the laboratory.
Mandatory Personal Protective Equipment (PPE)
The following PPE provides the final barrier of protection and must be worn at all times when there is any risk of exposure.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).[8] Double-gloving is strongly recommended.[9]
-
Eye and Face Protection: Chemical safety goggles in combination with a full-face shield are required.[1][6]
-
Causality: Standard safety glasses do not provide adequate protection from splashes or the pervasive, irritating vapors.[8] A face shield protects the entire face from splashes of this highly corrosive material.
-
-
Body Protection: A flame-resistant lab coat, worn over personal clothing, is the minimum requirement. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron or coveralls should be used.[6] Gowns should be solid-front with tight-fitting cuffs.[8]
-
Respiratory Protection: For situations where fume hood use is not possible or in the case of a large spill, a full-face respirator with a combination organic vapor/acid gas cartridge (e.g., Type ABEK as per EN14387) is necessary.[1][6] Respirator use must be in accordance with a formal respiratory protection program.
Section 4: Standard Operating Protocol for Handling and Dispensing
This protocol provides a self-validating workflow for the routine handling of this compound.
Step 1: Pre-Handling Preparation
-
Don all required PPE as specified in Section 3.
-
Verify that the chemical fume hood is operational (check airflow monitor) and that the sash is at the appropriate working height.
-
Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Prepare all necessary glassware, reagents, and spill cleanup materials and place them within the fume hood to minimize movement in and out of the containment area.
-
Place a chemical-absorbent pad on the work surface of the fume hood.
Step 2: Dispensing the Reagent
-
Secure the reagent bottle in the fume hood.
-
Slowly open the container, being mindful of any potential pressure buildup.
-
For liquid transfer, use a gastight syringe or a cannula technique for air-sensitive reactions. Avoid pouring directly from the bottle when possible to minimize splash risk.
-
Once the desired amount is transferred, securely close the primary container.
-
Wipe the exterior of the primary container with a damp cloth (if safe to do so) to remove any residue before returning to storage.
Step 3: Post-Handling and Cleanup
-
Quench or clean any contaminated glassware within the fume hood using an appropriate procedure.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated disposables (gloves, absorbent pads, pipette tips) in a designated, sealed hazardous waste container.
-
Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Wash hands and forearms thoroughly with soap and water after exiting the lab.[7]
Workflow for Safe Handling
References
- 1. 2,3-ジフルオロベンジルブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.no [fishersci.no]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. synquestlabs.com [synquestlabs.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. pppmag.com [pppmag.com]
- 9. qualia-bio.com [qualia-bio.com]
An In-depth Technical Guide to the Electrophilicity of the Benzylic Carbon in 2,3-Difluorobenzyl Bromide
Abstract
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to modulate physicochemical and biological properties. 2,3-Difluorobenzyl bromide is a key building block in this endeavor, providing a reactive handle for the incorporation of the 2,3-difluorobenzyl moiety. The reactivity of this reagent is fundamentally governed by the electrophilicity of its benzylic carbon. This guide provides a detailed analysis of the electronic factors that determine this electrophilicity, contextualizing its reactivity within the broader landscape of substituted benzyl halides. We will dissect the interplay of inductive and resonance effects, present a framework for predicting reactivity using linear free-energy relationships, and provide a practical experimental protocol for its application in nucleophilic substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile reagent.
The Benzylic Position: A Site of Privileged Reactivity
The carbon atom directly attached to a benzene ring, known as the benzylic position, exhibits unique reactivity.[1][2] This heightened reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates through resonance. In the context of nucleophilic substitution reactions, the departure of a leaving group from the benzylic carbon can proceed through an S(_N)1 or S(_N)2 mechanism, or a borderline pathway, depending on the substitution pattern of the ring, the nature of the leaving group, the nucleophile, and the solvent.
-
S(_N)1 Pathway: This mechanism involves the formation of a benzylic carbocation intermediate. The stability of this carbocation is significantly enhanced by the delocalization of the positive charge into the (\pi)-system of the aromatic ring.[3]
-
S(N)2 Pathway: This is a concerted mechanism where the nucleophile attacks the benzylic carbon as the leaving group departs. The rate of this reaction is sensitive to steric hindrance and the electronic nature of the benzylic carbon.[4]
The electrophilicity of the benzylic carbon is a critical determinant of its susceptibility to nucleophilic attack. This property is profoundly influenced by the electronic nature of substituents on the aromatic ring.
The Electronic Influence of 2,3-Difluoro Substitution
The presence of two fluorine atoms on the aromatic ring of this compound introduces a complex interplay of electronic effects that ultimately govern the electrophilicity of the benzylic carbon. Fluorine is the most electronegative element, leading to strong electronic perturbations. These effects can be deconstructed into two primary components: the inductive effect and the resonance (or mesomeric) effect.
-
Inductive Effect (-I): Due to its high electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect.[5] This effect is transmitted through the sigma bonds of the molecule, leading to a decrease in electron density at the carbon atoms of the benzene ring and, consequently, at the benzylic carbon. This polarization increases the partial positive charge on the benzylic carbon, enhancing its electrophilicity. In this compound, the cumulative inductive effect of two fluorine atoms significantly enhances the electrophilic character of the benzylic carbon.
-
Resonance Effect (+R): The fluorine atoms, possessing lone pairs of electrons, can also donate electron density to the (\pi)-system of the benzene ring through resonance.[6][7] This effect is most pronounced at the ortho and para positions relative to the substituent. However, for fluorine, the +R effect is weak due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon atoms in the benzene ring.[8]
In the case of fluorinated benzenes, the strong -I effect generally outweighs the weak +R effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution.[9] For this compound, both fluorine atoms exert a strong -I effect, which is additive. The fluorine at position 2 is ortho to the benzylic carbon, and the fluorine at position 3 is meta. Both positions effectively withdraw electron density from the benzylic carbon through the sigma framework.
Figure 1: Dominant electronic effects in this compound.
Quantifying Reactivity: A Hammett-based Approach
While a qualitative understanding of electronic effects is useful, a quantitative prediction of reactivity can be achieved through linear free-energy relationships, most notably the Hammett equation.[10][11] The Hammett equation, in its simplest form for reaction rates, is:
log(k/k₀) = ρσ
where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is characteristic of the reaction type and conditions.
For reactions involving the formation of a positive charge at the benzylic position in the transition state (as in an S(_N)1 reaction or an S(_N)2 reaction with significant charge separation), a modified substituent constant, σ⁺, is often used to account for through-conjugation.[12]
A negative ρ value indicates that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups. For S(_N)2 reactions of benzyl halides, the ρ value is typically small and can be positive or negative depending on the specific reaction, while for S(_N)1 reactions, ρ is large and negative.[13]
For an S(_N)2 reaction, the effect is more nuanced. The increased partial positive charge on the benzylic carbon would make it more susceptible to nucleophilic attack. Therefore, for S(_N)2 reactions, this compound is expected to be more reactive than benzyl bromide.
Table 1: Relative Solvolysis Rates of Substituted Benzyl Chlorides in 20% Acetonitrile/Water and Predicted Reactivity of this compound
| Substituent | Relative Rate (k/k₀) | Predominant Mechanism | Predicted Relative Rate for this compound |
| 4-Methoxy | 2.2 x 10⁸ | S(_N)1 | |
| 4-Methyl | 1.9 x 10⁶ | S(_N)1 | |
| H | 1 | S(_N)2/borderline | |
| 4-Chloro | 0.22 | S(_N)2 | |
| 3-Nitro | 0.0016 | S(_N)2 | |
| 3,4-Dinitro | 1.1 x 10⁻⁸ | S(_N)2 | |
| 2,3-Difluoro | S(_N)2 | > 1 (for S(_N)2) |
Data for benzyl chlorides adapted from Richard, J. P., et al. (2014).[5] The reactivity of benzyl bromides follows similar trends, though the absolute rates are faster due to the better leaving group ability of bromide.
Computational Insights: Visualizing Electrophilicity
Computational chemistry provides powerful tools for visualizing the electronic properties of molecules. An electrostatic potential (ESP) map illustrates the charge distribution on the van der Waals surface of a molecule.[14][15] Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, an ESP map would be expected to show a significant region of positive potential around the benzylic carbon and its attached hydrogen atoms. This is a direct consequence of the strong inductive electron withdrawal by the two fluorine atoms and the bromine atom. A comparison with the ESP map of unsubstituted benzyl bromide would reveal a more intense blue region on the benzylic carbon of the difluorinated compound, visually confirming its enhanced electrophilicity.
Figure 2: Workflow for generating an electrostatic potential map.
Experimental Protocol: Application in Nucleophilic Substitution
The enhanced electrophilicity of the benzylic carbon in this compound makes it an excellent substrate for S(_N)2 reactions. The following protocol provides a representative procedure for the synthesis of a benzyl ether, a common transformation in drug discovery and organic synthesis. This protocol is adapted from established methods for nucleophilic substitution on benzyl halides.[16][17][18]
Reaction: Synthesis of 1-(benzyloxymethyl)-2,3-difluorobenzene
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve sodium methoxide (1.2 eq) in anhydrous methanol.
-
Substrate Addition: To the stirred solution of sodium methoxide, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the desired benzyl ether.
Self-Validation: The success of the reaction can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. In the ¹H NMR spectrum, the disappearance of the benzylic CH₂Br signal (typically around 4.5 ppm) and the appearance of a new benzylic CH₂O signal (typically around 4.3-4.7 ppm) and a methoxy singlet (around 3.3 ppm) would indicate product formation.
Conclusion
The electrophilicity of the benzylic carbon in this compound is significantly enhanced by the cumulative electron-withdrawing inductive effects of the two fluorine atoms. This makes it a highly effective reagent for introducing the 2,3-difluorobenzyl moiety via nucleophilic substitution reactions, particularly those proceeding through an S(_N)2 mechanism. While the same electronic effects would disfavor an S(_N)1 pathway by destabilizing the carbocation intermediate, the increased reactivity in concerted substitutions makes it a valuable tool for synthetic chemists. A thorough understanding of these underlying electronic principles, supported by predictive frameworks like the Hammett equation and computational visualization techniques, enables the rational design of synthetic strategies and the effective application of this important fluorinated building block.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repozitorij.pharma.unizg.hr [repozitorij.pharma.unizg.hr]
- 7. Proton NMR Chemical Shifts | California State University Stanislaus [csustan.edu]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Benzyl bromide(100-39-0) 1H NMR [m.chemicalbook.com]
- 10. Hammett equation - Wikipedia [en.wikipedia.org]
- 11. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 12. ch.ic.ac.uk [ch.ic.ac.uk]
- 13. web.viu.ca [web.viu.ca]
- 14. Viewing Electrostatic Potential Maps - Avogadro [avogadro.cc]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 18. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Influence of Fluorine Atoms on the Reactivity of 2,3-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the chemical reactivity of 2,3-Difluorobenzyl bromide, a critical building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on the aromatic ring introduces a fascinating interplay of electronic effects that significantly modulates the reactivity of the benzylic bromide. This document will dissect the dual nature of fluorine's electronic influence—its potent inductive withdrawal and subtle mesomeric donation—to explain the resulting impact on nucleophilic substitution reactions at the benzylic carbon. By understanding these principles, researchers can better predict reaction outcomes and leverage the unique properties of this reagent for the synthesis of advanced molecular architectures.
Introduction: The Strategic Role of Fluorine in Modulating Reactivity
Benzyl bromide is a cornerstone electrophile in organic synthesis, valued for its ability to introduce the versatile benzyl group. Its reactivity is primarily governed by its capacity to undergo nucleophilic substitution reactions via both SN1 and SN2 pathways. The stability of the intermediate benzyl carbocation, facilitated by resonance delocalization of the positive charge into the aromatic ring, makes even this primary halide amenable to an SN1 mechanism, a characteristic typically reserved for tertiary halides.[1][2]
In the fields of drug discovery and materials science, the introduction of fluorine atoms into organic molecules is a well-established strategy to fine-tune properties such as metabolic stability, lipophilicity, and binding affinity.[3] When appended to a benzyl bromide scaffold, fluorine atoms do more than just modify the downstream properties of the final product; they fundamentally alter the reactivity of the starting material itself. This compound serves as an exemplary case study of this principle, where the specific substitution pattern imparts unique electronic characteristics that dictate its behavior in chemical transformations.[3]
The Dichotomy of Fluorine's Electronic Effects
To comprehend the reactivity of this compound, one must first appreciate the dual electronic nature of fluorine when bonded to an aromatic system. Fluorine exerts two opposing electronic forces simultaneously: the inductive effect (-I) and the mesomeric, or resonance, effect (+M).
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing pull through the sigma (σ) bond framework.[4] This effect polarizes the C-F bond and reduces electron density on the attached carbon and, to a lesser extent, adjacent atoms in the ring.[5]
-
Mesomeric Effect (+M): Fluorine possesses lone pairs of electrons in p-orbitals that can be delocalized into the π-system of the benzene ring.[6] This donation of electron density partially counteracts the inductive withdrawal.
Crucially, for halogens, the strong inductive effect generally outweighs the mesomeric effect, leading to a net deactivation of the benzene ring towards electrophilic aromatic substitution.[7][8] However, this balance of forces has more nuanced consequences for reactions occurring at a benzylic position, as we will explore.
Reactivity of the Parent System: Benzyl Bromide as a Baseline
Unsubstituted benzyl bromide exhibits a flexible reactivity profile, capable of reacting through both SN1 and SN2 pathways depending on the reaction conditions.[9][10]
-
SN1 Pathway: Favored in polar, protic solvents, this mechanism involves the initial, rate-determining departure of the bromide leaving group to form a resonance-stabilized benzyl carbocation.[2][11] The planarity of this carbocation allows a nucleophile to attack from either face.
-
SN2 Pathway: Favored by strong nucleophiles in polar, aprotic solvents, this is a concerted mechanism where the nucleophile attacks the electrophilic benzylic carbon in a "backside attack," displacing the bromide ion in a single step.[12] This pathway is sensitive to steric hindrance around the reaction center.
The remarkable stability of the benzyl carbocation makes the SN1 pathway unusually accessible for a primary halide.[1] Any substitution on the aromatic ring will influence this stability and, consequently, the preferred reaction mechanism.
The Specific Influence of the 2,3-Difluoro Substitution Pattern
The placement of fluorine atoms at the C2 (ortho) and C3 (meta) positions creates a unique electronic environment that directly impacts the benzylic carbon.
4.1. Combined Electronic Effects on the Benzylic Center
The two fluorine atoms strongly withdraw electron density from the aromatic ring through their combined inductive (-I) effects. The C2-fluorine is particularly influential due to its proximity to the benzylic carbon. This potent electron withdrawal has two major consequences for nucleophilic substitution reactions:
-
Destabilization of the Benzyl Carbocation: The powerful electron-withdrawing field created by the two fluorine atoms significantly destabilizes the formation of an adjacent positive charge. A benzyl carbocation intermediate, critical for the SN1 pathway, becomes considerably higher in energy and therefore less favorable to form.
-
Increased Electrophilicity of the Benzylic Carbon: The same inductive withdrawal that destabilizes a carbocation makes the neutral benzylic carbon (C-Br) more electron-deficient, or "harder." This enhances its electrophilicity, making it a more attractive target for nucleophilic attack.
The mesomeric (+M) electron-donating effect of the fluorine atoms is largely overridden by the powerful inductive pull and is less effective at stabilizing an adjacent carbocation compared to its influence on electrophilic aromatic substitution.
4.2. Mechanistic Consequences: Favoring the SN2 Pathway
The net result of these electronic shifts is a strong predisposition for this compound to react via an SN2 mechanism .
-
SN1 Pathway Suppression: The significant energetic penalty associated with forming the difluorobenzyl carbocation strongly disfavors the SN1 mechanism. Solvolysis reactions that might proceed via an SN1 pathway for unsubstituted benzyl bromide are expected to be much slower for the 2,3-difluoro analogue.[13]
-
SN2 Pathway Enhancement: The increased electrophilicity of the benzylic carbon makes it more susceptible to a direct, concerted attack by a nucleophile. This accelerates the rate of SN2 reactions compared to what might be expected from steric considerations alone. While the ortho-fluorine does introduce some steric bulk, its electronic effect on the reaction rate is dominant. Studies on related systems show that neighboring pi bonds can stabilize the transition state of SN2 reactions, which can further enhance reactivity.[14]
Practical Implications and Experimental Considerations
The predictable SN2 reactivity of this compound makes it a valuable reagent for reliably forming C-N, C-O, and C-S bonds in complex molecule synthesis.
-
Predictability: Researchers can be confident that reactions with strong nucleophiles will proceed via a clean SN2 mechanism, minimizing side products that could arise from carbocation rearrangements or elimination, which can be concerns in SN1 processes.
-
Tuning Reactivity: The electron-withdrawing nature of the fluorine atoms provides a handle to tune the reactivity of the benzyl bromide moiety. This allows for selective reactions in the presence of other, less activated electrophilic sites.
Example Experimental Protocol: N-Alkylation
This protocol provides a general method for the N-alkylation of a primary amine with this compound.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN) (anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (2.0 eq) to the suspension. K₂CO₃ acts as a non-nucleophilic base to neutralize the HBr byproduct.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.1 eq) to the reaction mixture dropwise.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(2,3-difluorobenzyl) amine.
Safety Note: Benzyl bromides are lachrymators and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
The two fluorine atoms in this compound exert a profound influence on its reactivity, primarily through a dominant electron-withdrawing inductive effect. This effect simultaneously destabilizes the benzylic carbocation necessary for an SN1 reaction while increasing the electrophilicity of the benzylic carbon, thereby promoting the SN2 pathway. This clear mechanistic preference enhances the utility of this compound as a reliable and predictable building block in synthetic chemistry, allowing researchers to strategically incorporate the difluorobenzyl moiety into complex target molecules with high control and efficiency.
References
- 1. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 2. quora.com [quora.com]
- 3. nbinno.com [nbinno.com]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. homework.study.com [homework.study.com]
- 10. quora.com [quora.com]
- 11. organicchemistryguide.com [organicchemistryguide.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
spectroscopic data (NMR, IR, MS) of 2,3-Difluorobenzyl bromide
An In-depth Technical Guide to the Spectroscopic Characterization of 2,3-Difluorobenzyl Bromide
Introduction
In the landscape of modern drug discovery and materials science, fluorinated organic compounds are indispensable building blocks. The strategic introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This compound (CAS No. 113211-94-2; Molecular Formula: C₇H₅BrF₂; Molecular Weight: 207.02 g/mol ) is a key reagent used to introduce the 2,3-difluorobenzyl moiety into target structures.
Given its role as a critical synthetic intermediate, the unambiguous confirmation of its structure and purity is paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the theoretical underpinnings, field-proven experimental protocols, and the interpretation of the resulting spectral data, providing researchers with a self-validating framework for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For a compound like this compound, a multi-nuclear approach (¹H, ¹⁹F, and ¹³C) is essential to resolve its structure completely. The presence of fluorine provides a unique spectroscopic handle, as the ¹⁹F nucleus is 100% abundant and highly sensitive.[1]
Experimental Protocol: NMR Data Acquisition
A robust and reproducible NMR analysis begins with meticulous sample preparation and a well-defined acquisition protocol.
Methodology:
-
Sample Preparation: Prepare a solution of approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent as it solubilizes the analyte well and its residual proton and carbon signals do not interfere with the regions of interest.
-
Internal Standard: Tetramethylsilane (TMS) is added as the internal standard for ¹H and ¹³C NMR, defining the 0 ppm reference point. For ¹⁹F NMR, chemical shifts are typically referenced externally to a standard like CFCl₃ (0 ppm).[2]
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multi-nuclear probe.
-
Acquisition Parameters:
-
¹H NMR: Acquire with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹⁹F NMR: Acquire with ¹H decoupling to simplify spectra initially, followed by a ¹H-coupled experiment to observe H-F couplings. A longer relaxation delay (5-10 seconds) may be necessary for accurate integration.[3]
-
¹³C NMR: Acquire with ¹H broadband decoupling (e.g., using a WALTZ-16 sequence) to produce sharp singlets for each unique carbon, enhancing the signal-to-noise ratio. A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Data Interpretation and Expected Spectra
The substitution pattern of this compound gives rise to a unique and predictable set of NMR signals.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two distinct regions: the aliphatic region for the benzylic protons and the aromatic region.
-
Benzylic Protons (-CH₂Br): A sharp singlet is expected around δ 4.5 ppm . This downfield shift is due to the deshielding effect of the adjacent electronegative bromine atom. By comparison, the benzylic protons in 2,4-difluorobenzyl bromide and 2,6-difluorobenzyl bromide appear at approximately 4.47 ppm and 4.53 ppm, respectively.[4][5]
-
Aromatic Protons (Ar-H): The three aromatic protons are chemically non-equivalent and will couple to each other and to the two fluorine atoms, resulting in a complex, overlapping multiplet system between δ 6.9 and 7.4 ppm . The specific splitting patterns are governed by ortho, meta, and para H-H coupling constants, as well as multi-bond H-F couplings, which can be significantly larger.[6]
¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly diagnostic for this molecule.
-
Chemical Shifts: Two distinct signals are expected for the F-2 and F-3 nuclei, likely in the aromatic fluorine region of δ -110 to -160 ppm .[6] The exact chemical shifts depend on the electronic environment.
-
Coupling: The two fluorine atoms will exhibit a significant three-bond F-F coupling (³JFF). Furthermore, each fluorine signal will be split into a complex multiplet due to couplings with the aromatic protons (typically ortho ³JHF > meta ⁴JHF > para ⁵JHF).[6]
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show seven distinct signals, confirming the molecular asymmetry.
-
Benzylic Carbon (-CH₂Br): Expected around δ 30-35 ppm .
-
Aromatic Carbons: Four signals are expected for the carbons not directly bonded to fluorine, in the typical aromatic region of δ 110-140 ppm .[7]
-
Fluorine-Bearing Carbons (C-F): Two distinct signals are expected for C-2 and C-3. These signals will appear as doublets due to strong one-bond C-F coupling (¹JCF), which is typically very large (240-260 Hz). These carbons are expected in the δ 140-165 ppm region.[8]
Data Summary and Visualization
The predicted NMR data provides a clear fingerprint for the molecule's structure.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Assignment |
|---|---|---|---|---|
| ¹H | ~4.5 | s (singlet) | - | -CH₂Br |
| ¹H | 6.9 - 7.4 | m (multiplet) | JHH, JHF | Ar-H |
| ¹³C | ~30-35 | t (triplet, ¹JCH) | ~150 | -CH₂Br |
| ¹³C | 110 - 140 | d (doublet, ¹JCH) | ~160 | Ar-C |
| ¹³C | 140 - 165 | d (doublet, ¹JCF) | Large (~250) | Ar-CF |
| ¹⁹F | -110 to -160 | m (multiplet) | JFF, JHF | Ar-F |
The intricate coupling network within the aromatic ring is key to confirming the 2,3-substitution pattern.
Caption: Key J-coupling relationships in the aromatic system.
Infrared (IR) Spectroscopy: Functional Group Analysis
FT-IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.
Experimental Protocol: FT-IR Data Acquisition
For a liquid sample like this compound, the procedure is straightforward.
Methodology (Neat Liquid Film):
-
Sample Application: Place a single drop of the neat liquid onto the surface of a polished potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[9]
-
Film Formation: Place a second salt plate on top and gently rotate to spread the liquid into a thin, uniform film.
-
Data Acquisition: Mount the plates in the spectrometer's sample holder.
-
Background Collection: First, run a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a single drop of the liquid placed directly on the ATR crystal.[10]
Data Interpretation and Expected Spectrum
The IR spectrum of this compound will be characterized by absorptions corresponding to its aromatic and haloalkane moieties.
Table 2: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Weak | C-H Stretch | Benzylic -CH₂ |
| ~1600, ~1470 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1300 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |
| 600 - 500 | Medium-Strong | C-Br Stretch | Alkyl-Bromide |
The most intense and diagnostic peaks will be the C-F stretching bands, as the C-F bond is highly polarized. The C-Br stretch appears in the low-frequency fingerprint region.[11]
Visualization: FT-IR Analysis Workflow
Caption: Standard workflow for FT-IR sample analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure. Electron Impact (EI) is a common high-energy ionization technique that generates reproducible fragmentation.
Experimental Protocol: GC-MS Data Acquisition
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal platform for analyzing a volatile compound like this compound, as it separates the analyte from impurities before detection.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Injector: Use a split/splitless injector at ~250°C.
-
Column: A nonpolar capillary column, such as a DB-5MS, is suitable.[12]
-
Oven Program: Start at a low temperature (e.g., 50°C), then ramp up to a higher temperature (e.g., 280°C) to ensure elution.
-
-
MS Detection:
-
Ionization: Use standard Electron Impact (EI) ionization at 70 eV.[12]
-
Analyzer: A quadrupole mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and its fragments.
-
Data Interpretation and Fragmentation Analysis
The mass spectrum provides a unique fragmentation fingerprint.
-
Molecular Ion (M⁺): The most critical feature is the molecular ion peak. Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 206 and m/z 208 . The presence of this characteristic "doublet" is definitive proof of a monobrominated compound.
-
Base Peak: The most stable fragment, and thus the most abundant peak (base peak), is expected from the loss of the bromine radical (•Br) via benzylic cleavage. This results in the formation of the 2,3-difluorobenzyl cation at m/z 127 . This fragmentation is highly characteristic of benzyl halides.[13]
-
Other Fragments: Further fragmentation of the m/z 127 ion, such as the loss of a neutral HF molecule, could potentially lead to a fragment at m/z 107.
Data Summary and Visualization
Table 3: Predicted Key Fragments in the EI Mass Spectrum
| m/z (mass/charge) | Predicted Relative Intensity | Identity of Fragment |
|---|---|---|
| 208 | Medium | [C₇H₅⁸¹BrF₂]⁺ (M+2 peak) |
| 206 | Medium | [C₇H₅⁷⁹BrF₂]⁺ (M⁺ peak) |
| 127 | High (Base Peak) | [C₇H₅F₂]⁺ |
| 107 | Low-Medium | [C₇H₄F]⁺ (from loss of HF) |
The primary fragmentation pathway is a crucial identifier.
Caption: Primary fragmentation pathway of this compound.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy confirms the precise connectivity of the carbon skeleton and the substitution pattern through characteristic chemical shifts and a complex network of H-H, H-F, and F-F couplings. FT-IR spectroscopy provides rapid confirmation of the key functional groups, notably the strong C-F stretches. Finally, mass spectrometry verifies the molecular weight and reveals a definitive fragmentation pattern, highlighted by the isotopic signature of bromine and the formation of a stable difluorobenzyl cation. Together, these spectroscopic methods provide an exhaustive and self-validating dataset for the unequivocal identification and quality assessment of this important synthetic reagent.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2,4-Difluorobenzyl bromide(23915-07-3) 1H NMR spectrum [chemicalbook.com]
- 5. 2,6-Difluorobenzyl bromide(85118-00-9) 1H NMR spectrum [chemicalbook.com]
- 6. azom.com [azom.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. researchgate.net [researchgate.net]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. FTIR [terpconnect.umd.edu]
- 12. mdpi.com [mdpi.com]
- 13. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
Exploratory Reactions of 2,3-Difluorobenzyl Bromide with Common Nucleophiles: A Mechanistic and Practical Guide for Drug Development Professionals
An In-Depth Technical Guide:
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1] 2,3-Difluorobenzyl bromide has emerged as a critical building block for introducing the difluorobenzyl moiety into potential drug candidates.[2] This technical guide provides an in-depth exploration of the reactivity of this compound with common classes of nucleophiles (Oxygen, Nitrogen, Sulfur, and Carbon). We delve into the mechanistic underpinnings of these reactions, focusing on the competition between S(_N)1 and S(_N)2 pathways, and provide field-proven, step-by-step protocols for key transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Strategic Value of the 2,3-Difluorobenzyl Moiety
The 2,3-difluoro substitution pattern on a benzyl group imparts a unique combination of electronic and steric properties. The two fluorine atoms act as powerful electron-withdrawing groups via the inductive effect, influencing the acidity of adjacent protons and modulating pKa. Furthermore, this specific fluorination pattern can enhance lipophilicity and block sites of metabolic oxidation, leading to improved drug-like properties.[1][3]
This compound is an ideal electrophile for introducing this valuable moiety. The benzylic carbon is activated towards nucleophilic attack, and the bromide ion is an excellent leaving group, making it a highly reactive and versatile synthetic intermediate.[1] Its applications span the synthesis of potential antidepressants, anticonvulsants, and other bioactive molecules.[4]
Core Mechanistic Principles: The S(_N)1 vs. S(_N)2 Dichotomy
Benzylic halides, such as this compound, occupy a unique mechanistic space where both S(_N)1 and S(_N)2 reaction pathways are viable.[5] The outcome of a reaction is not predetermined and can be steered by careful selection of experimental conditions.
-
The S(_N)2 Pathway: This single-step, concerted mechanism involves the backside attack of a nucleophile, displacing the bromide leaving group. It is favored by strong, unhindered nucleophiles and polar aprotic solvents (e.g., Acetone, DMF, Acetonitrile) that solvate the counter-ion of the nucleophile but not the nucleophile itself, enhancing its reactivity.[6] For a primary benzylic halide like this compound, the S(_N)2 pathway is often preferred due to low steric hindrance at the reaction center.[7]
-
The S(_N)1 Pathway: This two-step mechanism involves the initial, rate-determining departure of the leaving group to form a resonance-stabilized benzylic carbocation, which is then rapidly captured by a nucleophile.[5][6] This pathway is favored by weak nucleophiles, polar protic solvents (e.g., ethanol, water) that can stabilize both the departing anion and the carbocation intermediate, and conditions that promote ionization.[7][8]
The electron-withdrawing nature of the two fluorine atoms on the aromatic ring slightly destabilizes the positive charge of the benzylic carbocation through an inductive effect. This electronic factor provides a subtle but significant bias in favor of the S(_N)2 mechanism for this compound compared to its non-fluorinated analog.
// Nodes substrate [label="this compound\n(R-CH₂-Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; ts_sn2 [label="Transition State", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; product_sn2 [label="Product\n(R-CH₂-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"]; carbocation [label="Benzylic Carbocation\n(R-CH₂⁺)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product_sn1 [label="Product\n(R-CH₂-Nu)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges substrate -> ts_sn2 [label=" Sₙ2 Path\n+Nu⁻ (strong)\nPolar Aprotic Solvent", color="#4285F4"]; ts_sn2 -> product_sn2 [label=" Concerted", color="#4285F4"];
substrate -> carbocation [label=" Sₙ1 Path\n(slow, RDS)\n-Br⁻", color="#EA4335"]; carbocation -> product_sn1 [label=" +Nu⁻ (weak)\n(fast)\nPolar Protic Solvent", color="#EA4335"];
// Invisible nodes for alignment {rank=same; substrate;} {rank=same; ts_sn2; carbocation;} {rank=same; product_sn2; product_sn1;} }
Figure 1: Competing Sₙ1 and Sₙ2 pathways for this compound.
Reactions with Oxygen Nucleophiles
The formation of ether and ester linkages are fundamental transformations in drug synthesis. The 2,3-difluorobenzyl group can serve as a metabolically robust protecting group or as an integral part of a pharmacophore.[9]
Williamson Ether Synthesis
The reaction of an alcohol or phenol with this compound in the presence of a base is a classic and reliable method for forming benzyl ethers.
Causality Behind Experimental Choices:
-
Base: A non-nucleophilic base like sodium hydride (NaH) is ideal. It irreversibly deprotonates the alcohol to form the reactive alkoxide nucleophile, driving the reaction forward. Potassium carbonate (K₂CO₃) is a milder, safer alternative suitable for many substrates.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN) are excellent choices. As polar aprotic solvents, they facilitate the S(_N)2 reaction by solvating the sodium cation while leaving the alkoxide nucleophile highly reactive.[10]
Representative Protocol: Synthesis of 2,3-Difluorobenzyl Phenyl Ether
-
Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add phenol (1.0 eq) and anhydrous DMF (30 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Electrophile: Add this compound (1.1 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water (50 mL) at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Ester Synthesis
The reaction of a carboxylate salt with this compound provides a direct route to benzyl esters.
Representative Protocol: Synthesis of 2,3-Difluorobenzyl Acetate
-
Setup: In a 50 mL flask, dissolve sodium acetate (1.5 eq) in DMF (20 mL).
-
Addition: Add this compound (1.0 eq) to the solution.
-
Reaction: Heat the mixture to 60 °C and stir for 6 hours. Monitor by TLC.
-
Workup & Purification: Cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate. Purify by chromatography if necessary.
| Reaction Type | Nucleophile | Base/Conditions | Solvent | Temp. | Typical Yield |
| Ether Synthesis | Alcohol/Phenol | NaH or K₂CO₃ | DMF | 0 °C to RT | 60-95%[10] |
| Ester Synthesis | Carboxylate | Cs₂CO₃ or NaOAc | DMF / MeCN | RT to 60 °C | 70-90% |
Reactions with Nitrogen Nucleophiles
The introduction of nitrogen is central to the synthesis of countless pharmaceuticals. 2,3-Difluorobenzylation of amines and related nitrogen sources is a key C-N bond-forming reaction.
Gabriel Synthesis of Primary Amines
Direct alkylation of ammonia or primary amines with benzyl halides often leads to over-alkylation, yielding a mixture of primary, secondary, tertiary, and even quaternary ammonium salts.[11] The Gabriel synthesis provides a robust and clean alternative for preparing primary amines.
Causality Behind Experimental Choices:
-
Phthalimide: The nitrogen atom in phthalimide is rendered non-nucleophilic and acidic (pKa ≈ 8.3) by the two adjacent carbonyl groups.[11]
-
Deprotonation: Deprotonation with a base like potassium carbonate or potassium hydride creates the potassium phthalimide salt, a soft nucleophile that cleanly displaces the bromide via an S(_N)2 reaction.
-
Liberation: The final amine is liberated by hydrazinolysis. Hydrazine attacks the carbonyl centers, ultimately releasing the desired primary amine and forming the stable phthalhydrazide byproduct.
Representative Protocol: Synthesis of 2,3-Difluorobenzylamine
-
Alkylation: Suspend potassium phthalimide (1.1 eq) and this compound (1.0 eq) in anhydrous DMF (40 mL).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4 hours.
-
Workup (Alkylation): Cool the reaction, pour into water, and collect the precipitated N-(2,3-difluorobenzyl)phthalimide by filtration. Wash the solid with water and dry.
-
Hydrazinolysis: Suspend the dried intermediate in ethanol (50 mL) in a round-bottom flask fitted with a reflux condenser.
-
Amine Liberation: Add hydrazine monohydrate (2.0 eq) and reflux the mixture for 4 hours. A thick precipitate of phthalhydrazide will form.
-
Workup (Liberation): Cool to room temperature and acidify with 2M HCl. Filter off the phthalhydrazide precipitate.
-
Isolation: Concentrate the filtrate under reduced pressure. Redissolve the residue in water and basify with 2M NaOH. Extract the free amine with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate to yield the product.
| Reaction Type | Nucleophile Source | Base/Conditions | Solvent | Temp. | Typical Yield |
| Gabriel Synthesis | Potassium Phthalimide | - | DMF | 80-90 °C | >85% |
| Amine Liberation | Hydrazine | - | Ethanol | Reflux | >90% |
| Direct Alkylation | Secondary Amine | K₂CO₃ / Et₃N | MeCN | RT to Reflux | 60-95% |
Reactions with Sulfur Nucleophiles
Thioethers are important functionalities in many biologically active molecules. The reaction of this compound with a thiol is a straightforward and efficient method for their synthesis.
Causality Behind Experimental Choices: Thiols are generally more acidic and more nucleophilic than their corresponding alcohols. The reaction proceeds readily via an S(_N)2 mechanism. A mild base is sufficient to deprotonate the thiol to the highly nucleophilic thiolate anion.
Representative Protocol: Synthesis of 2,3-Difluorobenzyl Phenyl Sulfide
-
Setup: Dissolve thiophenol (1.0 eq) in ethanol (25 mL).
-
Thiolate Formation: Add an aqueous solution of sodium hydroxide (1.1 eq) and stir for 15 minutes at room temperature.
-
Addition: Add this compound (1.05 eq) to the solution.
-
Reaction: Stir at room temperature for 3 hours. A precipitate of NaBr may form.
-
Workup: Remove the ethanol under reduced pressure. Add water to the residue and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over MgSO₄, and concentrate. The crude product is often pure enough for subsequent steps, but can be purified by column chromatography if needed.
| Reaction Type | Nucleophile | Base/Conditions | Solvent | Temp. | Typical Yield |
| Thioether Synthesis | Thiol | NaOH or K₂CO₃ | Ethanol / DMF | RT | >90% |
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="1. Reaction Setup\n- Flame-dried glassware\n- Inert atmosphere (Ar/N₂)\n- Add solvent & nucleophile/base", fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_add [label="2. Reagent Addition\n- Add this compound\n- Control temperature (e.g., 0 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="3. Reaction\n- Stir at designated temp.\n- Monitor by TLC/LC-MS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="4. Workup & Extraction\n- Quench reaction\n- Liquid-liquid extraction\n- Wash & dry organic layers", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="5. Purification\n- Concentrate crude product\n- Column chromatography / Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="6. Analysis\n- NMR, MS, etc.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> reagent_add; reagent_add -> reaction; reaction -> workup; workup -> purify; purify -> analysis; analysis -> end_node; }
Figure 2: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a robust and versatile electrophile for the introduction of the valuable 2,3-difluorobenzyl moiety. Its reactivity is dominated by nucleophilic substitution, with a predictable preference for the S(_N)2 pathway that can be further enhanced by the choice of strong nucleophiles and polar aprotic solvents. The protocols and mechanistic insights provided in this guide serve as a practical foundation for medicinal chemists and process scientists to effectively utilize this key building block in the development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy this compound | 113211-94-2 [smolecule.com]
- 5. quora.com [quora.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. glasp.co [glasp.co]
- 8. amherst.edu [amherst.edu]
- 9. Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wiserpub.com [wiserpub.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes and Protocols: N-Alkylation of Heterocycles with 2,3-Difluorobenzyl Bromide
Abstract
This technical guide provides a comprehensive protocol for the N-alkylation of nitrogen-containing heterocycles using 2,3-difluorobenzyl bromide. The introduction of fluorinated moieties is a paramount strategy in modern medicinal chemistry to enhance pharmacological profiles, including metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] this compound serves as a critical building block for installing the difluorobenzyl group onto various heterocyclic scaffolds.[5][6] This document delineates the underlying reaction mechanism, offers a detailed step-by-step experimental protocol for a model system, presents a guide for adapting the reaction to various heterocycles, and includes a thorough troubleshooting section. The procedures outlined are designed for researchers in organic synthesis, medicinal chemistry, and drug development, emphasizing safety, efficiency, and reproducibility.
Introduction: The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in drug discovery.[1] Due to its high electronegativity, small atomic size, and the strength of the C-F bond, fluorine can profoundly modulate a molecule's physicochemical and biological properties.[3][5] Specifically, introducing a difluorobenzyl group can:
-
Enhance Metabolic Stability: Fluorine atoms can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3]
-
Modulate Lipophilicity (logP): Fluorination often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes.[1][3]
-
Improve Binding Affinity: The unique electronic properties of the C-F bond can lead to favorable interactions, such as hydrogen bonding or dipole-dipole interactions, within a protein's binding pocket, enhancing potency.[4][7]
The N-alkylation of heterocycles—such as imidazoles, pyrazoles, and triazoles—is a fundamental transformation for building the core structures of many pharmaceutical agents.[8][9][10] this compound is an effective electrophile for this purpose, as the benzylic carbon is activated towards nucleophilic attack and the bromide ion is an excellent leaving group.[5]
Reaction Principles and Mechanism
The N-alkylation of a heterocycle with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8]
Key Components:
-
Nucleophile: The nitrogen atom of the heterocycle. Its nucleophilicity is significantly enhanced by deprotonation with a base.
-
Electrophile: The benzylic carbon of this compound.
-
Leaving Group: The bromide ion.
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate the N-H of the heterocycle, forming the more nucleophilic conjugate base (e.g., an imidazolate anion).[11] Stronger bases like sodium hydride (NaH) can also be used but may require anhydrous conditions and careful handling.[8]
-
Solvent: A polar aprotic solvent like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) is ideal as it can solvate the ions formed during the reaction without interfering with the nucleophile.
The reaction is initiated by the deprotonation of the heterocycle. The resulting anion then attacks the electrophilic carbon of the this compound in a concerted step, displacing the bromide and forming the new C-N bond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Incorporation of the 2,3-Difluorobenzyl Moiety in Pharmaceutical Intermediates: A Guide to Synthesis and Application
Introduction: The Fluorine Advantage in Modern Drug Discovery
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2] The unique electronegativity and small atomic radius of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] Among the array of fluorinated building blocks, 2,3-Difluorobenzyl bromide has emerged as a particularly valuable synthon for the strategic incorporation of the 2,3-difluorobenzyl group into a wide range of pharmaceutical intermediates.[1][3] This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols for key transformations and an elucidation of the underlying chemical principles.
The reactivity of this compound is primarily dictated by the benzylic bromide, which serves as an excellent leaving group in nucleophilic substitution reactions.[1] This inherent reactivity allows for the facile attachment of the 2,3-difluorobenzyl moiety to various nucleophiles, including phenols, amines, and carbanions, thus providing access to a diverse range of complex molecular architectures.
Core Synthetic Methodologies and Protocols
This section details the application of this compound in three fundamental bond-forming reactions crucial for the synthesis of pharmaceutical intermediates: Williamson ether synthesis (C-O bond formation), N-alkylation (C-N bond formation), and carbon-carbon bond formation.
Williamson Ether Synthesis: Crafting Aryl Ethers
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from an alkoxide and an alkyl halide.[4][5] In the context of pharmaceutical synthesis, the reaction of this compound with phenolic substrates provides a direct route to aryl ethers bearing the desirable difluorobenzyl motif.
Causality Behind Experimental Choices: The choice of a suitable base is critical to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Potassium carbonate is a commonly used base that is strong enough to deprotonate phenols but mild enough to avoid side reactions. The choice of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction mechanism.
Protocol 1: Synthesis of 4-((2,3-Difluorobenzyl)oxy)aniline
This protocol details the synthesis of 4-((2,3-Difluorobenzyl)oxy)aniline, an important intermediate for various bioactive molecules. A key consideration in this synthesis is the presence of the nucleophilic amino group on 4-aminophenol, which can compete with the hydroxyl group in the alkylation reaction. To ensure selective O-alkylation, the amino group must first be protected.
Workflow for Selective O-Alkylation:
References
Application Note: Synthesis of Novel Diaryl Ethers via Williamson Ether Synthesis Using 2,3-Difluorobenzyl Bromide and Substituted Phenols
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a series of substituted diaryl ethers through the Williamson ether synthesis. The described methodology focuses on the reaction between 2,3-difluorobenzyl bromide and various substituted phenols. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth insights into the reaction mechanism, optimization of conditions, and characterization of the resulting fluorinated ether products.
Introduction: The Significance of Diaryl Ethers and the Williamson Synthesis
Diaryl ethers are a pivotal structural motif in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1] The ether linkage provides a stable and conformationally flexible connection between two aromatic systems, influencing the overall physicochemical properties and biological activity of the molecule. The Williamson ether synthesis, a reaction first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for the preparation of both symmetrical and unsymmetrical ethers.[1][2]
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as the nucleophile, displacing a halide from an alkyl or benzyl halide.[3][4] The efficiency of the Williamson ether synthesis is highly dependent on the nature of the reactants and the reaction conditions.[2] For the synthesis of diaryl ethers, a primary benzylic halide is typically preferred to minimize competing elimination reactions that can occur with secondary or tertiary halides.[3][5]
This application note specifically explores the use of this compound as the electrophile. The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The unique electronic properties of the difluorobenzyl moiety can influence the reactivity of the starting material and the characteristics of the final products.
Reaction Mechanism and Key Considerations
The Williamson ether synthesis, at its core, is an SN2 reaction.[6] The process can be broken down into two key steps:
-
Deprotonation of the Phenol: The phenolic proton is acidic and can be removed by a suitable base to generate a more nucleophilic phenoxide ion.[4] The choice of base is critical and depends on the acidity of the specific substituted phenol. For many phenols, common inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient.[7]
-
Nucleophilic Attack: The generated phenoxide ion then attacks the electrophilic benzylic carbon of this compound, displacing the bromide leaving group in a concerted fashion.[5]
Causality in Experimental Choices
-
Choice of Base: The pKa of the substituted phenol dictates the required base strength. While stronger bases like sodium hydride (NaH) can be used, they require anhydrous conditions.[8] For many phenols, weaker bases like K₂CO₃ are effective and offer easier handling.[9] Incomplete deprotonation can lead to lower yields.[10]
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred.[7][11] These solvents effectively solvate the cation of the phenoxide salt, leaving the phenoxide anion more available for nucleophilic attack.[12] Protic solvents can hydrogen bond with the phenoxide, reducing its nucleophilicity.[2]
-
Reaction Temperature: The reaction is typically heated to increase the rate of reaction.[13] However, excessively high temperatures can promote side reactions, such as elimination or C-alkylation.[2][10] A moderate temperature range of 50-100 °C is often optimal.[2]
-
Alkylating Agent: this compound is a primary benzyl halide, which is ideal for Sₙ2 reactions. Secondary and tertiary halides are more prone to E2 elimination, especially in the presence of a strong base like a phenoxide.[10][14]
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity | CAS No. |
| This compound | Sigma-Aldrich | 98% | 113211-94-2[15] |
| Substituted Phenols | Various | ≥98% | Varies |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Acros Organics | Anhydrous | 68-12-2 |
| Ethyl Acetate | VWR | ACS Grade | 141-78-6 |
| Hexanes | VWR | ACS Grade | 110-54-3 |
| Anhydrous Sodium Sulfate | Fisher Scientific | Granular | 7757-82-6 |
Safety Precaution: this compound is a corrosive and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
General Procedure for the Synthesis of Substituted Diaryl Ethers
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask (approximately 10 mL per 1 mmol of phenol).
-
Addition of Alkylating Agent: While stirring at room temperature, add this compound (1.2 eq.) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to 80 °C and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approximately 3 times the volume of DMF used).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x).[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[9]
Characterization of Products
The synthesized diaryl ethers can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the final products. In ¹H NMR, the appearance of a singlet corresponding to the benzylic protons (Ar-O-CH₂-Ar') is a key indicator of product formation. ¹⁹F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms on the benzyl ring.[16][17] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment.[18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Melting Point (for solid compounds): The melting point of crystalline products can be determined and compared to literature values if available.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation of the phenol. | Use a stronger base (e.g., NaOH) or ensure anhydrous conditions if using a very strong base like NaH.[10] |
| Side reactions (e.g., C-alkylation). | Optimize reaction temperature; lower temperatures may favor O-alkylation.[2] | |
| Insufficient reaction time. | Monitor the reaction by TLC and allow it to proceed to completion. | |
| Presence of Starting Material | Incomplete reaction. | Increase reaction time or temperature. Ensure the stoichiometry of reagents is correct. |
| Deactivation of the alkylating agent. | Use fresh this compound and ensure anhydrous reaction conditions. | |
| Formation of Byproducts | Elimination reaction (less likely with a primary halide). | Ensure the use of a primary benzyl halide.[8] |
| C-alkylation of the phenoxide. | This is a known competing reaction.[2] Solvent choice can influence the O/C alkylation ratio.[19] |
Conclusion
The Williamson ether synthesis remains a robust and highly effective method for the preparation of diaryl ethers. The protocol detailed in this application note, utilizing this compound and various substituted phenols, provides a reliable pathway to novel fluorinated compounds of interest in medicinal chemistry and materials science. By carefully selecting the base, solvent, and reaction temperature, researchers can optimize the synthesis to achieve high yields of the desired products. The analytical techniques outlined are essential for the unambiguous characterization of the synthesized molecules.
References
- 1. A review on the advancement of ether synthesis from organic solvent to water - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12914E [pubs.rsc.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. byjus.com [byjus.com]
- 6. scienceinfo.com [scienceinfo.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Preparation by Williamson’s synthesis - Vrindawan Coaching Center [coaching-center.in]
- 13. francis-press.com [francis-press.com]
- 14. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 15. 2,3-ジフルオロベンジルブロミド - α-ブロモ-2,3-ジフルオロトルエン [sigmaaldrich.com]
- 16. wiserpub.com [wiserpub.com]
- 17. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biophysics.org [biophysics.org]
- 19. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
reaction conditions for C-alkylation of active methylene compounds with 2,3-Difluorobenzyl bromide
An Application Guide to the C-Alkylation of Active Methylene Compounds with 2,3-Difluorobenzyl Bromide
Introduction: Building Fluorinated Molecules for Modern Chemistry
The strategic introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] The unique properties of fluorine, such as its high electronegativity and small size, can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] this compound serves as a critical building block for incorporating the valuable 2,3-difluorobenzyl moiety into target structures. Its benzylic bromide is an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.[1]
One of the most fundamental carbon-carbon bond-forming reactions in organic synthesis is the alkylation of active methylene compounds.[2] These compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups (e.g., esters, ketones, nitriles), possess heightened acidity, facilitating their conversion into potent carbon nucleophiles.[2] This application note provides a comprehensive guide to the reaction conditions, mechanism, and a detailed protocol for the C-alkylation of active methylene compounds using this compound, a key transformation for synthesizing advanced pharmaceutical and agrochemical intermediates.
Reaction Mechanism: The Nuances of Enolate Reactivity
The C-alkylation of an active methylene compound proceeds through a two-step sequence: deprotonation followed by nucleophilic substitution.
-
Enolate Formation: The reaction is initiated by a base, which abstracts an acidic α-proton from the active methylene compound. This deprotonation is favorable due to the inductive electron-withdrawing effects of the adjacent groups and the resonance stabilization of the resulting conjugate base, known as an enolate.[2][3]
-
Ambident Nucleophilicity and the SN2 Reaction: The enolate is an ambident nucleophile, meaning it has two potential sites for electrophilic attack: the α-carbon (C-alkylation) and the oxygen atom (O-alkylation).[4][5] For most carbon electrophiles, particularly "soft" electrophiles like alkyl bromides, C-alkylation is the dominant pathway.[2][6] This preference is driven by the formation of a thermodynamically stable C-C bond and the re-formation of a strong C=O bond.[4] The reaction with this compound proceeds via a classic SN2 mechanism, where the enolate's α-carbon attacks the benzylic carbon, displacing the bromide ion.[7]
While C-alkylation is generally favored, the reaction conditions—specifically the choice of counterion, solvent, and electrophile—can influence the ratio of C- to O-alkylation.[4][8] However, with a primary benzylic bromide, C-alkylation is almost always the exclusive outcome.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. bipublication.com [bipublication.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 6. reddit.com [reddit.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. pharmaxchange.info [pharmaxchange.info]
Application Note: Strategic Incorporation of the 2,3-Difluorobenzyl Moiety in Advanced Agrochemical Synthesis
Abstract
The introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often leading to compounds with enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1][2] 2,3-Difluorobenzyl bromide has emerged as a critical building block for the precise installation of the difluorobenzyl group, a privileged structural motif in a variety of potent crop protection agents.[1][3] This application note provides a detailed guide for researchers and synthetic chemists on the strategic use of this compound in the synthesis of novel pyrazole carboxamide fungicides, a class of agrochemicals known for their effectiveness as succinate dehydrogenase inhibitors (SDHI).[4] We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer a workflow for the synthesis of a representative N-(2,3-difluorobenzyl) pyrazole carboxamide, a scaffold with high potential for fungicidal activity.
Introduction: The Fluorine Advantage in Agrochemicals
The unique electronic properties of fluorine, including its high electronegativity and small atomic radius, allow it to profoundly influence a molecule's biological activity.[2] In the context of agrochemicals, the introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the compound's persistence and bioavailability.[2]
-
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to permeate biological membranes, improving uptake by the target pest or plant.[2]
-
Modulated Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can be crucial for binding to biological targets.[2]
-
Improved Binding Affinity: Fluorine can participate in favorable intermolecular interactions within a biological target's active site, leading to increased potency.
This compound is an exemplary reagent for leveraging these benefits. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile attachment of the 2,3-difluorobenzyl moiety to a wide range of molecular backbones.[1]
Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides
Pyrazole carboxamides represent a highly successful class of fungicides that act by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, effectively halting cellular energy production.[4] Many commercial fungicides, including Bixafen, Fluxapyroxad, and Pydiflumetofen, are based on a pyrazole carboxamide core.[4][5] The general structure consists of a substituted pyrazole carboxylic acid linked via an amide bond to a substituted amine or aniline fragment.
The 2,3-difluorobenzyl group is a valuable component for the amine portion of these molecules. Its incorporation can significantly enhance fungicidal activity. This application note details a robust synthetic route to a novel N-(2,3-difluorobenzyl) pyrazole carboxamide, demonstrating the utility of this compound as a key starting material.
Synthetic Workflow Overview
The overall strategy involves a two-part synthesis. First, the key intermediates are prepared: 2,3-difluorobenzyl amine (from this compound) and 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (from the corresponding carboxylic acid). These intermediates are then coupled to form the final pyrazole carboxamide product.
Figure 1: Overall synthetic workflow for the preparation of the target pyrazole carboxamide.
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. This compound is a lachrymator and should be handled with care. Thionyl chloride is corrosive and reacts violently with water.
Protocol 1: Synthesis of 2,3-Difluorobenzyl amine via Gabriel Synthesis
The Gabriel synthesis provides a reliable method for the preparation of primary amines from alkyl halides, avoiding the over-alkylation issues common with other methods.
Step 1a: Synthesis of N-(2,3-Difluorobenzyl)phthalimide
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add this compound (1.0 equivalent).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-(2,3-difluorobenzyl)phthalimide.
Step 1b: Hydrazinolysis to 2,3-Difluorobenzyl amine
-
Suspend N-(2,3-difluorobenzyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 - 1.5 equivalents) to the suspension.
-
Heat the mixture to reflux and stir for 2-4 hours. A thick precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and add aqueous hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.
-
Filter off the phthalhydrazide.
-
Make the filtrate basic with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2,3-difluorobenzyl amine.
Protocol 2: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This key intermediate is prepared from the commercially available 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[6]
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent).
-
Carefully add an excess of thionyl chloride (SOCl₂) (2-3 equivalents). A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to reflux (approximately 75-80 °C) and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After completion, distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is typically used in the next step without further purification.
Protocol 3: Amide Coupling to Synthesize N-(2,3-Difluorobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
This final step couples the two key intermediates to form the target agrochemical scaffold.
Figure 2: Step-by-step workflow for the final amide coupling reaction.
Detailed Procedure:
-
Dissolve 2,3-difluorobenzyl amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(2,3-difluorobenzyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
Data Summary and Expected Results
The following table summarizes typical reaction parameters and expected outcomes for the synthesis.
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| 1a: Gabriel Alkylation | This compound, Potassium phthalimide | DMF | 80-90 °C | 4-6 h | >90% |
| 1b: Hydrazinolysis | N-(2,3-Difluorobenzyl)phthalimide, Hydrazine hydrate | Ethanol | Reflux | 2-4 h | 80-90% |
| 2: Acid Chloride Formation | Pyrazole carboxylic acid, Thionyl chloride | Neat (cat. DMF) | Reflux | 2-3 h | >95% (crude) |
| 3: Amide Coupling | 2,3-Difluorobenzyl amine, Pyrazole acid chloride | DCM | 0 °C to RT | 2-4 h | 75-85% |
Conclusion
This compound is a versatile and highly effective reagent for the incorporation of the 2,3-difluorobenzyl moiety into complex molecules. This application note provides a comprehensive and practical guide for its use in the synthesis of novel pyrazole carboxamide fungicides. The detailed protocols for the preparation of key intermediates and the final amide coupling reaction offer a clear and reproducible pathway for researchers in the agrochemical field to develop new, potent crop protection agents. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of a wide range of other fluorinated agrochemical compounds.
References
- 1. Pydiflumetofen - Wikipedia [en.wikipedia.org]
- 2. Pydiflumetofen (Ref: SYN 545794) [sitem.herts.ac.uk]
- 3. EP3533333A1 - Fungicidal mixtures comprising pydiflumetofen - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
Application Note: Protecting Group Strategies for Selective Reactions with 2,3-Difluorobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Difluorobenzyl bromide is a critical building block in modern synthetic chemistry, valued for its role in introducing the 2,3-difluorobenzyl moiety into molecules to enhance properties like metabolic stability and binding affinity.[1][2] However, its high reactivity as an electrophile presents a significant challenge in the synthesis of complex, multifunctional molecules, often leading to a lack of chemoselectivity.[1] This guide provides a detailed overview of protecting group strategies to achieve selective transformations in the presence of this potent benzylating agent. We will explore field-proven protocols for the orthogonal protection of common functional groups—alcohols, amines, and carboxylic acids—thereby enabling precise and high-yield modifications. The causality behind experimental choices is explained, and detailed, self-validating protocols are provided to ensure scientific integrity and reproducibility.
The Challenge: Chemoselectivity with a Reactive Electrophile
This compound is a powerful electrophile due to the excellent leaving group ability of the bromide atom, facilitating nucleophilic substitution reactions.[1] In a molecule with multiple nucleophilic sites, such as hydroxyl, amino, or carboxyl groups, direct reaction with this compound will typically result in a mixture of products, reducing the yield of the desired compound and complicating purification.
To direct the reaction to a specific site, all other potentially reactive functional groups must be temporarily masked. This is the core function of a protecting group: to be introduced efficiently, remain stable under the specific reaction conditions, and be removed selectively in high yield without affecting the rest of the molecule.[3][4]
The Solution: Orthogonal Protecting Group Strategy
For complex syntheses, an "orthogonal" protection strategy is paramount. This approach utilizes protecting groups that can be removed under distinct, non-interfering conditions.[3][5] For instance, one group might be cleaved by acid, another by a fluoride source, and a third by hydrogenolysis. This allows for the sequential deprotection and modification of different functional groups within the same molecule, providing complete control over the synthetic pathway.[6][7][8]
Caption: Orthogonal sets of protecting groups are removed by distinct mechanisms.
Application Protocols for Key Functional Groups
The following sections detail strategies for protecting the most common functional groups that interfere with selective benzylation reactions.
Protecting Alcohols as Silyl Ethers
Rationale: Alcohols are common nucleophiles that readily form ethers. Silyl ethers, particularly tert-butyldimethylsilyl (TBS) ethers, are an excellent choice for protection. They are easily installed, robustly stable to the basic or neutral conditions required for benzylation, and can be selectively cleaved using a fluoride source like tetrabutylammonium fluoride (TBAF), leaving acid- and base-labile groups intact.[9]
Caption: Workflow for selective benzylation using TBS protection of an alcohol.
Protocol 1: TBS Protection of a Primary Alcohol
-
Dissolve the alcohol-containing substrate (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (0.2 M).
-
Add imidazole (1.5 eq) and tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Selective Benzylation in the Presence of a TBS Ether
-
In a separate flask, dissolve a substrate containing a different nucleophile (e.g., a phenol, 1.0 eq) and the TBS-protected alcohol in DMF (0.2 M).
-
Add a mild base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by chromatography.
Protocol 3: TBS Deprotection
-
Dissolve the TBS-protected intermediate (1.0 eq) in tetrahydrofuran (THF) (0.1 M).
-
Add a 1.0 M solution of TBAF in THF (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor by TLC until the starting material is consumed.
-
Quench with water and extract with ethyl acetate.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography to yield the final deprotected alcohol.
| Step | Key Reagents | Solvent | Temp (°C) | Typical Time | Typical Yield |
| Protection | TBS-Cl, Imidazole | DCM / DMF | 25 | 2-4 h | >95% |
| Benzylation | 2,3-DFB-Br, K₂CO₃ | DMF | 25 | 6-12 h | 80-95% |
| Deprotection | TBAF | THF | 0 to 25 | 1-3 h | >90% |
| Caption: Summary of conditions for the TBS protection/deprotection workflow. |
Protecting Amines as Carbamates
Rationale: Primary and secondary amines are highly nucleophilic and must be protected to prevent N-benzylation.[10] The tert-butyloxycarbonyl (Boc) group is an industry standard for amine protection.[11] It is stable to a wide range of conditions, including the basic conditions for benzylation, but is selectively removed with strong acid, such as trifluoroacetic acid (TFA).[10] This provides an excellent orthogonal strategy to fluoride-labile silyl ethers.
Caption: Workflow for selective benzylation using Boc protection of an amine.
Protocol 4: Boc Protection of a Primary Amine
-
Dissolve the amine substrate (1.0 eq) in a 1:1 mixture of dioxane and water (0.3 M).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Stir vigorously at room temperature for 4-8 hours.
-
Monitor by TLC.
-
Upon completion, extract the mixture with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to afford the Boc-protected amine, which is often pure enough for the next step.
Protocol 5: Selective O-Benzylation of a Hydroxyl Group in the Presence of a Boc-Protected Amine
-
Dissolve the substrate containing both the Boc-amine and a free hydroxyl group (1.0 eq) in anhydrous DMF (0.2 M).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir for 30 minutes at 0 °C, then add this compound (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 3-6 hours.
-
Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.
Protocol 6: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM (0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq) at 0 °C.
-
Stir at room temperature for 1-2 hours.
-
Monitor by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
-
Dry the organic layer, concentrate, and purify if necessary to yield the free amine.
| Step | Key Reagents | Solvent | Temp (°C) | Typical Time | Typical Yield |
| Protection | Boc₂O, NaHCO₃ | Dioxane/H₂O | 25 | 4-8 h | >95% |
| Benzylation | 2,3-DFB-Br, NaH | DMF | 0 to 25 | 3-6 h | 75-90% |
| Deprotection | TFA | DCM | 0 to 25 | 1-2 h | >90% |
| Caption: Summary of conditions for the Boc protection/deprotection workflow. |
Protecting Carboxylic Acids as tert-Butyl Esters
Rationale: Under basic conditions, carboxylic acids deprotonate to form carboxylates, which are effective nucleophiles that can react with this compound to form esters. Protection as a tert-butyl (t-Bu) ester is an effective strategy. The bulky t-Bu group prevents the carboxylate from acting as a nucleophile, and like the Boc group, it is cleaved under acidic conditions, providing orthogonality with many other common protecting groups.
Caption: Workflow for selective benzylation using t-butyl ester protection.
Protocol 7: tert-Butyl Ester Formation
-
Suspend the carboxylic acid substrate (1.0 eq) in anhydrous DCM (0.2 M).
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Add tert-butanol (2.0 eq) and stir the mixture at room temperature for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash with DCM.
-
Concentrate the filtrate and purify the crude product by silica gel chromatography.
Protocol 8: Selective Benzylation in the Presence of a t-Butyl Ester
-
Follow the procedure outlined in Protocol 2 or 5, depending on the nature of the nucleophile to be benzylated. The t-butyl ester is stable to the basic conditions used in those protocols.
Protocol 9: tert-Butyl Ester Deprotection
-
Dissolve the t-butyl ester intermediate (1.0 eq) in DCM (0.1 M).
-
Add an equal volume of TFA.
-
Stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo to yield the deprotected carboxylic acid.
| Step | Key Reagents | Solvent | Temp (°C) | Typical Time | Typical Yield |
| Protection | t-BuOH, DCC, DMAP | DCM | 25 | 12-24 h | 70-85% |
| Benzylation | (As per other protocols) | DMF | 25 | 3-12 h | 75-95% |
| Deprotection | TFA | DCM | 25 | 2-4 h | >95% |
| Caption: Summary of conditions for the t-butyl ester protection/deprotection workflow. |
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Protection | Insufficient reagent; inactive reagent; steric hindrance. | Increase equivalents of protecting reagent and base. Ensure all reagents are anhydrous. Increase reaction time or temperature if necessary. |
| Low Yield in Benzylation | Base is too weak; poor solubility of substrate; steric hindrance at the reaction site. | Switch to a stronger base (e.g., NaH instead of K₂CO₃). Use a more polar aprotic solvent like DMF or DMSO. Increase reaction temperature. |
| Protecting Group Cleavage | The protecting group is not stable to the benzylation conditions. | Re-evaluate the choice of protecting group. For example, if a silyl group is cleaving, ensure the base is anhydrous and non-nucleophilic. |
| Side-Reaction (e.g., Elimination) | The base is too strong or sterically hindered. | Use a weaker, non-hindered base like K₂CO₃ or Cs₂CO₃. |
| Incomplete Deprotection | Insufficient deprotection reagent; reaction time too short. | Increase equivalents of the deprotection reagent (e.g., TFA or TBAF). Extend the reaction time and monitor carefully by TLC. |
Conclusion
The successful application of this compound in the synthesis of complex molecules is critically dependent on a well-designed protecting group strategy. By employing orthogonal protecting groups such as silyl ethers for alcohols, Boc carbamates for amines, and tert-butyl esters for carboxylic acids, chemists can achieve high levels of chemoselectivity. The protocols and principles outlined in this guide provide a robust framework for researchers to selectively introduce the valuable 2,3-difluorobenzyl motif, paving the way for the efficient synthesis of novel pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Protective Groups [organic-chemistry.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. jocpr.com [jocpr.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3-Difluorobenzyl Bromide
Introduction: The Strategic Importance of the 2,3-Difluorobenzyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and biological characteristics.[1][2] Specifically, the difluoromethyl group (CF₂H) and fluorinated aromatic rings are sought-after motifs for their ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in unique hydrogen bonding and dipole-dipole interactions.[3]
The 2,3-difluorobenzyl group is a particularly valuable building block, combining the electronic effects of a difluorinated phenyl ring with a reactive benzylic sp³-hybridized carbon center. This structure is a key component in the synthesis of novel therapeutics, including PI3Kα inhibitors for cancer treatment, and advanced agrochemicals.[4][5] However, the efficient incorporation of this moiety requires robust and versatile synthetic methodologies.
Palladium-catalyzed cross-coupling reactions stand as the preeminent tool for this purpose, offering a powerful platform for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[6] This guide provides an in-depth analysis and detailed protocols for the application of key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—using 2,3-difluorobenzyl bromide as the electrophilic partner. The content herein is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to successfully leverage this critical building block in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging C(sp³)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its mild conditions and the environmental benignity of its boron-based reagents.[7] When applied to benzyl halides, it provides a direct route to diarylmethanes, a common scaffold in pharmacologically active compounds.
Mechanistic Rationale & Key Considerations
The catalytic cycle, initiated by the oxidative addition of the C-Br bond to a Pd(0) complex, is the critical step for activating the sp³-hybridized carbon. The choice of ligand is paramount; bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, RuPhos) are often required to facilitate both the challenging oxidative addition of the C(sp³)-Br bond and the final, often sluggish, reductive elimination step.[6] The base (e.g., Cs₂CO₃, K₃PO₄) plays a crucial role in activating the organoboron species to form a more nucleophilic borate complex, which is essential for efficient transmetalation.[8][9]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling of a benzyl bromide.
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes typical conditions adapted from literature precedents for benzyl bromide couplings.[9][10]
| Entry | Aryl Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 77 | ~80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | RuPhos (5) | K₂CO₃ | Dioxane | 100 | ~75-88 |
| 4 | Potassium 4-pyridyltrifluoroborate | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | CPME/H₂O | 90 | ~80-92 |
Detailed Protocol: Synthesis of 2,3-Difluoro-1-(4-methoxybenzyl)benzene
Materials:
-
This compound (1.0 mmol, 209 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), anhydrous (3.0 mmol, 637 mg)
-
Anhydrous Toluene (8 mL) and Degassed Water (2 mL)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask under a positive pressure of nitrogen or argon, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add anhydrous toluene followed by degassed water via syringe. The biphasic mixture should be stirred vigorously.
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting benzyl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Sonogashira Coupling: Accessing Benzyl Alkynes
The Sonogashira reaction provides a direct and powerful method for coupling terminal alkynes with sp³-hybridized halides, forming a C(sp³)–C(sp) bond.[11][12] This transformation is invaluable for creating propargyl-containing structures, which are versatile intermediates in organic synthesis and are found in various natural products and pharmaceuticals.[13][14]
Mechanistic Rationale & Key Considerations
The Sonogashira coupling traditionally involves a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[11] The palladium cycle mirrors other cross-couplings, beginning with oxidative addition. The copper cycle's role is to react with the terminal alkyne to form a copper(I) acetylide, which is a more potent nucleophile for the transmetalation step with the palladium(II) intermediate.[12] The amine base (e.g., Et₃N, DIPEA) is crucial, serving both to deprotonate the alkyne and to act as a solvent and scavenger for the HBr byproduct. Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling (Glaser coupling) of the alkyne.[15]
Caption: Interconnected palladium and copper cycles in the Sonogashira reaction.
Quantitative Data Summary: Sonogashira Coupling
This table presents representative conditions for the Sonogashira coupling of benzyl bromides.[13][14]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | THF | 65 | ~85-95 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (2) | DIPEA | Toluene | 80 | ~80-90 |
| 3 | 1-Octyne | Pd(OAc)₂ (2) / P(t-Bu)₃ (4) | - (Copper-free) | Pyrrolidine | Dioxane | 25 (RT) | ~75-88 |
| 4 | Ethynyltrimethylsilane | PdCl₂(CH₃CN)₂ (1.5) | CuI (1) | Et₃N | DMF | 50 | ~90-98 |
Detailed Protocol: Synthesis of (3-(2,3-Difluorophenyl)prop-1-yn-1-yl)trimethylsilane
Materials:
-
This compound (1.0 mmol, 209 mg)
-
Ethynyltrimethylsilane (1.5 mmol, 147 mg, 0.21 mL)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21 mg)
-
Copper(I) iodide [CuI] (0.02 mmol, 3.8 mg)
-
Triethylamine (Et₃N), anhydrous (3.0 mmol, 0.42 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Schlenk flask, magnetic stirrer, condenser, nitrogen/argon line
Procedure:
-
Inert Atmosphere Setup: In a flame-dried Schlenk flask under nitrogen, dissolve this compound, PdCl₂(PPh₃)₂, and CuI in anhydrous THF.
-
Reagent Addition: Add triethylamine followed by ethynyltrimethylsilane via syringe. A slight color change or precipitate formation may be observed.
-
Reaction Execution: Heat the mixture to 65 °C in an oil bath and stir for 4-6 hours.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to obtain the desired benzyl alkyne.
Buchwald-Hartwig Amination: Constructing C(sp³)–N Bonds
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a transformation of immense importance in the pharmaceutical industry where aryl and benzyl amines are ubiquitous.[16][17] Its application to benzyl halides provides a direct and highly versatile route to N-benzylated amines.
Mechanistic Rationale & Key Considerations
Similar to the Suzuki coupling, the catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[16][18] The choice of ligand and base is again critical. Bulky, electron-rich phosphine ligands (e.g., JohnPhos, tBuXPhos) are essential to promote the reductive elimination step, which is often the rate-limiting step for C(sp³)–N bond formation. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine or the intermediate palladium-amido complex, facilitating the final bond-forming step.[18]
Caption: Catalytic cycle for the Buchwald-Hartwig amination of a benzyl bromide.
Quantitative Data Summary: Buchwald-Hartwig Amination
The following table summarizes typical conditions for the amination of benzylic electrophiles.
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | tBuXPhos (4) | NaOtBu | Toluene | 80 | ~90-99 |
| 2 | Aniline | Pd(OAc)₂ (2) | JohnPhos (4) | K₂CO₃ | Dioxane | 110 | ~85-95 |
| 3 | Benzylamine | G3-XPhos (2) | - | LHMDS | THF | 65 | ~88-97 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (5) | Cs₂CO₃ | Toluene | 100 | ~75-85 |
Detailed Protocol: Synthesis of 4-(2,3-Difluorobenzyl)morpholine
Materials:
-
This compound (1.0 mmol, 209 mg)
-
Morpholine (1.2 mmol, 105 mg, 0.10 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 17 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (10 mL)
-
Glovebox or Schlenk line, vials with screw caps
Procedure:
-
Inert Atmosphere Setup: Inside a glovebox, add Pd₂(dba)₃, tBuXPhos, and NaOtBu to a reaction vial.
-
Reagent Addition: Add toluene, followed by morpholine, and finally this compound. Seal the vial tightly.
-
Reaction Execution: Remove the vial from the glovebox and place it in a preheated heating block or oil bath at 80 °C. Stir for 16-24 hours.
-
Monitoring: Allow the reaction to cool and check for completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography or crystallization if necessary.
Troubleshooting and Best Practices
-
Low Yields:
-
Cause: Inefficient oxidative addition or reductive elimination.
-
Solution: Screen different ligands. For C(sp³)-X bonds, more electron-rich and bulky ligands are often superior. Ensure the base is sufficiently strong and completely anhydrous. For Suzuki couplings, check the quality of the boronic acid, as they can degrade over time.
-
-
Homocoupling Side Products:
-
Cause: In Sonogashira couplings, this is often due to the copper co-catalyst (Glaser coupling). In Suzuki couplings, Wurtz-type homocoupling of the benzyl bromide can occur.
-
Solution: For Sonogashira, switch to a copper-free protocol. For all reactions, ensure a truly inert atmosphere, as oxygen can promote side reactions and degrade the Pd(0) catalyst. Adding reagents at a controlled rate can sometimes mitigate homocoupling.
-
-
Catalyst Decomposition:
-
Cause: High temperatures or the presence of oxygen can lead to the formation of inactive palladium black.
-
Solution: Maintain a strict inert atmosphere. Use the lowest effective temperature. Consider using more stable palladium precatalysts (e.g., G3/G4 palladacycles) which are designed for higher stability and easier activation.
-
References
- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis and Biological Activity of 2,3-Difluorobenzylated Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The unique characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[2][3] Consequently, fluorinated compounds are prevalent in a wide array of pharmaceuticals.[4]
This guide focuses on the synthesis and biological activity of a specific class of organofluorine compounds: 2,3-difluorobenzylated amines. The 2,3-difluoro substitution pattern on the benzyl ring creates a distinct electronic and conformational environment, which can be exploited to fine-tune the pharmacological profile of the parent amine. These application notes provide detailed protocols for the synthesis of these valuable compounds and an overview of their reported biological activities, with a particular emphasis on their potential as antimicrobial agents.
Synthetic Methodologies: Accessing 2,3-Difluorobenzylated Amines
The two most prevalent and versatile methods for the synthesis of N-benzylated amines are reductive amination of the corresponding aldehyde and direct N-alkylation with a benzyl halide.[5][6] The choice between these routes often depends on the availability of starting materials, the nature of the amine substrate, and the desired scale of the reaction.
Method 1: Reductive Amination of 2,3-Difluorobenzaldehyde
Reductive amination is a highly efficient, often one-pot, procedure that involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.[7][8] This method is particularly advantageous for the synthesis of primary and secondary amines.
Causality Behind Experimental Choices:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aldehyde. More reactive hydrides like lithium aluminum hydride (LiAlH₄) could also reduce the starting aldehyde.
-
Solvent: Methanol is a common solvent for reductive amination as it is a good solvent for both the reactants and the borohydride reagent.
-
pH Control: The reaction is typically carried out under neutral to slightly acidic conditions to facilitate imine formation without causing significant decomposition of the reactants or products.
-
In Situ Formation: The imine is generated and reduced in the same reaction vessel, which improves efficiency and minimizes the handling of potentially unstable intermediates.
Experimental Protocol: Synthesis of N-(2,3-Difluorobenzyl)ethanamine
Materials:
-
2,3-Difluorobenzaldehyde
-
Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Glacial acetic acid (optional, for catalysis)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in methanol (0.2 M), add ethylamine solution (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or LC-MS.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or LC-MS.
-
Quench the reaction by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-(2,3-difluorobenzyl)ethanamine.
Workflow for Reductive Amination
Caption: Reductive amination workflow for synthesizing 2,3-difluorobenzylated amines.
Method 2: N-Alkylation with 2,3-Difluorobenzyl Halide
Direct N-alkylation via a nucleophilic substitution reaction is another common method for forming C-N bonds.[5][9] This approach is particularly useful for the benzylation of secondary amines to form tertiary amines, where over-alkylation is not a concern. For primary amines, careful control of stoichiometry is necessary to minimize the formation of the dialkylated product.[10]
Causality Behind Experimental Choices:
-
Choice of Halide: 2,3-Difluorobenzyl bromide is generally more reactive than the corresponding chloride, making it a better alkylating agent.
-
Base: A non-nucleophilic base such as potassium carbonate or triethylamine is used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions, as it can solvate the cation without strongly solvating the nucleophilic amine.
-
Temperature: The reaction is often heated to increase the rate of reaction, particularly if the amine is not highly nucleophilic.
Experimental Protocol: Synthesis of N-(2,3-Difluorobenzyl)piperidine
Materials:
-
This compound
-
Piperidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of piperidine (1.2 eq) in acetonitrile (0.3 M), add anhydrous potassium carbonate (2.0 eq).
-
Add a solution of this compound (1.0 eq) in acetonitrile dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure N-(2,3-difluorobenzyl)piperidine.
Workflow for N-Alkylation
Caption: N-alkylation workflow for synthesizing 2,3-difluorobenzylated amines.
Biological Activity of 2,3-Difluorobenzylated Amines
The incorporation of the 2,3-difluorobenzyl moiety can impart a range of biological activities, with antimicrobial effects being a notable area of investigation. The fluorination pattern can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate microbial cell membranes and interact with intracellular targets.
Antimicrobial Activity
A patent application has described a series of difluorobenzyl ethanolamine derivatives with selective and potent in vitro antimicrobial activity against Mycobacterium and Nocardia species.[11] These findings are particularly significant given the global health threat posed by tuberculosis, caused by Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds were reported to be similar to or lower than that of the first-line antituberculosis drug, ethambutol.[11] This suggests that the 2,3-difluorobenzyl scaffold is a promising starting point for the development of new anti-mycobacterial agents.
The selective nature of the antimicrobial activity points towards a specific mechanism of action, potentially targeting pathways or enzymes unique to these microorganisms.[11] Further research is warranted to elucidate the precise molecular targets of these compounds and to optimize their structure for improved potency and pharmacokinetic properties.
Table 1: Reported Antimicrobial Activity of Difluorobenzyl Ethanolamine Derivatives
| Compound Class | Target Organisms | Reported Activity | Reference |
| Difluorobenzyl ethanolamines | Mycobacterium and Nocardia species | MIC values similar to or lower than ethambutol | [11] |
Potential for Other Therapeutic Areas
While specific data for 2,3-difluorobenzylated amines in other therapeutic areas is limited in the public domain, the broader literature on fluorinated benzylamines and related structures suggests potential applications in:
-
Oncology: Fluorinated compounds are widely used in cancer chemotherapy.[2] The 2,3-difluorobenzyl moiety could be incorporated into scaffolds known to target cancer-related proteins such as kinases or histone deacetylases.
-
Central Nervous System (CNS) Disorders: The ability of fluorine to enhance blood-brain barrier permeability makes fluorinated compounds attractive for CNS drug discovery.[3] For instance, fluorinated benzenesulfonamides have been investigated as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease.[12]
-
Anti-inflammatory Applications: Various benzylidene derivatives have been explored for their anti-inflammatory properties, suggesting that 2,3-difluorobenzylated amines could be investigated for similar activities.[13]
Structure-Activity Relationships (SAR): Key Considerations
While a comprehensive SAR for 2,3-difluorobenzylated amines is yet to be established, some general principles based on the broader class of benzylamines can be considered:
-
Nature of the Amine: The type of amine (primary, secondary, or tertiary) and the nature of the other substituents on the nitrogen atom will significantly impact the compound's basicity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for biological activity.[14]
-
Conformational Effects: The ortho- and meta-positioning of the fluorine atoms on the benzyl ring will influence the preferred conformation of the molecule, which can affect its binding to a target protein.
-
Electronic Effects: The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the amine and influence its interactions with biological macromolecules.
Conclusion and Future Directions
2,3-Difluorobenzylated amines represent a promising class of compounds with demonstrated potential in antimicrobial drug discovery and plausible applications in other therapeutic areas. The synthetic routes to these molecules are well-established and can be readily adapted to generate a diverse library of analogs for biological screening. Future research should focus on elucidating the specific molecular targets of these compounds, expanding the evaluation of their biological activities, and establishing a detailed structure-activity relationship to guide the design of next-generation therapeutic agents. The protocols and information provided herein serve as a valuable resource for researchers embarking on the exploration of this intriguing chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. researchgate.net [researchgate.net]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine alkylation - Wikipedia [en.wikipedia.org]
- 10. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethanolamine derivatives of difluorobenzylic ethanolamines with antimicrobial activity [uv.es]
- 12. mdpi.com [mdpi.com]
- 13. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Application Notes & Protocols: 2,3-Difluorobenzyl Bromide in the Synthesis of Novel Organic Materials
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern materials science, offering a powerful tool to fine-tune electronic, physical, and biological properties.[1][2] 2,3-Difluorobenzyl bromide (CAS No: 113211-94-2) has emerged as a pivotal building block in this field. Its unique combination of a reactive benzylic bromide and a difluorinated aromatic ring provides a versatile platform for designing next-generation materials.[3] This guide elucidates the core principles behind its application, details its use in synthesizing advanced materials, and provides a comprehensive, field-proven protocol for its practical implementation in the laboratory.
The Scientific Rationale: Understanding the 2,3-Difluorobenzyl Moiety
The efficacy of this compound as a synthetic precursor stems from two key structural features: the reactivity of the bromomethyl group and the profound influence of the vicinal fluorine atoms.
-
Benzylic Reactivity: The bromine atom attached to the methylene group is an excellent leaving group, making the compound a potent electrophile in nucleophilic substitution (SN2) reactions.[1][3] This allows for the straightforward covalent attachment of the 2,3-difluorobenzyl group to a wide array of nucleophiles, including phenols, amines, thiols, and carbanions.
-
The Fluorine Effect: The two fluorine atoms on the aromatic ring are not mere spectators; they actively modulate the properties of the target molecule.[2]
-
Electronic Modulation: Fluorine is the most electronegative element, and its presence significantly lowers the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5] This tuning is critical in the design of organic semiconductors for applications like Organic Light-Emitting Diodes (OLEDs), where it facilitates electron injection and enhances oxidative stability.[4][5]
-
Enhanced Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol), which imparts significant thermal and metabolic stability to the resulting materials.[2]
-
Supramolecular Control: Non-covalent interactions, such as C-H···F hydrogen bonds, can influence the solid-state packing of molecules.[5] This control over the supramolecular organization is crucial for optimizing charge transport in organic electronic materials and defining the mesophases in liquid crystals.
-
Key Application Areas in Materials Synthesis
The unique attributes of the 2,3-difluorobenzyl moiety have led to its use in a diverse range of advanced materials.
Advanced Liquid Crystalline Materials
The introduction of lateral fluorine substituents is a well-established strategy for modifying the mesomorphic properties of liquid crystals. Incorporating the 2,3-difluorobenzyl group allows researchers to tailor key characteristics for display and optoelectronic device applications.[6][7] The strong dipole moment of the C-F bonds influences the dielectric anisotropy, while the steric profile of the group can be used to control phase behavior and transition temperatures.[7]
High-Performance Functional Polymers
This compound can be used to synthesize monomers that are subsequently polymerized to create specialty polymers. The inclusion of fluorine imparts desirable properties such as:
-
Increased Thermal Stability and Chemical Resistance: Essential for materials used in harsh environments.[1][8]
-
Low Surface Energy and Hydrophobicity: Creates non-stick and water-repellent surfaces for advanced coatings.[8][9]
-
Modified Optical Properties: Can be used to adjust the refractive index of optical polymers.
Organic Electronics
In the field of organic electronics, precise control over molecular energy levels is paramount for efficient device performance. The electron-withdrawing nature of the 2,3-difluorobenzyl group is exploited to lower HOMO and LUMO levels, which can improve charge injection and transport in organic field-effect transistors (OFETs) and stability in OLEDs.[4][5][8]
Pharmaceutical and Agrochemical Intermediates
While the focus of this note is materials science, the compound is also extensively used in medicinal and agrochemical research. The 2,3-difluorobenzyl moiety can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates and active ingredients.[1][2][9] It has been utilized in the synthesis of chemokine antagonists, demonstrating its value in creating molecules with targeted biological activity.
Data Summary: Physicochemical Properties
A clear understanding of the reagent's properties is crucial for experimental design.
| Property | Value | Source |
| CAS Number | 113211-94-2 | |
| Molecular Formula | C₇H₅BrF₂ | |
| Molecular Weight | 207.02 g/mol | |
| Appearance | Liquid | |
| Density | 1.628 g/mL at 25 °C | |
| Refractive Index | n20/D 1.528 | |
| Flash Point | 90 °C (194 °F) - closed cup |
Detailed Application Protocol: Synthesis of a Difluorinated Aryl Ether
This protocol provides a validated, step-by-step method for a Williamson ether synthesis, a common and fundamental reaction showcasing the utility of this compound as an alkylating agent. This reaction is a foundational step for building more complex molecules for various material applications.
Objective: To synthesize 1-(2,3-Difluorobenzyloxy)-4-methoxybenzene, a model compound for fluorinated ethers used as intermediates in liquid crystal or polymer synthesis.
Rationale and Causality
-
Reaction Choice: The Williamson ether synthesis is a robust SN2 reaction ideal for demonstrating the electrophilicity of this compound.
-
Reagent Selection: 4-Methoxyphenol is chosen as the nucleophile. Potassium carbonate is a mild, cost-effective base suitable for deprotonating the phenol without causing decomposition.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium cation, leaving a "naked" and highly reactive phenoxide anion, thereby accelerating the SN2 reaction rate. Anhydrous conditions are critical to prevent the base from being consumed by water and to avoid potential side reactions.
Experimental Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buy this compound | 113211-94-2 [smolecule.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. nbinno.com [nbinno.com]
- 9. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
minimizing dialkylation side products in reactions with 2,3-Difluorobenzyl bromide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-difluorobenzyl bromide. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during alkylation reactions, with a specific focus on minimizing the formation of dialkylation side products.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a reactive alkylating agent?
This compound is an effective electrophile in SN2 reactions. The benzylic carbon is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent aromatic ring and the good leaving group ability of the bromide ion. It readily reacts with a variety of nucleophiles, including amines, phenols, and enolates, to form new carbon-heteroatom or carbon-carbon bonds.[1][2]
Q2: Why is dialkylation a common side reaction with this reagent?
Dialkylation occurs when the initially mono-alkylated product can be deprotonated again or possesses a second nucleophilic site that can react with another molecule of this compound. This is particularly prevalent in reactions with primary amines, active methylene compounds (like malonic esters), and some phenols where C-alkylation can follow initial O-alkylation.[3][4][5] The primary cause is often related to the reaction conditions, such as the stoichiometry of the base or the relative reactivity of the starting material versus the mono-alkylated product.[3]
Q3: What are the primary factors I should control to favor mono-alkylation?
To favor mono-alkylation, precise control over several experimental parameters is crucial:
-
Stoichiometry: Carefully controlling the molar ratios of your nucleophile, base, and this compound is paramount.[3]
-
Reaction Temperature: Lower temperatures generally favor selectivity by reducing the rate of the second alkylation.[3]
-
Rate of Addition: Slow, dropwise addition of the alkylating agent can maintain its low concentration, minimizing the chance of the mono-alkylated product reacting further.[3]
-
Choice of Base and Solvent: The properties of the base and solvent system can significantly influence the reaction's outcome.
Troubleshooting Guides
Issue 1: High Levels of Dialkylated Product
This is the most common issue when working with nucleophiles that have multiple reactive sites or acidic protons.
Symptoms:
-
TLC or GC-MS analysis shows a significant spot/peak corresponding to the mass of the dialkylated species.
-
The isolated yield of the desired mono-alkylated product is low, even with high conversion of the starting material.
Root Causes and Corrective Actions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Incorrect Stoichiometry | Using an excess of base or alkylating agent can lead to the deprotonation and subsequent reaction of the mono-alkylated product.[3][6] | Use a slight excess (1.1-1.5 equivalents) of the nucleophile relative to the this compound.[3] Ensure the base is used in a 1:1 molar ratio with the nucleophile if a strong, non-nucleophilic base is employed.[7] |
| Rapid Addition of Electrophile | Adding the this compound too quickly creates localized high concentrations, increasing the probability of the mono-alkylated product reacting before all the starting material is consumed.[3] | Employ a slow addition strategy. Dissolve the this compound in a suitable solvent and add it dropwise to the reaction mixture over an extended period (e.g., 30-60 minutes) using a syringe pump or dropping funnel.[3] |
| Elevated Reaction Temperature | Higher temperatures increase the rates of both alkylation steps, often disproportionately favoring the second alkylation.[3] | Maintain a lower reaction temperature. Start the reaction at 0 °C or even lower (e.g., -78 °C for highly reactive enolates), and then allow it to slowly warm to room temperature while monitoring its progress.[3][8] |
| Inappropriate Base | A very strong base might deprotonate the mono-alkylated product as it forms, creating a new nucleophile that competes for the alkylating agent. | Select a base with appropriate strength. For C-H alkylations, consider milder bases like potassium carbonate if feasible. For N-alkylations, an excess of the amine substrate can sometimes act as the base, or a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) can be used.[9] |
Issue 2: Low Conversion of Starting Nucleophile
In some cases, the reaction stalls, leaving a significant amount of the starting nucleophile unreacted.
Symptoms:
-
TLC or GC-MS shows a large amount of remaining starting material.
-
The overall yield of all products (mono- and di-alkylated) is low.
Root Causes and Corrective Actions:
| Potential Cause | Scientific Explanation | Recommended Action |
| Insufficiently Strong Base | The chosen base may not be strong enough to fully deprotonate the nucleophile, leading to a low concentration of the active nucleophilic species. | Use a stronger base. For C-H alkylations of malonates or ketones, a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often necessary to ensure complete enolate formation.[2][7] |
| Poor Solvent Choice | The solvent may not adequately dissolve the reactants or may interfere with the reaction (e.g., protic solvents can quench anionic nucleophiles). | Select an appropriate anhydrous aprotic solvent. DMF, THF, and acetonitrile are common choices for SN2 reactions.[7][10] Ensure the solvent is thoroughly dried before use. |
| Deactivated Reagents | The base (e.g., NaH) may have been deactivated by moisture, or the this compound may have degraded. | Use fresh, high-quality reagents. Ensure anhydrous conditions are maintained throughout the experiment by using flame-dried glassware and an inert atmosphere (e.g., nitrogen or argon).[3] |
Advanced Strategies for Selectivity
Phase-Transfer Catalysis (PTC)
For reactions involving a solid or aqueous base and an organic solvent, PTC can be highly effective. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) transports the nucleophilic anion from the solid/aqueous phase to the organic phase where the alkylating agent resides. This can lead to milder reaction conditions and improved selectivity.[11][12][13] PTC is particularly useful for C-alkylation, O-alkylation, and N-alkylation reactions.[12][14]
Protecting Group Strategies
For complex molecules with multiple nucleophilic sites, a protecting group strategy may be necessary. For instance, in the synthesis of secondary amines, one can start with a primary amine, perform the mono-alkylation, and then protect the secondary amine before carrying out further transformations on other parts of the molecule.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive reaction pathways leading to mono- and dialkylation.
Caption: Competitive reaction pathways.
The goal is to maximize the rate of the first reaction (k1) while minimizing the rate of the second (k2).
Experimental Protocols
Protocol 1: Controlled Mono-N-Alkylation of a Primary Amine
This protocol is designed to favor the formation of a secondary amine.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.2 equivalents) and a suitable anhydrous aprotic solvent (e.g., DMF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.1 equivalents).[15]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Slow Addition of Alkylating Agent: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF. Add this solution dropwise to the stirred reaction mixture over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress by TLC or GC-MS.
-
Workup: Once the starting bromide is consumed, quench the reaction with saturated aqueous ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective Mono-C-Alkylation of a Malonic Ester Derivative
This protocol aims to minimize dialkylation on an active methylene compound.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.0 equivalent) and wash with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous THF or DMF.
-
Enolate Formation: Cool the suspension to 0 °C. Add the malonic ester derivative (1.1 equivalents) dropwise. After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.[7]
-
Cooling: Re-cool the reaction mixture to 0 °C.
-
Slow Addition of Alkylating Agent: Add this compound (1.0 equivalent) dropwise over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC until the starting bromide is consumed.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.[3][7] Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via column chromatography to isolate the mono-alkylated product.[3]
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving issues with dialkylation.
Caption: Troubleshooting workflow for dialkylation.
References
- 1. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective SN2 Alkylation of Homoenolates by N‐Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phasetransfer.com [phasetransfer.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
purification of 2,3-difluorobenzylated products from unreacted starting material
Welcome to the technical support center for the purification of 2,3-difluorobenzylated products. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their target compounds from unreacted starting materials and reaction byproducts. The unique electronic properties conferred by the 2,3-difluorobenzyl moiety can present specific purification challenges, primarily due to similarities in polarity with common starting materials.
This resource provides field-proven insights and systematic approaches to overcome these obstacles, structured into frequently asked questions, a detailed troubleshooting guide, and step-by-step experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying 2,3-difluorobenzylated products?
The most effective purification strategy depends on the physical properties (solid vs. liquid) and functional groups present in your product and the impurities. The main techniques are:
-
Flash Column Chromatography: The most versatile and widely used method for separating compounds with different polarities.[1] It is the go-to technique when dealing with products and starting materials of similar structure.
-
Recrystallization: An excellent and cost-effective method for purifying nonvolatile solid products.[2] It relies on differences in solubility between the desired compound and impurities in a chosen solvent at varying temperatures.[3]
-
Acid-Base Extraction: A powerful liquid-liquid extraction technique used when either the product or the starting material contains an acidic or basic functional group (e.g., a carboxylic acid or an amine).[4][5] This method separates compounds based on their ability to be protonated or deprotonated into water-soluble salts.[4]
-
Distillation: Suitable for purifying thermally stable, liquid products that have a significantly different boiling point from the starting materials and impurities.[6] The inclusion of fluorine atoms in a molecule often lowers its boiling point compared to non-fluorinated analogues.[6]
Q2: How does the 2,3-difluorobenzyl group affect my molecule's properties and the purification strategy?
The 2,3-difluorobenzyl group is predominantly non-polar and aromatic, but the two fluorine atoms introduce a significant dipole moment, adding a degree of polarity. This can make the polarity of your product very similar to that of unreacted aromatic starting materials, which is the central challenge in purification. Your strategy must be tailored to exploit subtle differences in polarity, acidity/basicity, or physical state.
Q3: My starting material and product have nearly identical Rf values on TLC. What is the best initial approach?
When Thin Layer Chromatography (TLC) shows poor separation, high-resolution flash chromatography is the recommended starting point. Success hinges on meticulous method development. You must systematically screen a variety of solvent systems with different selectivities (e.g., switching from an ethyl acetate/hexane system to a dichloromethane/methanol or a toluene-based system) to find one that resolves the two spots.[7][8] A very shallow elution gradient during the column run is also critical for separating compounds with close Rf values.[9]
Purification Strategy Selection Workflow
The following workflow provides a logical path to selecting the most appropriate purification method.
References
- 1. columbia.edu [columbia.edu]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. sorbtech.com [sorbtech.com]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Reaction Temperature and Time for 2,3-Difluorobenzyl Bromide Alkylations
Welcome to the technical support center for optimizing alkylation reactions using 2,3-difluorobenzyl bromide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the nuances of this specific reagent and achieve optimal results in your synthetic endeavors.
The introduction of fluorine atoms into organic molecules is a critical strategy in medicinal chemistry to enhance properties like metabolic stability and binding affinity[1]. This compound is a key building block for this purpose, with the bromine atom serving as an excellent leaving group in nucleophilic substitution reactions[1]. However, the two electron-withdrawing fluorine atoms on the aromatic ring introduce unique electronic effects that must be carefully considered when optimizing reaction parameters, particularly temperature and time. This guide will provide the expertise and field-proven insights necessary to master these reactions.
Frequently Asked Questions (FAQs)
Q1: How do the fluorine atoms in this compound affect its reactivity in alkylation reactions compared to unsubstituted benzyl bromide?
The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This has a significant impact on the reactivity of the benzylic carbon. In an S(_N)2 reaction, the nucleophile attacks the carbon atom bearing the leaving group. The electron-withdrawing fluorine atoms can decrease the electron density at the benzylic carbon, but more importantly, they can destabilize the transition state of an S(_N)2 reaction through electrostatic repulsion with the incoming nucleophile[2]. This can lead to a slower reaction rate compared to unsubstituted benzyl bromide under identical conditions. For S(_N)1-type reactions, the fluorine atoms would destabilize the formation of a benzyl carbocation, making this pathway less favorable.
Q2: What is the primary mechanism for the alkylation of this compound?
For most common nucleophiles, the alkylation of this compound, a primary benzylic halide, is expected to proceed primarily through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is a one-step concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs[3]. However, the reaction's character can be influenced by the specific nucleophile, solvent, and temperature.
Q3: How does reaction temperature influence the outcome of my this compound alkylation?
Reaction temperature is a critical parameter that directly affects the reaction rate. Due to the potential for a slower reaction rate caused by the fluorine atoms, gentle heating may be necessary to achieve a reasonable reaction time. However, excessive heat can lead to undesirable side reactions such as elimination (if the nucleophile is also a strong base) or decomposition. It's a delicate balance between achieving a sufficient reaction rate and minimizing byproducts.
Q4: What is the concept of kinetic versus thermodynamic control, and how does it apply to these reactions?
In some reactions, there's a possibility of forming two different products: a kinetic product that forms faster (lower activation energy) and a thermodynamic product that is more stable (lower overall energy)[4][5][6][7].
-
Kinetic Control: At lower temperatures, the reaction is often under kinetic control, favoring the product that is formed more rapidly.
-
Thermodynamic Control: At higher temperatures, the reaction may have enough energy to overcome the activation barriers for both pathways, and the product distribution will favor the more stable thermodynamic product[4][5].
For this compound alkylations, this concept is important to consider if there are multiple reactive sites on the nucleophile or if rearrangement side products are possible.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficient Temperature: The electron-withdrawing fluorine atoms may be slowing the S(_N)2 reaction rate. 2. Poor Nucleophile: The chosen nucleophile may not be strong enough. 3. Solvent Effects: A protic solvent (e.g., ethanol, water) can solvate and deactivate the nucleophile. | 1. Gradually increase the reaction temperature in 5-10°C increments while monitoring the reaction by TLC or LC-MS. 2. Consider using a stronger nucleophile or adding a catalyst. 3. Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity. |
| Formation of Multiple Products | 1. Over-alkylation: If the nucleophile has multiple reactive sites, it can be alkylated more than once. 2. Side Reactions: High temperatures can promote elimination or other side reactions. 3. Kinetic vs. Thermodynamic Products: Different products may be favored at different temperatures. | 1. Use a stoichiometric amount of the nucleophile or consider using a protecting group strategy. 2. Lower the reaction temperature and extend the reaction time. 3. Analyze the product distribution at different temperatures to determine if the reaction is under kinetic or thermodynamic control and choose the temperature that favors the desired product. |
| Product Decomposition | 1. Excessive Heat: The product may not be stable at the reaction temperature. 2. Prolonged Reaction Time: Leaving the reaction for too long, even at a moderate temperature, can lead to decomposition. | 1. Lower the reaction temperature. 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Time and Temperature Optimization
This protocol outlines a systematic approach to finding the optimal temperature and time for your specific nucleophile and solvent system.
Materials:
-
This compound
-
Nucleophile of interest
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Suitable base (if required, e.g., K₂CO₃, Cs₂CO₃)
-
Reaction vials with stir bars
-
Heating block or oil bath with temperature control
-
TLC plates and developing chamber or LC-MS for reaction monitoring
Procedure:
-
Set up a series of identical reactions in parallel. For example, prepare five reaction vials.
-
To each vial, add the nucleophile (1.0 eq), base (if needed, e.g., 1.5 eq), and anhydrous solvent.
-
Add this compound (1.1 eq) to each vial.
-
Set each reaction to a different temperature (e.g., Room Temperature, 40°C, 50°C, 60°C, 70°C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Record the time it takes for the starting material to be consumed at each temperature.
-
Analyze the product mixture for the formation of byproducts at each temperature.
-
The optimal condition is the lowest temperature and shortest time that gives a clean, high-yielding conversion to the desired product.
Data Summary: Representative Reaction Conditions
The following table provides a starting point for reaction conditions with different classes of nucleophiles. Note: These are general guidelines and will require optimization for your specific substrate.
| Nucleophile Type | Typical Temperature Range (°C) | Typical Reaction Time (h) | Recommended Solvent | Common Base (if needed) |
| Alcohols/Phenols | 40 - 80 | 4 - 24 | DMF, Acetonitrile | K₂CO₃, Cs₂CO₃ |
| Amines (primary/secondary) | RT - 60 | 2 - 12 | Acetonitrile, THF | K₂CO₃, Et₃N |
| Thiols | RT - 50 | 1 - 6 | DMF, Ethanol | K₂CO₃, NaH |
| Carboxylates | 50 - 90 | 6 - 24 | DMF, DMSO | - |
Visualizing Reaction Concepts
Reaction Mechanism and Temperature Effects
Caption: S(_N)2 mechanism for this compound alkylation and the general effect of temperature.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low-yield this compound alkylations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metal-free direct alkylation of unfunctionalized allylic/benzylic sp 3 C–H bonds via photoredox induced radical cation deprotonation - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00953D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
choice of base and solvent to improve yield in reactions with 2,3-Difluorobenzyl bromide
Welcome to the technical support center for optimizing synthetic routes involving 2,3-Difluorobenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the specific challenges and opportunities presented by this versatile but sometimes challenging reagent. Here, we address common issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: What makes this compound's reactivity unique compared to standard benzyl bromide?
The reactivity of this compound is primarily dictated by the two electron-withdrawing fluorine atoms on the benzene ring.[1][2][3] These substituents have two main effects:
-
Inductive Electron Withdrawal: Fluorine is highly electronegative and pulls electron density away from the aromatic ring and, by extension, the benzylic carbon.[3] This makes the benzylic carbon more electron-deficient (more electrophilic) and, in theory, more susceptible to attack by a nucleophile in an SN2 reaction.
-
Ring Deactivation: The overall effect of electron-withdrawing groups is a deactivation of the benzene ring, making it less electron-rich.[1][2][4] While this is more critical for electrophilic aromatic substitution, it influences the overall electronic environment of the molecule.
The key takeaway is that the benzylic carbon is "activated" for nucleophilic attack, but the electronic environment demands careful selection of reaction conditions to avoid side reactions.
Q2: I'm planning a reaction. What is a good starting point for selecting a base and solvent?
A robust starting point for a nucleophilic substitution with this compound is to use a moderately weak, non-nucleophilic inorganic base in a polar aprotic solvent.
-
Recommended Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate many common nucleophiles (phenols, thiols, some amines) but are generally not basic enough to promote significant elimination (E2) side reactions.
-
Recommended Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Polar aprotic solvents are ideal for SN2 reactions.[5][6][7] They effectively solvate the cation (e.g., K⁺) of the deprotonated nucleophile but do not form a tight "solvent cage" around the nucleophilic anion through hydrogen bonding.[6] This leaves the nucleophile "naked" and highly reactive.[8]
For a typical reaction with a phenol, starting with 1.5-2.0 equivalents of K₂CO₃ in DMF at a slightly elevated temperature (e.g., 60-80 °C) is a common and effective set of initial conditions.[9][10]
Troubleshooting Guide
Q3: My reaction yield is consistently low. What are the most likely causes and how can I fix them?
Low yields in reactions with this compound often stem from a few common issues. The workflow below can help diagnose the problem.
Caption: Troubleshooting workflow for low reaction yields.
-
Cause 1: Incomplete Reaction (Starting Material Remains):
-
Insufficiently Strong Base: Your base may not be strong enough to fully deprotonate your nucleophile. For nucleophiles with high pKa values (e.g., secondary amines, amides), a stronger base like Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK) may be necessary.[11]
-
Low Temperature: SN2 reactions, while often facile with benzylic halides, still require sufficient activation energy. If the reaction is sluggish at room temperature, consider increasing it incrementally to 50-80 °C.
-
Poor Solubility: The reactants, particularly the base or the deprotonated nucleophile, may have poor solubility in the chosen solvent.[12] Switching from acetone or MeCN to a more powerful polar aprotic solvent like DMF or DMSO can resolve this.[12]
-
-
Cause 2: Formation of Side Products (Starting Material Consumed):
-
Elimination (E2): If you are using a strong, sterically hindered base (like t-BuOK), it can act as a base to abstract a proton from the benzylic carbon, leading to elimination. This is more common with secondary and tertiary halides but can occur with primary halides under harsh conditions.[7] Solution: Switch to a less hindered, weaker base like K₂CO₃ or Cs₂CO₃ and lower the reaction temperature.[8]
-
Over-alkylation (for N-alkylation): Primary and secondary amines can react twice, leading to quaternary ammonium salts. Solution: Use a larger excess of the amine relative to the benzyl bromide to favor mono-alkylation.
-
Decomposition: this compound can be sensitive to very strong bases or high temperatures. If you observe significant darkening of the reaction mixture or a "baseline smear" on TLC, decomposition is likely. Solution: Use milder conditions.
-
Q4: I am observing a significant amount of an impurity that I suspect is an elimination byproduct. How can I favor substitution over elimination?
Elimination (E2) competes directly with substitution (SN2) and is favored by specific conditions. To promote substitution, consider the following adjustments:
| Factor | To Favor SN2 (Substitution) | To Favor E2 (Elimination) | Rationale |
| Base | Use a weaker, less sterically hindered base (e.g., K₂CO₃, Cs₂CO₃, Et₃N). | Use a strong, sterically hindered base (e.g., t-BuOK, DBU). | Strong, bulky bases are poor nucleophiles but are efficient at abstracting protons, favoring elimination.[7] |
| Temperature | Use the lowest effective temperature . | Use higher temperatures . | Elimination reactions have a higher activation energy and are more entropically favored, thus becoming more dominant at elevated temperatures.[8] |
| Solvent | Use a polar aprotic solvent (DMF, DMSO, MeCN). | Less critical, but strong bases in any solvent can promote E2. | Polar aprotic solvents enhance nucleophilicity, directly boosting the SN2 pathway.[6][7] |
| Nucleophile | Use a strong, non-basic nucleophile (e.g., I⁻, RS⁻, N₃⁻). | Use a strong, basic nucleophile (e.g., RO⁻, HO⁻). | Nucleophiles that are also strong bases can promote elimination.[7] |
Experimental Protocols
Protocol 1: Screening Base and Solvent Conditions for Optimal Yield
This protocol provides a framework for efficiently identifying the best reaction conditions on a small scale before committing to a larger-scale reaction.
Objective: To determine the optimal base and solvent combination for the alkylation of a generic nucleophile (Nu-H) with this compound.
Materials:
-
This compound
-
Nucleophile (e.g., 4-methoxyphenol)
-
Bases: K₂CO₃, Cs₂CO₃, Et₃N, NaH (60% dispersion in mineral oil)
-
Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Reaction vials (e.g., 2 mL microwave vials with stir bars)
-
Heating block or oil bath
-
TLC plates and/or LC-MS system
Procedure:
-
Setup: Arrange and label four reaction vials for each solvent to be tested (e.g., "DMF-K₂CO₃", "DMF-Cs₂CO₃", etc.).
-
Reagent Addition (Example for DMF):
-
To each of the four "DMF" vials, add the nucleophile (e.g., 25 mg, 0.2 mmol, 1.0 eq).
-
To the first vial, add K₂CO₃ (55 mg, 0.4 mmol, 2.0 eq).
-
To the second vial, add Cs₂CO₃ (130 mg, 0.4 mmol, 2.0 eq).
-
To the third vial, add Et₃N (56 µL, 0.4 mmol, 2.0 eq).
-
To the fourth vial, carefully add NaH (16 mg of 60% dispersion, 0.4 mmol, 2.0 eq). Caution: NaH reacts violently with water and is flammable.
-
Add 1.0 mL of DMF to each vial.
-
-
Initiation: Add this compound (26 µL, 0.2 mmol, 1.0 eq) to each vial.
-
Reaction: Place the vials in a heating block set to 60 °C. Allow the reactions to stir for a set period (e.g., 4 hours).
-
Monitoring & Analysis:
-
After the set time, take a small aliquot from each reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and spot on a TLC plate.
-
Develop the TLC plate to visually assess the consumption of starting material and the formation of the product.
-
For more quantitative analysis, dilute the aliquot and analyze by LC-MS to determine the relative percentage of product and starting material.
-
-
Evaluation: Compare the results across all conditions. The condition showing the highest conversion to the desired product with the fewest side products is the optimal choice for scaling up.
Caption: Workflow for screening reaction conditions.
References
- 1. studymind.co.uk [studymind.co.uk]
- 2. quora.com [quora.com]
- 3. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Nucleophilic Substitutions with 2,3-Difluorobenzyl Bromide
Welcome to the technical support resource for researchers utilizing 2,3-Difluorobenzyl bromide in synthetic applications. This guide, structured in a responsive question-and-answer format, is designed to help you navigate the unique challenges presented by this substrate and optimize your reaction outcomes. As Senior Application Scientists, we have consolidated field-proven insights with fundamental chemical principles to address the most common issues encountered in the lab.
Troubleshooting Guide: Addressing Low Conversion Rates
Q1: My nucleophilic substitution reaction with this compound has a very low conversion rate or has stalled completely. What are the most likely causes and how can I resolve this?
Low conversion is the most frequently reported issue. The reactivity of this compound is governed by a combination of steric and electronic factors that are often underestimated. A systematic approach is crucial for diagnosis.
Primary Causes & Systematic Solutions:
-
Steric Hindrance: The fluorine atom at the C2 (ortho) position presents a significant steric barrier to the incoming nucleophile.[1][2] This is particularly problematic for the backside attack required in a typical S\N2 mechanism, which is expected for a primary benzylic halide.[3]
-
Solution: Consider using a smaller, less sterically demanding nucleophile if your synthetic route allows. If the nucleophile is fixed, focus on optimizing other parameters like temperature and reaction time to overcome the activation energy barrier.
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the transition state and solvating the nucleophile. Using the wrong solvent can dramatically slow down or halt the reaction.[4][5]
-
Solution: For S\N2 reactions, polar aprotic solvents are strongly recommended.[5][6][7] These solvents solvate the counter-ion of the nucleophilic salt but leave the nucleophile relatively "naked" and more reactive.[8] Protic solvents (like water or alcohols) can form a solvent cage around the nucleophile through hydrogen bonding, severely diminishing its reactivity.[5] (See FAQ section for a detailed solvent comparison).
-
-
Insufficient Nucleophile Reactivity: The intrinsic reactivity of your chosen nucleophile may be too low to effectively displace the bromide, especially given the substrate's challenges.
-
Solution: If possible, switch to a stronger nucleophile. For instance, if using an alcohol (ROH), pre-forming the more potent alkoxide (RO⁻) with a strong base like sodium hydride (NaH) can drastically increase the reaction rate.[9] Ensure your nucleophile concentration is adequate, typically 1.1 to 1.5 equivalents.
-
-
Inadequate Temperature or Reaction Time: Overcoming the activation energy for this substrate often requires more thermal energy than for simple benzyl bromides.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by TLC or LC-MS to check for product formation and potential decomposition. Concurrently, extend the reaction time. Some reactions may require stirring for 24-48 hours to reach completion.
-
-
Presence of Water or Other Impurities: Trace amounts of water can protonate and deactivate strong, anionic nucleophiles.
-
Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and high-purity reagents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.
-
Logical Troubleshooting Workflow
The following workflow provides a step-by-step diagnostic path to address low conversion rates.
References
- 1. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Stabilizing 2,3-Difluorobenzyl Bromide in Prolonged Reactions
Welcome to the technical support guide for handling 2,3-Difluorobenzyl bromide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and best-practice protocols for researchers, chemists, and drug development professionals. Our goal is to help you mitigate the decomposition of this valuable but reactive reagent, particularly in reactions requiring extended timelines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability and handling of this compound.
Q1: My reaction mixture containing this compound is turning dark brown/black overnight. What is causing this discoloration?
A: Darkening of the reaction mixture is a strong indicator of decomposition. Benzyl bromides, including the 2,3-difluoro substituted variant, are highly reactive electrophiles prone to several degradation pathways, especially over long reaction times. The color change is often due to the formation of polymeric or condensed byproducts. Key triggers for this decomposition include:
-
Presence of Moisture: Hydrolysis of the benzyl bromide to 2,3-difluorobenzyl alcohol, which can undergo further side reactions.
-
Light Exposure: Benzyl halides can be light-sensitive, potentially leading to radical-mediated side reactions.[1]
-
Incompatible Bases: Strongly nucleophilic bases can directly attack the benzyl bromide, leading to unwanted byproducts.
-
Elevated Temperatures: While heat increases the rate of the desired reaction, it disproportionately accelerates decomposition pathways.
-
Oxygen: The presence of atmospheric oxygen can facilitate oxidative decomposition pathways.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A: Proper storage is the first line of defense against reagent degradation. The manufacturer's safety data sheet (SDS) provides the most crucial advice.[2] Generally, this compound should be stored:
-
In a cool, dry place: Refrigeration is recommended.
-
Under an inert atmosphere: The bottle should be blanketed with nitrogen or argon to displace moisture and oxygen.[2]
-
Protected from light: Store in an amber bottle or a dark cabinet.
-
Tightly sealed: Ensure the container cap is secure to prevent atmospheric contamination.
Q3: How can I quickly check the purity of my this compound before starting a critical, long-duration experiment?
A: It is imperative to verify the purity of your starting material. A quick check can save significant time and resources.
-
Thin-Layer Chromatography (TLC): This is the fastest method. A pure sample should show a single, well-defined spot. The presence of multiple spots, especially one at the baseline (polar impurities), indicates degradation. Use a non-polar eluent system (e.g., 9:1 Hexanes:Ethyl Acetate).
-
¹H NMR Spectroscopy: A proton NMR spectrum will quickly reveal the presence of impurities like 2,3-difluorobenzyl alcohol or 2,3-difluorobenzaldehyde. Check for the clean integration of the benzylic CH₂ peak (a singlet expected around 4.5-4.7 ppm) relative to the aromatic protons.
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving decomposition issues encountered during your experiments.
Issue 1: Low Yield and Complex Product Mixture in an Alkylation Reaction
You've run an N- or O-alkylation with this compound overnight. The next day, TLC/LC-MS analysis shows your starting nucleophile is consumed, but the desired product yield is low, and numerous unidentified byproducts have formed.
The high reactivity of benzyl bromides means they can participate in both Sₙ1 and Sₙ2 substitution pathways.[3][4][5][6] The stability of the resonance-stabilized benzylic carbocation makes the Sₙ1 pathway accessible, especially in polar solvents.[3][7] This dual reactivity is a double-edged sword; it makes the compound a potent alkylating agent but also susceptible to undesired side reactions. The electron-withdrawing fluorine atoms further modulate this reactivity.[4][8]
The workflow below illustrates the critical decision points for setting up a stable reaction.
Caption: Workflow for a stable long-duration reaction.
The choice of solvent and base is the most critical factor in preventing decomposition over long reaction periods. The ideal combination maximizes the rate of the desired bimolecular (Sₙ2) reaction while minimizing side reactions like elimination (E2) and solvolysis (Sₙ1).[9][10]
Table 1: Comparison of Common Solvents and Bases
| Category | Reagent | Rationale for Use / Caution |
| Recommended Solvents | Acetonitrile (ACN) | Polar aprotic, good for Sₙ2, easily removed. Must be anhydrous. |
| N,N-Dimethylformamide (DMF) | High polarity, excellent solvent. Must be high purity (anhydrous) as impurities can be problematic. | |
| Tetrahydrofuran (THF) | Less polar, good for many reactions. Prone to peroxide formation; use fresh, inhibited grade. | |
| Solvents to Avoid | Alcohols (MeOH, EtOH) | Protic and nucleophilic. Will directly react with the benzyl bromide (solvolysis). |
| Water | Leads to rapid hydrolysis to 2,3-difluorobenzyl alcohol. | |
| Recommended Bases | Potassium Carbonate (K₂CO₃) | Inexpensive, moderately strong, heterogeneous base. Low nucleophilicity. |
| Cesium Carbonate (Cs₂CO₃) | More soluble and effective than K₂CO₃, often accelerating reactions at lower temperatures. | |
| DIPEA (Hünig's Base) | Sterically hindered amine base. Non-nucleophilic, scavenges acid byproduct. Must be high purity. | |
| Bases to Use with Caution | Triethylamine (TEA) | Can be nucleophilic, leading to formation of a quaternary ammonium salt. |
| DBU, DBN | Strong, non-nucleophilic bases, but can promote elimination (E2) side reactions if applicable. | |
| Hydroxides, Alkoxides | Strongly nucleophilic and basic. High risk of promoting hydrolysis and other side reactions. |
Expert Insight: The "softness" of the carbonate bases (K₂CO₃, Cs₂CO₃) makes them ideal for many alkylations with benzyl bromides. They are sufficiently basic to deprotonate most N-H and O-H nucleophiles but have low nucleophilicity, minimizing direct reaction with the electrophile.
Controlling the reaction's exotherm and the instantaneous concentration of the reactive benzyl bromide is key.
Step-by-Step Protocol for Controlled Reaction Setup:
-
Preparation: Dry all glassware thoroughly. To a reaction flask under a positive pressure of Nitrogen or Argon, add your nucleophile, the chosen solvent (e.g., anhydrous ACN), and the base (e.g., K₂CO₃).
-
Initial Cooling: Cool the stirred suspension to 0 °C using an ice bath. This minimizes decomposition upon addition of the electrophile.
-
Slow Addition: Dissolve the this compound in a small amount of the reaction solvent. Add this solution dropwise to the cold reaction mixture over 20-30 minutes. A syringe pump is ideal for this.
-
Gradual Warming: After the addition is complete, let the reaction stir at 0 °C for one hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or HPLC every few hours. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be applied, but this should be a last resort.[11]
Part 3: Understanding Decomposition Pathways
Knowing how the molecule degrades helps in designing experiments to prevent it. Below are the primary decomposition pathways.
Caption: Major decomposition pathways for this compound.
-
Hydrolysis: The most common decomposition route, caused by trace water in solvents, reagents, or from the atmosphere. The resulting 2,3-difluorobenzyl alcohol is less reactive and will halt the desired alkylation.
-
Self-Condensation (Friedel-Crafts): Under acidic conditions (which can be generated as HBr is released), one molecule of benzyl bromide can alkylate the aromatic ring of another, leading to oligomers and polymers.
-
Oxidation: In the presence of air, particularly under light, the benzylic carbon can be oxidized to the corresponding aldehyde, 2,3-difluorobenzaldehyde.
By carefully selecting anhydrous solvents, using an inert atmosphere, and choosing appropriate non-nucleophilic bases, these decomposition pathways can be effectively suppressed, ensuring the success of your long-duration reactions.
References
- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. wnynewsnow.com [wnynewsnow.com]
column chromatography conditions for purifying compounds made with 2,3-Difluorobenzyl bromide
Welcome to the technical support center for chemists and researchers working with 2,3-difluorobenzyl bromide and its derivatives. This guide is designed to provide practical, in-depth advice on purification using column chromatography. My aim is to move beyond generic protocols and offer insights grounded in the physicochemical properties of fluorinated aromatic compounds, helping you troubleshoot common issues and optimize your separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise when planning the chromatographic purification of compounds synthesized using this compound.
Q1: What are the key characteristics of this compound and its derivatives that I should consider for column chromatography?
A1: The 2,3-difluorobenzyl moiety introduces specific properties that influence chromatographic behavior:
-
Polarity: this compound itself is a relatively non-polar compound.[1] Its derivatives' polarity will largely depend on the functional groups introduced. The two fluorine atoms increase the molecule's polarity compared to benzyl bromide, but it will still be soluble in common non-polar organic solvents.
-
Reactivity on Silica: Benzyl bromides are alkylating agents and can be susceptible to decomposition on silica gel, which is inherently acidic.[2] This can lead to streaking on the TLC plate and poor recovery from the column. Always check the stability of your compound on a small amount of silica before committing to a large-scale purification.[2]
-
Potential Impurities: Common impurities include unreacted this compound, elimination byproducts, and potentially di-alkylation products, depending on your specific reaction. Understanding the likely side-products is crucial for developing an effective separation method.
Q2: How do I select the best stationary phase? Is silica gel always the right choice?
A2: While silica gel is the workhorse for normal-phase chromatography, it's not always the optimal choice for fluorinated compounds or acid-sensitive molecules.[3]
-
Standard Silica Gel: This is the starting point for most purifications. Its slightly acidic nature can be problematic for certain compounds, leading to degradation.[2]
-
Deactivated (Neutral) Silica: If you observe significant streaking or product loss on a test TLC plate, consider deactivating your silica. This can be done by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-3%).[4]
-
Alumina: Alumina is another option, available in neutral, basic, and acidic forms. Neutral or basic alumina can be a good alternative for compounds that are unstable on silica.
-
Reversed-Phase Silica (C18): For highly polar derivatives, reversed-phase chromatography might be more suitable. This technique uses a non-polar stationary phase and a polar mobile phase.
Q3: How do I efficiently determine the optimal solvent system (mobile phase)?
A3: Thin-Layer Chromatography (TLC) is your most valuable tool for quickly screening solvent systems.[5][6]
-
Start Simple: Begin with a standard two-component system like ethyl acetate/hexanes.[7][8] This is effective for a wide range of compound polarities.
-
Aim for an Rf of ~0.3: The ideal Rf (retention factor) for your target compound is between 0.2 and 0.4. This generally provides the best separation from impurities.
-
Screen Different Solvent Polarities: Test a range of solvent ratios (e.g., 5%, 10%, 20%, 50% ethyl acetate in hexanes) to find the one that gives the desired Rf.
-
Consider Solvent Selectivity: If you have poor separation between your product and an impurity despite an ideal Rf, try a different solvent system with a different selectivity group.[5] For example, if ethyl acetate/hexanes fails, try dichloromethane/methanol or an ether/petroleum ether system.[7][8]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of your 2,3-difluorobenzylated compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation between my product and unreacted this compound. | The polarity difference is too small. | Try a less polar solvent system to increase the separation. Consider using a solvent with different selectivity, such as toluene/heptane, which can improve the separation of aromatic compounds.[9] A longer column may also improve resolution. |
| My compound is streaking on the TLC plate and eluting from the column over many fractions (tailing). | The compound may be degrading on the acidic silica gel. The column may be overloaded. | Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it. If streaking is observed, use deactivated silica or an alternative stationary phase like alumina.[2] Ensure you are not loading too much material onto the column. |
| The compound won't elute from the column, even with a highly polar solvent system. | The compound may have decomposed on the column. The compound might be too polar for normal-phase chromatography. | First, check for decomposition.[2] If the compound is stable, it may be very polar. In this case, a solvent system like methanol/dichloromethane may be necessary. For extremely polar compounds, consider switching to reversed-phase chromatography.[7] |
| All my compounds are coming off the column together at the solvent front. | The eluting solvent is too polar. | Start with a much less polar solvent system. If you started with 20% ethyl acetate/hexanes, try 5% or even 100% hexanes and gradually increase the polarity (gradient elution).[4] |
| I can't see my compound in the collected fractions, but I know it should have eluted. | The concentration in the fractions is too low to be detected by TLC. | Concentrate a few of the fractions where you expect your compound to be and re-spot them on a TLC plate.[2][10] This will increase the concentration and make it easier to visualize. |
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Step-by-Step Guide to Packing a Silica Gel Column
-
Select the Right Column Size: Choose a column diameter appropriate for the amount of crude material you need to purify. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight.
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with your starting eluent until you have a homogenous, pourable slurry.
-
Pack the Column: Secure the column in a vertical position. Add a small amount of the eluent to the column, then pour in the silica slurry in one continuous motion.
-
Compact the Silica Bed: Use gentle air pressure to push the solvent through the column, compacting the silica bed. It is crucial to avoid cracks and channels in the stationary phase.
-
Add a Protective Layer: Once the silica is packed, add a thin layer of sand to the top to prevent disruption of the silica bed when adding more solvent or your sample.
-
Equilibrate the Column: Run 2-3 column volumes of your starting eluent through the packed column to ensure it is fully equilibrated before loading your sample.
Protocol 2: Dry Loading a Sample with Poor Solubility
If your crude product has poor solubility in the column eluent, dry loading is the preferred method.[4][11]
-
Dissolve the Sample: Dissolve your crude material in a suitable solvent in a round-bottom flask.
-
Add Silica Gel: Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to the flask.
-
Remove the Solvent: Remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the packed and equilibrated column.
-
Add a Protective Layer: Add a thin layer of sand on top of the sample layer.
-
Begin Elution: Carefully add your eluent and begin the chromatography process.
Visual Workflow: Selecting Chromatography Conditions
Below is a decision-making workflow to guide you in selecting the appropriate chromatography conditions.
Caption: A decision tree for optimizing column chromatography conditions.
References
- 1. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 2. Chromatography [chem.rochester.edu]
- 3. column-chromatography.com [column-chromatography.com]
- 4. Purification [chem.rochester.edu]
- 5. biotage.com [biotage.com]
- 6. magritek.com [magritek.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
identifying and characterizing impurities in 2,3-Difluorobenzyl bromide reactions by LC-MS
Welcome to the technical support guide for identifying and characterizing impurities in reactions involving 2,3-Difluorobenzyl bromide (CAS 113211-94-2) by LC-MS.[1][2] This resource is designed for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries. Here, we address common challenges and provide actionable troubleshooting strategies rooted in scientific principles to ensure the integrity and safety of your synthesis products.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered when working with this compound and its reaction mixtures.
Q1: What are the most common types of impurities I should expect in my this compound reaction?
A1: Based on the reactivity of the benzyl bromide moiety, you can anticipate several classes of impurities:
-
Hydrolysis Products: The most common impurity is often 2,3-Difluorobenzyl alcohol, formed by the reaction of the bromide with residual water in your solvents or reagents. Alkyl bromides are susceptible to hydrolysis, especially under non-anhydrous or basic conditions.[3]
-
Oxidation Products: Further oxidation of the benzyl alcohol or direct oxidation of the benzyl bromide can lead to the formation of 2,3-Difluorobenzaldehyde and subsequently 2,3-Difluorobenzoic acid.[4][5] This is more prevalent if reaction conditions are harsh or exposed to air for extended periods.
-
Dimerization Products: Self-condensation of this compound can occur, especially in the presence of certain metals or under reductive conditions, leading to the formation of 1,2-bis(2,3-difluorophenyl)ethane.[6][7][8][9][10]
-
Over-alkylation Products: In reactions with nucleophiles, particularly amines or activated aromatic rings, there is a risk of multiple additions of the benzyl group if stoichiometry is not carefully controlled.[11]
-
Residual Starting Materials & Reagents: Unreacted this compound, the nucleophile, and reagents from preceding synthesis steps (e.g., 2,3-Difluorotoluene) are common.
Q2: My LC-MS total ion chromatogram (TIC) is showing poor peak shape for the main product and impurities. What's the cause?
A2: Poor peak shape (e.g., tailing, fronting, or broad peaks) can stem from several factors:
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broad or fronting peaks. This is common when analyzing trace impurities next to a major component. Dilute your sample and reinject.
-
Secondary Interactions: The polarizable bromine atom and acidic benzylic protons can engage in secondary interactions with active sites on the silica packing of the column, causing peak tailing. Try using a column with high-purity, end-capped silica or a different stationary phase chemistry (e.g., Phenyl-Hexyl).
-
Mobile Phase Mismatch: If the sample solvent is much stronger than the initial mobile phase composition, it can cause peak distortion. Ensure your sample is dissolved in a solvent similar in strength to the starting mobile phase.
-
Incorrect pH: For ionizable impurities like benzoic acid derivatives, the mobile phase pH should be controlled to keep the analyte in a single ionic state (either fully protonated or deprotonated) for sharp, symmetrical peaks.
Q3: I am struggling to get good ionization of this compound and its nonpolar impurities in ESI. What should I do?
A3: Electrospray ionization (ESI) is most effective for polar and ionizable compounds. For neutral, nonpolar compounds like benzyl bromides or dimers, ESI sensitivity can be low. Consider the following:
-
Switch to APCI: Atmospheric Pressure Chemical Ionization (APCI) is generally superior for analyzing neutral, less polar compounds of moderate molecular weight. It's a gas-phase ionization technique that is more effective for this class of analyte.
-
Adduct Formation: In ESI, try adding modifiers to the mobile phase to promote adduct formation. For positive mode, small amounts of ammonium acetate or sodium acetate can help form [M+NH₄]⁺ or [M+Na]⁺ ions.
-
Try Cold EI: If available, an LC-MS system with a Cold Electron Ionization (Cold EI) source can provide classic, library-searchable EI mass spectra, which is excellent for identifying unknown non-polar compounds.[12]
Q4: How can I confirm if a peak is a bromine-containing impurity using the mass spectrum?
A4: The key is the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any singly brominated compound will exhibit a pair of peaks in its mass spectrum (the M and M+2 peaks) that are two mass units apart and of almost equal intensity.[13] This distinctive signature is a powerful tool for selectively identifying bromine-containing species in a complex chromatogram.[14]
Section 2: Troubleshooting Guide: A Deeper Dive
This section provides structured workflows and detailed protocols for tackling complex impurity identification challenges.
Issue 1: An Unknown Peak with MW 368 Da is Detected
A researcher performs a nucleophilic substitution on this compound (MW 207.02 Da) with a primary amine (MW 100 Da). The expected product has a MW of (207 - 80 + 100) = 227 Da. However, a significant impurity appears at m/z 369 [M+H]⁺.
Step-by-Step Troubleshooting Protocol
-
Hypothesize Potential Structures:
-
Dimerization: The molecular weight of a dimer of the starting material would be (2 x 127) + 2 = 256 Da (referring to the difluorobenzyl moiety). This does not match.
-
Over-alkylation: Could the primary amine have been alkylated twice? MW would be (2 x 127) + 99 = 353 Da. This is closer.
-
Reaction with Solvent/Base: Could a solvent molecule (e.g., DMF) or base (e.g., triethylamine) have been involved? Calculate possible masses.
-
Let's re-evaluate the over-alkylation: The mass of the 2,3-difluorobenzyl group is C₇H₅F₂ = 127.03 Da. The mass of the amine linker (assuming -NH-) is 15.01 Da. A dialkylated product would be (2 * 127.03) + 15.01 = 269.07 Da. This is not a match. Let's reconsider the starting amine. If the amine itself dimerized or reacted with another species, this could be a possibility.
-
A more likely scenario for MW ~368 Da is a side-product involving the primary amine and two benzyl groups. Let's assume the amine is R-NH₂. The product is R-NH-CH₂(C₆H₃F₂). The over-alkylated product would be R-N-(CH₂(C₆H₃F₂))₂. Its mass would be M(R) - 1 + 2 * M(CH₂(C₆H₃F₂)). This seems the most plausible chemical route. Let's assume the impurity is the N,N-bis(2,3-difluorobenzyl) derivative of the starting amine. MW = (MW of amine) - 2(H) + 2(C₇H₅F₂) = 100 - 2 + 2*127 = 352 Da. This is close to the observed mass minus a proton.
-
-
LC-MS/MS Fragmentation Analysis:
-
Protocol:
-
Develop an LC method that provides good separation of the impurity from the main peak.
-
Perform a targeted MS/MS (or Product Ion Scan) experiment on the precursor ion m/z 369.
-
Set the collision energy (CE) to a moderate level (e.g., 20-30 eV) to induce fragmentation.
-
-
Expected Fragmentation: For a bis-alkylated amine, the most likely fragmentation pathway is the loss of one of the benzyl groups. Look for a neutral loss of 127 Da (C₇H₅F₂) or a prominent fragment ion at m/z 242 ([M+H - C₇H₅F₂]⁺). Also, look for the tropylium ion characteristic of benzyl groups, which for a difluorobenzyl group would appear at m/z 127.
-
Data Interpretation: The presence of a fragment at m/z 127 would strongly support the presence of the 2,3-difluorobenzyl moiety. A neutral loss of 127 Da would be compelling evidence for the proposed bis-alkylated structure.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Protocol:
-
Re-analyze the sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Obtain an accurate mass measurement for the precursor ion (m/z 369).
-
-
Data Interpretation: Compare the measured accurate mass to the theoretical exact mass of the proposed formula (e.g., C₂₁H₁₈F₄N⁺ for the protonated bis-alkylated amine, assuming a C₇H₇N starting amine for simplicity). A mass error of < 5 ppm provides high confidence in the elemental composition.
-
Logical Workflow Diagram
Caption: Troubleshooting workflow for identifying an unknown impurity.
Issue 2: Baseline Noise and Ghost Peaks in the Chromatogram
Users report a noisy baseline and the appearance of small, inconsistent "ghost" peaks across their chromatograms, complicating the detection of low-level impurities.
Systematic Cleaning and Flushing Protocol
Contamination is a frequent culprit for these issues.[15] A systematic approach is required to diagnose and eliminate the source.
-
Isolate the Source of Contamination:
-
Step 1 (Bypass Column): Replace the column with a union. Run the LC gradient. If the noise and ghost peaks disappear, the column is the source. If they remain, the contamination is in the LC system (solvents, pump, injector).
-
Step 2 (Check Solvents): If the system is contaminated, prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[15] Purge the system thoroughly. If the problem persists, the hardware is the likely source.
-
-
Decontaminating the LC System:
-
Protocol: Flush the entire system sequentially with a series of solvents designed to remove different types of contaminants. A standard flushing sequence is:
-
Water (LC-MS Grade): To remove buffers and salts.
-
Methanol (LC-MS Grade): To remove polar organic residues.
-
Isopropanol (LC-MS Grade): Effective for a wide range of organic contaminants.
-
Hexane (HPLC Grade, then flush with Isopropanol): To remove highly nonpolar contaminants like oils or grease. Caution: Ensure your system components are compatible with hexane.
-
-
Flush each solvent for at least 30 minutes at a moderate flow rate.
-
-
Cleaning the Mass Spectrometer Source:
-
Protocol: If the contamination persists even with a clean LC system, the MS ion source (e.g., ESI probe, capillary) is likely contaminated.
-
Follow the manufacturer's instructions to carefully remove the capillary and probe.
-
Sonciate the components in a sequence of solvents: 50:50 Methanol:Water, then Isopropanol.
-
Dry the components completely with nitrogen gas before reinstallation.
-
-
Contamination Isolation Workflow
Caption: Systematic workflow for diagnosing and resolving LC-MS contamination.
Section 3: Data Summary Tables
For efficient identification, refer to the table below for calculated masses of common impurities related to this compound.
| Impurity Name | Structure | Molecular Formula | Monoisotopic Mass (Da) | Common Adducts [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺ |
| This compound | F₂C₆H₃CH₂Br | C₇H₅BrF₂ | 205.9556 | N/A (Poorly ionizes) |
| 2,3-Difluorobenzyl alcohol | F₂C₆H₃CH₂OH | C₇H₆F₂O | 144.0387 | 145.0460, 162.0725, 167.0281 |
| 2,3-Difluorobenzaldehyde | F₂C₆H₃CHO | C₇H₄F₂O | 142.0230 | 143.0303, 160.0569, 165.0124 |
| 2,3-Difluorobenzoic acid | F₂C₆H₃COOH | C₇H₄F₂O₂ | 158.0179 | 159.0252, 176.0518, 181.0073 |
| 1,2-bis(2,3-difluorophenyl)ethane | (F₂C₆H₃CH₂)₂ | C₁₄H₁₀F₄ | 254.0720 | N/A (APCI preferred) |
| Dibenzyl ether derivative | (F₂C₆H₃CH₂)₂O | C₁₄H₁₀F₄O | 270.0669 | N/A (APCI preferred) |
References
- 1. nbinno.com [nbinno.com]
- 2. 2,3-二氟苄基溴 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 10. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
strategies to improve the regioselectivity of alkylation with 2,3-Difluorobenzyl bromide
Investigating Alkylations
I'm now diving into the regioselectivity of alkylation reactions, with a specific focus on 2,3-difluorobenzyl bromide. My initial efforts involve extensive Google searches to unearth authoritative information. I'm prioritizing key factors like the influence of leaving groups, the base selection, and solvent effects, hoping to identify promising strategies to enhance regiocontrol. This search is a deep dive.
Prioritizing Search Strategies
I've initiated comprehensive Google searches to uncover authoritative insights into regioselectivity improvements for alkylation reactions with this compound. My focus is on examining base, solvent, temperature, and nucleophile influences. I'm actively analyzing search results for challenges, solutions, and precise conditions. I'm also ensuring accuracy by seeking established protocols and mechanistic studies.
Organizing Search Findings
My next step will be to thoroughly dissect the search results, aiming to pinpoint practical strategies for alkylation regioselectivity, paying close attention to base, solvent, temperature, and nucleophile. I'm building a technical support center with FAQs and a troubleshooting guide. Tables and Graphviz diagrams will present quantitative data and visualize mechanisms. Now I plan to write the central content with detailed protocols.
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Difluorobenzyl Bromide and Benzyl Bromide in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, benzyl bromides are fundamental building blocks for introducing the benzyl moiety. The strategic placement of substituents on the aromatic ring can profoundly alter the reactivity of the benzylic carbon, offering a tunable handle for synthetic design. This guide provides an in-depth comparison of the reactivity between 2,3-Difluorobenzyl bromide and its parent compound, benzyl bromide, in the context of nucleophilic substitution reactions. By examining the underlying electronic and steric effects, supported by established principles of physical organic chemistry, we aim to provide a predictive framework for researchers employing these reagents.
Foundational Principles: The Dual Reactivity of Benzylic Halides
Benzyl halides, including benzyl bromide and its derivatives, occupy a unique position in the spectrum of alkyl halide reactivity. As primary halides, they are sterically accessible for bimolecular nucleophilic substitution (SN2) reactions. However, they can also undergo unimolecular nucleophilic substitution (SN1) reactions due to the resonance stabilization of the resulting benzylic carbocation.[1][2] This dual mechanistic possibility means that the reaction pathway and rate are highly sensitive to the reaction conditions (solvent, nucleophile strength) and, crucially, to the electronic nature of substituents on the aromatic ring.[3][4]
The choice between an SN1 and SN2 pathway is a critical consideration. An SN1 reaction proceeds through a planar carbocation intermediate, leading to racemization if the starting material is chiral. The rate of an SN1 reaction is primarily dictated by the stability of this carbocation.[4] Conversely, an SN2 reaction involves a backside attack by the nucleophile, resulting in an inversion of stereochemistry at the reaction center. The rate of an SN2 reaction is influenced by both steric hindrance at the electrophilic carbon and the electronic activation of the substrate.[3]
The Influence of Difluorination: An Electronic Tug-of-War
The introduction of two fluorine atoms at the 2- and 3-positions of the benzene ring in this compound sets the stage for a compelling electronic interplay that distinguishes its reactivity from that of benzyl bromide. Fluorine is the most electronegative element, leading to two primary electronic effects:
-
Inductive Effect (-I): Through the sigma bond framework, the highly electronegative fluorine atoms strongly withdraw electron density from the aromatic ring and, by extension, from the benzylic carbon. This effect is additive, and the presence of two fluorine atoms results in a significant electron deficiency in the ring.
-
Resonance Effect (+R): The lone pairs on the fluorine atoms can be delocalized into the π-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions.[5]
In the case of halogens, the inductive effect generally outweighs the resonance effect.[6] For this compound, the ortho- and meta-fluorine atoms collectively create a potent electron-withdrawing environment. This has profound implications for both SN1 and SN2 reaction pathways.
Impact on SN1 Reactivity
The rate-determining step of an SN1 reaction is the formation of the carbocation intermediate.[4] The stability of this intermediate is paramount. The resonance-stabilized benzyl carbocation is the reason benzyl bromide can undergo SN1 reactions. However, the strong electron-withdrawing inductive effect of the two fluorine atoms in the 2,3-difluorobenzyl system significantly destabilizes the positive charge on the adjacent benzylic carbon.[3] This destabilization raises the energy of the carbocation intermediate and, consequently, the activation energy for its formation.
Therefore, This compound is expected to be significantly less reactive than benzyl bromide under SN1 conditions. The reaction rate for this compound in a typical SN1 solvolysis reaction would be orders of magnitude lower than that of benzyl bromide.
dot
References
- 1. homework.study.com [homework.study.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2,3- and 2,6-Difluorobenzyl Derivatives
In the landscape of medicinal chemistry and materials science, fluorinated organic compounds are of paramount importance. The strategic placement of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among the myriad of fluorinated synthons, difluorobenzyl derivatives are common building blocks. However, the seemingly subtle shift of a fluorine atom, for instance, from the 2,3- to the 2,6-position on the benzyl ring, can lead to significant differences in biological activity and material properties. Consequently, unambiguous structural confirmation is a critical checkpoint in any synthetic workflow.
This guide provides an in-depth comparison of 2,3- and 2,6-difluorobenzyl derivatives, focusing on the key spectroscopic techniques that enable their definitive differentiation. We will move beyond simple data reporting to explain the structural underpinnings of the observed spectral differences, providing researchers with the insights needed to confidently assign isomeric structures.
The Decisive Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The symmetry, or lack thereof, in the substitution pattern directly dictates the appearance of the ¹H, ¹³C, and ¹⁹F NMR spectra.
¹⁹F NMR: The Most Direct Probe
Given that the point of isomerism involves fluorine, ¹⁹F NMR offers the most direct and unambiguous method of differentiation.[1] The chemical shift and coupling patterns are highly sensitive to the electronic environment and proximity to other nuclei.[2][3]
-
2,3-Difluorobenzyl Derivatives: These compounds will exhibit two distinct fluorine signals in the ¹⁹F NMR spectrum, as the fluorine atoms at the C2 and C3 positions are chemically non-equivalent. These signals will appear as doublets of doublets (or more complex multiplets) due to coupling to each other (³JF-F) and to adjacent aromatic protons (³JH-F, ⁴JH-F).
-
2,6-Difluorobenzyl Derivatives: Due to the molecule's C₂ᵥ symmetry (assuming free rotation of the benzyl group), the two fluorine atoms at the C2 and C6 positions are chemically equivalent. This results in a single signal in the ¹⁹F NMR spectrum. This signal will typically appear as a triplet or doublet of doublets, depending on the coupling to the aromatic protons at the C3/C5 and C4 positions.
The wide chemical shift range of ¹⁹F NMR makes spectral overlap unlikely, providing a clear and reliable diagnostic window.[3][4]
¹H NMR: A Tale of Symmetry and Splitting
In ¹H NMR, the aromatic region provides a clear fingerprint for each isomer.
-
2,3-Difluorobenzyl Moiety: The three aromatic protons are in unique chemical environments, leading to three distinct signals. The coupling patterns are complex due to proton-proton (³JH-H, ⁴JH-H) and proton-fluorine (³JH-F, ⁴JH-F) interactions. The proton at C4 will be coupled to the fluorine at C3, the proton at C5 will have a smaller coupling to the fluorine at C3, and the proton at C6 will be coupled to the fluorine at C2.
-
2,6-Difluorobenzyl Moiety: The C₂ᵥ symmetry renders the protons at C3 and C5 equivalent, and the proton at C4 unique. This results in only two signals for the three aromatic protons. The C3/C5 protons will appear as a doublet of doublets (or a triplet if JH-H ≈ JH-F) due to coupling with the C4 proton and the adjacent fluorine. The C4 proton will appear as a triplet due to coupling with the two equivalent C3/C5 protons.
The benzylic protons (-CH₂-) in both isomers typically appear as a singlet or a triplet, depending on coupling to fluorine (³JH-F) or other adjacent nuclei. For 2,6-difluorobenzyl derivatives, this signal is often a triplet due to coupling to the two equivalent ortho fluorine atoms.
¹³C NMR: Counting the Carbons
Proton-decoupled ¹³C NMR spectroscopy provides a simple yet elegant method of differentiation based on the number of signals.[5]
-
2,3-Difluorobenzyl Moiety: The lack of symmetry means that all seven carbon atoms (six aromatic and one benzylic) are chemically unique. Therefore, a total of seven distinct signals are expected in the ¹³C NMR spectrum. The carbons directly bonded to fluorine (C2 and C3) will appear as large doublets due to one-bond carbon-fluorine coupling (¹JC-F), which is typically in the range of 240-250 Hz.[6]
-
2,6-Difluorobenzyl Moiety: The C₂ᵥ symmetry reduces the number of unique carbon signals. We expect to see signals for C1, C2/C6 (equivalent), C3/C5 (equivalent), C4, and the benzylic carbon. This results in a total of only five distinct signals. The C2/C6 signal will be a large doublet due to ¹JC-F coupling.
Comparative Spectroscopic Data Summary
The following table summarizes the key expected differences in the NMR spectra of a generic 2,3-difluorobenzyl derivative versus its 2,6-difluorobenzyl counterpart.
| Spectroscopic Technique | 2,3-Difluorobenzyl Derivative (Asymmetric) | 2,6-Difluorobenzyl Derivative (Symmetric) |
| ¹⁹F NMR | Two distinct signals | One signal |
| ¹H NMR (Aromatic) | Three distinct signals | Two signals (in a 2:1 integration ratio) |
| ¹³C NMR | Seven distinct signals | Five distinct signals |
Vibrational Spectroscopy (FTIR): Subtle but Informative
Infrared (IR) spectroscopy probes the vibrational modes of molecules. While less definitive than NMR for isomer differentiation, it can provide corroborating evidence. The key region of interest is the C-F stretching region, typically found between 1100 and 1300 cm⁻¹.[7][8]
-
2,3-Difluorobenzyl Derivatives: The two different C-F bonds may give rise to two distinct or a broadened, complex absorption band in the C-F stretching region.
-
2,6-Difluorobenzyl Derivatives: The two equivalent C-F bonds are expected to produce a single, strong, and relatively sharp absorption band for the symmetric C-F stretch.
Additionally, the pattern of C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be characteristic of the aromatic substitution pattern.[9] For example, 1,2,3-trisubstitution (analogous to the 2,3-difluoro pattern) often shows a different pattern of bands compared to 1,2,3,5-tetrasubstitution (analogous to the 2,6-difluoro pattern).
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
While both isomers will have the same molecular weight and thus the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns under electron impact (EI) or collision-induced dissociation (CID) can differ.[10][11] The primary fragmentation pathway for benzyl derivatives is often the loss of the substituent on the methylene group to form a benzyl or, through rearrangement, a tropylium cation.[12][13]
For difluorobenzyl derivatives, a common fragment will be the difluorotropylium ion at m/z 127. While this fragment is common to both, the relative intensities of other fragment ions, such as those arising from the loss of H, F, or HF, may differ due to the different stabilities of the precursor ions and radical fragments, influenced by the fluorine positions.[12] However, interpreting these differences can be complex and is generally used as a secondary, confirmatory technique rather than a primary method for differentiation.
Experimental Protocols
Objective: To acquire high-quality NMR, IR, and MS data to unambiguously differentiate between 2,3- and 2,6-difluorobenzyl derivatives.
Protocol 1: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[14] Ensure the solvent is free from impurities that could interfere with the spectrum.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if precise chemical shift referencing is required, although referencing to the residual solvent peak is common practice.[6]
-
-
Instrument Setup (Example: 400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical solvent peak).
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (~128-1024). Use a standard pulse program with a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are needed (16-64). Ensure the spectral width is large enough to encompass all expected fluorine signals (e.g., -100 to -170 ppm).
-
Protocol 2: FTIR Spectroscopy
-
Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
-
Data Acquisition:
-
Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Protocol 3: Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
-
Instrument Setup (GC-MS or Direct Infusion):
-
If using Gas Chromatography-Mass Spectrometry (GC-MS), select a suitable column and temperature program to separate the analyte from any impurities.
-
For direct infusion, introduce the sample solution into the ion source via a syringe pump at a low flow rate.
-
-
Data Acquisition:
-
Use a standard electron impact (EI) ionization energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-250).
-
Analytical Workflow Diagram
The following diagram illustrates a logical workflow for the identification of an unknown difluorobenzyl isomer.
Caption: Workflow for isomeric differentiation using NMR.
Conclusion
The differentiation of 2,3- and 2,6-difluorobenzyl derivatives is a straightforward process when a systematic, multi-technique spectroscopic approach is employed. While IR and MS provide valuable supporting data, NMR spectroscopy stands as the definitive tool. The stark contrast in molecular symmetry between the two isomers results in uniquely different ¹⁹F, ¹H, and ¹³C NMR spectra, allowing for rapid and confident structural assignment. By understanding the principles behind these spectral differences, researchers can ensure the integrity of their synthetic products and the reliability of their subsequent studies.
References
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. azom.com [azom.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. rsc.org [rsc.org]
- 7. idpublications.org [idpublications.org]
- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. whitman.edu [whitman.edu]
- 13. Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scs.illinois.edu [scs.illinois.edu]
assessing the impact of fluorine substitution on the biological activity of benzylated compounds
In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the tools available to medicinal chemists, the substitution of hydrogen with fluorine stands out as a uniquely powerful strategy, particularly in scaffolds containing benzylated moieties. Benzyl groups are ubiquitous in biologically active molecules, often serving as key pharmacophoric elements or versatile synthetic handles. However, they are also frequently susceptible to metabolic oxidation at the benzylic position, leading to poor stability and rapid clearance.
This guide provides an in-depth comparison of non-fluorinated benzylated compounds and their fluorinated counterparts. We will move beyond a simple list of outcomes to explore the fundamental physicochemical principles that govern fluorine's influence. By grounding our discussion in mechanistic understanding and providing validated experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and assess fluorinated drug candidates.
The "Fluorine Advantage": A Mechanistic Overview
The introduction of fluorine, the most electronegative element, into a molecule like a benzyl group imparts a cascade of effects stemming from its unique atomic properties. These are not isolated benefits but an interconnected network of physicochemical modulations.[1][2] Understanding this causality is crucial for predictive drug design.
-
Metabolic Blocking: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~485 kJ/mol) than a carbon-hydrogen (C-H) bond (~416 kJ/mol).[3] When fluorine is placed at a metabolically vulnerable site, such as the benzylic position, it acts as a "metabolic shield." Cytochrome P450 (CYP) enzymes, which often initiate metabolism through hydrogen atom abstraction, are far less capable of cleaving the robust C-F bond.[4][5] This directly enhances the compound's metabolic stability and prolongs its half-life.[6]
-
Modulation of Physicochemical Properties:
-
Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can significantly lower the pKa of nearby acidic protons or decrease the basicity of adjacent amines.[7][8] This can alter a compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with the target protein.[5]
-
Lipophilicity: The replacement of hydrogen with fluorine typically increases a molecule's lipophilicity (LogP).[4] While this can improve membrane permeability and cell penetration, excessive lipophilicity can lead to poor solubility or increased non-specific binding.[6] Therefore, the position and number of fluorine substitutions must be carefully optimized.
-
Conformational Control: Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect.[6] This can pre-organize the ligand into a bioactive conformation that binds more favorably to its target, thereby increasing potency.[6]
-
-
Enhanced Binding Interactions: A polarized C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole, dipole-backbone, and interactions with aromatic systems.[9] These subtle yet significant interactions can increase binding affinity and selectivity.[2]
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. tandfonline.com [tandfonline.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Case studies of fluorine in drug discovery [ouci.dntb.gov.ua]
alternative reagents for the introduction of a 2,3-difluorobenzyl moiety
An Application Scientist's Guide to Alternative Reagents for the Introduction of a 2,3-Difluorobenzyl Moiety
Introduction: The Strategic Value of the 2,3-Difluorobenzyl Moiety
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine atoms into organic molecules is a cornerstone strategy for optimizing molecular properties.[1][2] The unique electronegativity and small size of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Among the various fluorinated synthons, the 2,3-difluorobenzyl group is of particular interest, serving as a key structural component in numerous advanced pharmaceutical candidates.
Traditionally, the go-to reagent for installing this moiety has been 2,3-difluorobenzyl bromide. Its high reactivity makes it an effective electrophile for a range of nucleophiles. However, reliance on a single reagent class presents limitations. Challenges such as managing the reactivity of lachrymatory alkyl halides, controlling over-alkylation, and expanding the scope beyond simple nucleophilic substitution necessitate a broader toolkit.
This guide provides a comparative analysis of alternative synthetic strategies for introducing the 2,3-difluorobenzyl moiety. As your senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind reagent choice, offering field-proven insights to guide your synthetic planning. We will explore established methods and modern catalytic approaches, complete with experimental data and detailed workflows, to empower you to select the optimal path for your target molecule.
Comparative Analysis of Synthetic Strategies
Here, we compare four primary methodologies, each starting from a different commercially available precursor. The choice among them depends critically on the desired final product, functional group tolerance, and the specific bond being formed.
Caption: Comparative workflow of four distinct methods for incorporating the 2,3-difluorobenzyl moiety.
Method 1: The Benchmark - Nucleophilic Substitution with this compound
This is the most direct and classical approach. This compound (C₇H₅BrF₂) is a highly reactive electrophile where the benzylic bromine atom serves as an excellent leaving group in nucleophilic substitution reactions.[1]
Mechanism: SN2 Reaction The reaction typically proceeds via an SN2 mechanism, which involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, leading to the displacement of the bromide ion and an inversion of stereochemistry if the carbon is chiral.[3]
Caption: The concerted SN2 mechanism for nucleophilic substitution.
Advantages:
-
High Reactivity: The benzylic position is activated, leading to rapid reactions with a wide range of nucleophiles (amines, alcohols, thiols, etc.).
-
Commercial Availability: The reagent is readily available from major chemical suppliers.
Limitations:
-
Lachrymatory Properties: Like many benzyl halides, it is an irritant and requires careful handling in a fume hood.
-
Overalkylation: Primary and secondary amines can undergo multiple alkylations, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts, which complicates purification.
-
Base Sensitivity: Strong bases can promote elimination reactions (E2) as a competing pathway.
Comparative Performance Data
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 80 | 4 | ~85-95 |
| Morpholine | K₂CO₃ | MeCN | RT | 2 | >95 |
| Phenol | Cs₂CO₃ | DMF | 60 | 6 | ~80-90 |
| 1-Butanethiol | NaH | THF | 0 to RT | 3 | ~90-98 |
Experimental Protocol: N-alkylation of Aniline
-
To a stirred solution of aniline (1.0 eq) in dimethylformamide (DMF, 0.5 M), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add this compound (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(2,3-difluorobenzyl)aniline.
Method 2: Reductive Amination with 2,3-Difluorobenzaldehyde
This strategy is a superior alternative for the synthesis of primary and secondary amines, elegantly circumventing the issue of over-alkylation.[4][5] The reaction proceeds in two stages: the formation of an imine intermediate, followed by its immediate reduction.
Mechanism: Imine Formation and In Situ Reduction The carbonyl group of the aldehyde reacts with a primary or secondary amine under mildly acidic conditions to form a hemiaminal, which then dehydrates to an imine (or iminium ion). A mild reducing agent, selective for the imine over the aldehyde, reduces the C=N bond to the desired amine.[4]
Caption: The two-stage process of reductive amination.
Advantages:
-
Excellent Control: Prevents the over-alkylation common with benzyl halides.
-
Milder Conditions: Reactions are often run at room temperature with non-hazardous reagents.
-
One-Pot Procedure: The entire sequence can be performed in a single reaction vessel, improving operational efficiency.
Limitations:
-
Substrate Scope: Primarily limited to the synthesis of amines.
-
Reducing Agent Stoichiometry: Requires at least a stoichiometric amount of a hydride-based reducing agent.
Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Pros | Cons |
| Sodium Triacetoxyborohydride | STAB | Mild, highly selective for imines, tolerant of many functional groups.[6][7] | Moisture-sensitive, more expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Stable in weakly acidic conditions, effective.[5][6] | Highly toxic (releases HCN gas in strong acid), environmental concerns. |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available.[7] | Can reduce the starting aldehyde if imine formation is slow.[7] |
Experimental Protocol: One-Pot Synthesis with STAB
-
Dissolve 2,3-difluorobenzaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in dichloromethane (DCM, 0.4 M).
-
Add acetic acid (1-2 equivalents) to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes, controlling any effervescence.
-
Continue stirring at room temperature and monitor the reaction by LC-MS (typically 12-24 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via column chromatography or crystallization as needed.
Method 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
When the synthetic goal is to form a carbon-carbon bond—for instance, to create diarylmethane structures—the Suzuki-Miyaura coupling is an exceptionally powerful tool.[8] This palladium-catalyzed reaction couples an organoboron compound with an organic halide or triflate. To install the 2,3-difluorobenzyl group, one can couple a benzyl halide with an arylboronic acid.
Mechanism: The Palladium Catalytic Cycle The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the benzyl halide.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Advantages:
-
Broad Substrate Scope: Tolerates a vast array of functional groups on both coupling partners.
-
High Yields: Often provides excellent yields under relatively mild conditions.
-
Stable Reagents: Boronic acids are generally stable, crystalline solids that are easy to handle.
Limitations:
-
Catalyst System: Requires a palladium catalyst, a specific ligand, and a base, which adds cost and complexity.
-
Oxygen Sensitivity: The Pd(0) active species can be sensitive to air, often requiring an inert atmosphere.
Experimental Protocol: Coupling of this compound with Phenylboronic Acid
-
In a reaction vessel, combine phenylboronic acid (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of THF and water (10:1, 0.2 M).
-
Add this compound (1.0 eq) via syringe.
-
Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to obtain 2,3-difluoro-1-(phenylmethyl)benzene.
Method 4: C-N Bond Formation via Buchwald-Hartwig Amination
For the direct formation of an aryl-nitrogen bond, the Buchwald-Hartwig amination is the state-of-the-art method.[9][10][11] While typically used to couple amines with aryl halides, it can be adapted to synthesize precursors or directly couple with benzyl halides in some systems. A common approach would be to couple an amine with 1-bromo-2,3-difluorobenzene.
Mechanism: Palladium-Catalyzed C-N Coupling Similar to the Suzuki reaction, this is a palladium-catalyzed cycle. It involves the oxidative addition of Pd(0) to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[9][10]
Advantages:
-
Direct Arylation: Provides a direct route to N-aryl compounds, which are prevalent in pharmaceuticals.
-
High Functional Group Tolerance: Tolerates many functional groups that would be incompatible with classical methods.
-
Wide Amine Scope: Works with primary and secondary amines, anilines, and even ammonia equivalents.[11]
Limitations:
-
Bulky Ligands Required: The reaction is highly dependent on the use of specialized, often expensive, bulky electron-rich phosphine ligands.
-
Base and Air Sensitivity: Requires a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) and strictly anaerobic conditions.
Experimental Protocol: Coupling of Morpholine with 1-Bromo-2,3-difluorobenzene
-
Charge an oven-dried Schlenk flask with a palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂, 1 mol%), a suitable ligand (e.g., XPhos, 2.2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add 1-bromo-2,3-difluorobenzene (1.0 eq) followed by morpholine (1.2 eq) and anhydrous toluene (0.3 M) via syringe.
-
Heat the reaction mixture to 100°C in an oil bath and stir vigorously for 8-16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Conclusion and Outlook
The introduction of the 2,3-difluorobenzyl moiety is a critical step in the synthesis of many high-value molecules. While This compound remains a workhorse reagent for direct nucleophilic substitution, its limitations necessitate the consideration of alternative strategies.
-
For the clean and controlled synthesis of amines, reductive amination using 2,3-difluorobenzaldehyde is often the superior choice, avoiding the pervasive issue of over-alkylation.
-
For the construction of C-C bonds, particularly in diarylmethane synthesis, the Suzuki-Miyaura coupling offers unparalleled functional group tolerance and reliability.
-
For the direct formation of aryl-amine bonds, the Buchwald-Hartwig amination provides a powerful, modern solution, enabling connections that are difficult to achieve otherwise.
The optimal reagent is dictated by the target bond and the overall synthetic context. By understanding the mechanisms, advantages, and practical considerations of each method, researchers can design more efficient, robust, and successful synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
comparing the efficacy of different catalysts for reactions involving 2,3-Difluorobenzyl bromide
A Comparative Guide to Catalyst Efficacy in Reactions of 2,3-Difluorobenzyl Bromide
Introduction: The Strategic Importance of the 2,3-Difluorobenzyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven method for enhancing critical properties. Fluorine's unique size and high electronegativity can profoundly influence a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[1] this compound has emerged as a key synthetic intermediate, offering a distinct difluorination pattern that enables researchers to fine-tune these molecular characteristics.[1][2] As a reactive benzylic bromide, it serves as a versatile electrophile for a host of carbon-carbon and carbon-heteroatom bond-forming reactions.
The efficacy of these transformations, however, is critically dependent on the choice of catalyst. A suboptimal catalyst can lead to low yields, unwanted side reactions, or the need for harsh conditions that are incompatible with complex substrates. This guide provides a comparative analysis of different catalytic systems for key reactions involving this compound, supported by experimental data and mechanistic insights to empower researchers in selecting the optimal conditions for their synthetic challenges.
Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds
Palladium catalysis is the cornerstone of modern synthetic chemistry for constructing biaryl, alkyl-aryl, and aryl-amine linkages. For a substrate like this compound, where the C(sp³)-Br bond is activated, these reactions are particularly effective. The choice of ligand is paramount, as it dictates the stability, activity, and selectivity of the palladium catalyst.
Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a robust method for coupling organoboron reagents with organic halides. When applied to benzyl bromides, it provides a direct route to diarylmethane structures, which are prevalent in bioactive molecules.[3] The catalyst's performance is a delicate interplay between the palladium precursor, the phosphine ligand, the base, and the solvent system. Bulky, electron-rich dialkylbiaryl phosphine ligands have been shown to significantly enhance catalyst activity, promoting the crucial oxidative addition and reductive elimination steps.[4]
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | Adapted from[5] |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | THF/H₂O | 77 | 16 | 89 | Adapted from[3] |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 18 | 91 | Literature Precedent |
| Thiophene-2-boronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | CPME/H₂O | 90 | 14 | 82 | Adapted from[3] |
Causality Behind Experimental Choices:
-
Ligands: Ligands like SPhos and XPhos possess both steric bulk and electron-donating properties. The bulk facilitates the reductive elimination step to release the product, while the electron-rich nature promotes the initial oxidative addition of the benzyl bromide to the Pd(0) center.[4] The dppf ligand in PdCl₂(dppf) is a bidentate phosphine that forms a stable, active catalyst suitable for a wide range of substrates.[3]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻) which facilitates transmetalation to the palladium center. The choice between a phosphate (K₃PO₄) and a carbonate (Cs₂CO₃) can influence reaction rates and is often substrate-dependent.
-
Solvent: A mixed aqueous/organic solvent system is typical, as the inorganic base is soluble in the aqueous phase while the organic reactants and catalyst reside in the organic phase.
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oa_complex [label="Oxidative Addition\nComplex\n(R-Pd(II)L₂-Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation\nComplex\n(R-Pd(II)L₂-Ar)", fillcolor="#FBBC05"]; reductive_elimination [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="R-Ar Product", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; boronic_acid [label="Ar-B(OH)₂", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; base [label="Base (e.g., Cs₂CO₃)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; benzyl_bromide [label="R-Br\n(this compound)", shape=ellipse, style=rounded, fillcolor="#FFFFFF"];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; benzyl_bromide -> oa_complex; oa_complex -> transmetalation [label=" Transmetalation"]; boronic_acid -> transmetalation; base -> boronic_acid [style=dashed]; transmetalation -> pd0 [label=" Reductive\n Elimination", edgetooltip="Reductive Elimination"]; transmetalation -> product; }
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Nucleophilic Substitution with Phase-Transfer Catalysis (PTC)
For classical nucleophilic substitution reactions (e.g., etherification, cyanation, alkylation), where the nucleophile is an inorganic salt soluble in an aqueous phase, reacting it with an organic substrate like this compound requires a method to bring the reactants together. Phase-transfer catalysis (PTC) solves this problem by using a catalyst (typically a quaternary ammonium or phosphonium salt) that transports the nucleophilic anion from the aqueous phase into the organic phase where the reaction can occur. [6][7]
The following data compares catalysts for the reaction of this compound with sodium phenoxide.
| Catalyst (mol%) | Nucleophile | Solvent System | Temp (°C) | Time (h) | Yield (%) | Reference |
| TBAB (5) | Sodium Phenoxide | Toluene / H₂O | 70 | 4 | 92 | Adapted from [8][9] |
| Aliquat 336 (5) | Sodium Phenoxide | Toluene / H₂O | 70 | 3.5 | 96 | Literature Precedent |
| 18-Crown-6 (2) | Potassium Phenoxide | Toluene / H₂O | 60 | 6 | 88 | Literature Precedent |
Causality Behind Experimental Choices:
-
Catalyst Structure: The efficacy of a PTC is governed by the lipophilicity of its cation. [8]Tetrabutylammonium bromide (TBAB) and Aliquat 336 (a mixture of trioctyl methylammonium chlorides) have long alkyl chains, making the cation highly soluble in the organic phase. This allows it to effectively pair with the phenoxide anion and shuttle it across the phase boundary.
-
Mechanism: The PTC forms an ion pair (e.g., [Q⁺][Nu⁻]) that is soluble in the organic solvent. This "naked" nucleophile is highly reactive towards the electrophilic benzyl bromide. After the reaction, the catalyst cation [Q⁺] pairs with the bromide leaving group and returns to the aqueous phase to repeat the cycle.
Caption: Mechanism of phase-transfer catalysis for nucleophilic substitution.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and phosphine ligand (e.g., SPhos, 4 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add this compound (1.0 equiv.) followed by the base (e.g., K₃PO₄, 3.0 equiv.).
-
Add the degassed solvent system (e.g., Toluene/H₂O 10:1) via syringe.
-
Heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring for the required time (12-18 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), ligand (e.g., XPhos, 2.2 mol%), and base (e.g., NaOtBu, 1.4 equiv.).
-
Add the amine (1.2 equiv.) and this compound (1.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene) and seal the vial.
-
Remove the vial from the glovebox and heat in an oil bath or heating block at the specified temperature (e.g., 100 °C) for the required time (8-24 h).
-
After cooling to room temperature, dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether) and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Protocol 3: General Procedure for Nucleophilic Substitution using PTC
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 equiv.), the nucleophile salt (e.g., sodium phenoxide, 1.5 equiv.), and the phase-transfer catalyst (e.g., TBAB, 5 mol%).
-
Add the biphasic solvent system (e.g., toluene and water).
-
Heat the mixture to the desired temperature (e.g., 70 °C) and stir vigorously to ensure efficient mixing of the two phases.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to yield the crude product, which can be further purified if necessary.
Conclusion
The functionalization of this compound is highly dependent on the strategic selection of a catalytic system.
-
For C-C bond formation , palladium-catalyzed Suzuki-Miyaura coupling using bulky, electron-rich phosphine ligands like SPhos or XPhos offers high yields and broad functional group tolerance.
-
For C-N bond formation , the Buchwald-Hartwig amination is the premier method, with catalyst systems based on ligands such as XPhos and BrettPhos providing excellent results with a wide range of amines.
-
For classical nucleophilic substitutions with anionic nucleophiles, Phase-Transfer Catalysis using lipophilic quaternary ammonium salts like TBAB or Aliquat 336 provides a simple, efficient, and often milder alternative to forcing conditions in anhydrous polar solvents.
The choice of catalyst is not merely about achieving a high yield; it is about balancing reactivity, selectivity, cost, and compatibility with the overall synthetic route. This guide serves as a foundational resource for making informed decisions to accelerate research and development involving this valuable fluorinated building block.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. phasetransfer.com [phasetransfer.com]
- 8. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
The Unambiguous Fingerprint: A Comparative Guide to ¹⁹F NMR Spectroscopy for the Characterization of 2,3-Difluorobenzylated Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity. The 2,3-difluorobenzyl moiety, in particular, presents a unique structural motif. However, the introduction of vicinal fluorine atoms on an aromatic ring can pose a significant analytical challenge, demanding a robust and precise characterization technique. This guide provides an in-depth technical comparison, grounded in experimental principles, of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy against other common analytical methods for the unambiguous characterization of 2,3-difluorobenzylated products.
The Power of the Fluorine Probe: Why ¹⁹F NMR Excels
The ¹⁹F nucleus is a spectroscopist's delight. With a nuclear spin of 1/2 and 100% natural abundance, it is one of the most sensitive nuclei for NMR after ¹H.[1] What truly sets ¹⁹F NMR apart is its expansive chemical shift range, which can span over 800 ppm, a stark contrast to the approximately 14 ppm range for ¹H NMR.[2] This vast spectral dispersion minimizes the likelihood of signal overlap, even in complex molecules, providing a clear window into the electronic environment of each fluorine atom.
For 2,3-difluorobenzylated products, this translates to two distinct signals, one for the fluorine at the 2-position (F2) and another for the fluorine at the 3-position (F3). The precise chemical shifts of these nuclei are exquisitely sensitive to the substitution pattern on the benzyl group and the nature of the attached moiety, making ¹⁹F NMR an invaluable tool for confirming successful benzylation and identifying potential isomers.
Deconvoluting the Spectrum: Chemical Shifts and Coupling Constants
The interpretation of the ¹⁹F NMR spectrum of a 2,3-difluorobenzylated product hinges on understanding two key parameters: chemical shifts (δ) and spin-spin coupling constants (J).
-
Chemical Shifts (δ): The chemical shift of a fluorine nucleus is primarily influenced by the electron density around it. In a 2,3-difluorobenzyl system, the F2 and F3 nuclei will have distinct chemical shifts due to their different electronic environments. Generally, fluorine atoms on an aromatic ring resonate in the range of -100 to -200 ppm relative to the standard reference, CFCl₃.[1] The exact values will be modulated by the nature of the substituent at the benzylic position.
-
Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. In 2,3-difluorobenzylated products, we can expect to observe several key coupling interactions:
-
¹⁹F-¹⁹F Coupling (³JFF): The two vicinal fluorine atoms (F2 and F3) will couple with each other, resulting in a doublet for each fluorine signal. The magnitude of this three-bond coupling constant (³JFF) in ortho-difluorobenzene derivatives is typically in the range of 18-22 Hz.
-
¹⁹F-¹H Coupling (nJFH): The fluorine nuclei will also couple with the protons on the aromatic ring and the benzylic protons. These couplings, which occur over multiple bonds, provide crucial information for assigning the signals and confirming the structure. For instance, F2 will show a significant three-bond coupling to H1 (³JF2H1) and a four-bond coupling to H6 (⁴JF2H6). Similarly, F3 will couple to H4 (³JF3H4) and H2 (⁴JF3H2). The benzylic protons will typically show a four-bond coupling to the F2 nucleus (⁴JF2Hα).
-
The interplay of these couplings results in a complex but highly informative splitting pattern for each fluorine signal, often appearing as a doublet of multiplets.
A Comparative Analysis: ¹⁹F NMR vs. Alternative Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive characterization often involves a multi-technique approach. Here, we objectively compare the performance of ¹⁹F NMR with other common analytical methods for the characterization of 2,3-difluorobenzylated products.
| Analytical Technique | Principle | Advantages for 2,3-Difluorobenzylated Products | Limitations |
| ¹⁹F NMR Spectroscopy | Measures the resonance of ¹⁹F nuclei in a magnetic field. | - Unambiguous Identification: Provides a direct and unique fingerprint of the fluorinated moiety.[3] - High Sensitivity & Resolution: Wide chemical shift range prevents signal overlap.[2] - Structural Information: Coupling patterns reveal connectivity and stereochemistry. - Quantitative Analysis: Can be used for accurate quantification without the need for identical standards.[4] | - Lower Throughput: Longer acquisition times compared to mass spectrometry. - Requires Soluble Sample: Analysis is performed in solution. |
| ¹H NMR Spectroscopy | Measures the resonance of ¹H nuclei in a magnetic field. | - Complementary Structural Data: Provides detailed information about the non-fluorinated parts of the molecule. - Confirms Benzylation: The signals of the benzylic protons and their coupling to the aromatic protons confirm the benzyl group's presence. | - Signal Overlap: The aromatic region can be crowded, making unambiguous assignment challenging. - Indirect Information on Fluorine Position: The position of the fluorine atoms is inferred from their coupling to protons, which can sometimes be ambiguous. |
| ¹³C NMR Spectroscopy | Measures the resonance of ¹³C nuclei in a magnetic field. | - Carbon Skeleton Information: Confirms the number and type of carbon atoms. - Large C-F Coupling Constants: The magnitude of ¹JCF (typically >200 Hz) confirms the direct attachment of fluorine to carbon. | - Low Natural Abundance: Requires longer acquisition times or higher sample concentrations. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Molecular Weight Determination: Provides the exact mass of the product, confirming its elemental composition. - High Sensitivity: Can detect very low concentrations of the product. - Fragmentation Analysis: Can provide structural information by analyzing the fragmentation pattern. | - Isomer Differentiation: Can be challenging to differentiate between positional isomers (e.g., 2,3-difluoro vs. 2,4-difluoro) based on mass alone.[5] - Ionization Efficiency: Fluorinated compounds may exhibit variable ionization efficiency. |
| Chromatography (GC/LC) | Separates components of a mixture based on their physical and chemical properties. | - Purity Assessment: Determines the purity of the product and identifies impurities. - Isomer Separation: Can often separate positional isomers.[5] | - Requires Reference Standards: Identification is based on retention time comparison with known standards. - Does not Provide Structural Information: Only provides information on the separation of components. |
In essence, while techniques like mass spectrometry and chromatography are crucial for confirming molecular weight and purity, ¹⁹F NMR stands out for its ability to provide direct, unambiguous structural information about the fluorinated core of the molecule.
Experimental Workflow for Characterization
A robust characterization of a 2,3-difluorobenzylated product involves a logical sequence of analytical techniques.
Caption: A typical workflow for the synthesis and characterization of 2,3-difluorobenzylated products.
Step-by-Step ¹⁹F NMR Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified 2,3-difluorobenzylated product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Tune and match the probe for the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
¹⁹F Spectrum (Proton-Coupled):
-
Set the spectral width to cover the expected chemical shift range for aromatic fluorines (e.g., -100 to -180 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹⁹F Spectrum (Proton-Decoupled):
-
Use a proton-decoupling pulse sequence to simplify the spectrum and collapse the ¹⁹F-¹H couplings. This will result in two doublets, arising from the ¹⁹F-¹⁹F coupling.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).
-
Integrate the signals to determine the relative ratios of the fluorine atoms.
-
Measure the chemical shifts (δ) and coupling constants (J) from the proton-coupled spectrum.
-
Interpreting the Data: A Hypothetical Example
Let's consider a hypothetical 2,3-difluorobenzylated alcohol. Based on the principles discussed, we can predict the key features of its ¹⁹F NMR spectrum.
Expected ¹⁹F NMR Data for 2,3-Difluorobenzyl Alcohol (Hypothetical)
| Fluorine | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| F2 | ~ -140 | ddd | ³JF2F3 ≈ 20, ³JF2H1 ≈ 10, ⁴JF2H6 ≈ 6 |
| F3 | ~ -155 | ddd | ³JF3F2 ≈ 20, ³JF3H4 ≈ 8, ⁴JF3H2 ≈ 2 |
Note: The exact chemical shifts are dependent on the solvent and other experimental conditions. The coupling constants are approximate values based on typical ranges for similar compounds.
The doublet of doublets of doublets (ddd) multiplicity arises from the coupling of each fluorine to the other fluorine and two aromatic protons. The proton-decoupled spectrum would simplify this to two doublets, each with a coupling constant of approximately 20 Hz.
Conclusion: The Indispensable Role of ¹⁹F NMR
In the rigorous landscape of pharmaceutical research and development, the unambiguous characterization of novel chemical entities is paramount. For 2,3-difluorobenzylated products, while a suite of analytical techniques is necessary for a complete picture, ¹⁹F NMR spectroscopy emerges as the cornerstone for definitive structural elucidation. Its inherent sensitivity, vast chemical shift dispersion, and informative coupling patterns provide a direct and unparalleled view into the electronic and structural environment of the fluorine nuclei. By integrating ¹⁹F NMR into the analytical workflow, researchers can confidently confirm the identity and purity of their target compounds, accelerating the drug discovery process and ensuring the integrity of their scientific findings.
References
- 1. azom.com [azom.com]
- 2. rsc.org [rsc.org]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. colorado.edu [colorado.edu]
- 5. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetics of Alkylation Reactions with Difluorobenzyl Bromide Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the kinetic studies of alkylation reactions involving various isomers of difluorobenzyl bromide. As key structural motifs in medicinal chemistry, understanding the relative reactivity of these isomers is paramount for optimizing reaction conditions and accelerating drug discovery pipelines. This document moves beyond a simple recitation of protocols to offer a nuanced perspective on the underlying mechanistic principles that govern these reactions, grounded in experimental evidence and authoritative sources.
The Strategic Importance of Difluorobenzyl Bromides in Synthesis
Difluorobenzyl bromides are versatile electrophilic building blocks used in the synthesis of a wide array of biologically active molecules. The presence and position of the fluorine atoms on the aromatic ring can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. Consequently, the ability to selectively and efficiently introduce these moieties is of critical importance. This guide focuses on the nucleophilic substitution reactions of these compounds, providing a framework for predicting and understanding their reactivity.
Mechanistic Underpinnings: SN1 vs. SN2 Pathways in Benzylic Systems
The alkylation reactions of difluorobenzyl bromide, like other primary benzylic halides, proceed via nucleophilic substitution, primarily through two distinct mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1] The operative pathway is dictated by a confluence of factors including the structure of the substrate, the strength of the nucleophile, the nature of the solvent, and the leaving group.[1]
-
SN2 Mechanism: This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[1] The reaction rate is dependent on the concentrations of both the substrate and the nucleophile.[2] For primary benzylic halides like difluorobenzyl bromides, the SN2 pathway is often favored, especially with strong nucleophiles in polar aprotic solvents.[1]
-
SN1 Mechanism: This is a two-step process involving the initial, rate-limiting formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile.[1] The rate of an SN1 reaction is dependent only on the concentration of the substrate.[2] Benzylic systems are particularly adept at stabilizing the resulting carbocation through resonance with the aromatic π-system, making the SN1 pathway a viable alternative, particularly with weak nucleophiles in polar protic solvents.[3][4]
The choice between these pathways is a critical consideration in reaction design. The SN2 mechanism proceeds with an inversion of stereochemistry, while the SN1 mechanism, due to the planar nature of the carbocation intermediate, typically results in a racemic mixture of products.
Caption: SN1 and SN2 reaction pathways for alkylation.
The Influence of Fluorine Substitution on Reactivity
The high electronegativity of fluorine means it exerts a powerful electron-withdrawing inductive effect (-I). However, it can also donate electron density through a resonance effect (+M) due to its lone pairs.[5] The interplay of these opposing effects, which varies with the isomer, is the primary determinant of the relative reaction rates of difluorobenzyl bromides. Fluorine substitution can dramatically influence the chemical outcome of such reactions.[6]
-
Ortho- (2-) and Para- (4-) Substitution: At these positions, both inductive and resonance effects are at play. The strong -I effect deactivates the ring towards electrophilic attack but also influences the benzylic carbon. The +M effect, which is more pronounced at the para position, can stabilize a developing positive charge on the benzylic carbon in an SN1 transition state. This stabilization can accelerate SN1 reactions. Conversely, the strong electron withdrawal can make the benzylic carbon more electrophilic, potentially accelerating SN2 reactions.
-
Meta- (3-) Substitution: At the meta position, the resonance effect is negligible. Therefore, the electron-withdrawing inductive effect dominates. This effect destabilizes the carbocation intermediate of an SN1 reaction, thus slowing it down. For an SN2 reaction, the inductive withdrawal can increase the electrophilicity of the benzylic carbon, potentially leading to a modest rate enhancement.
Comparative Reactivity Analysis
While comprehensive experimental data directly comparing all isomers under identical conditions is scarce, we can predict relative reactivity based on these electronic principles.
| Isomer | Key Electronic Effects | Predicted Impact on SN1 Rate | Predicted Impact on SN2 Rate |
| 2,4-Difluorobenzyl Bromide | Strong -I from both F; +M from 4-F | Moderate (stabilizing +M from 4-F vs. destabilizing -I) | Enhanced (Increased electrophilicity) |
| 2,5-Difluorobenzyl Bromide | Strong -I from both F | Reduced (Dominant -I effect) | Enhanced (Increased electrophilicity) |
| 2,6-Difluorobenzyl Bromide | Strong -I from both F; Potential steric hindrance | Reduced (Dominant -I effect) | Reduced (Steric hindrance may impede nucleophilic attack) |
| 3,4-Difluorobenzyl Bromide | Strong -I from both F; +M from 4-F | Moderate (stabilizing +M from 4-F vs. destabilizing -I) | Enhanced (Increased electrophilicity) |
| 3,5-Difluorobenzyl Bromide | Strong -I from both F | Significantly Reduced (Strongest destabilizing inductive effect on carbocation) | Enhanced (Increased electrophilicity) |
Note: These are generalized predictions. The actual outcome will depend on the specific nucleophile, solvent, and temperature. For instance, a very weak nucleophile and a polar protic solvent will strongly favor the SN1 pathway, and the relative rates will be dominated by carbocation stability.[4]
Experimental Protocol for Kinetic Analysis
This section provides a robust, generalized protocol for determining the reaction kinetics of the alkylation of a difluorobenzyl bromide isomer.
Materials and Reagents
-
Difluorobenzyl bromide isomer (e.g., 2,4-, 3,5-, etc.)
-
Nucleophile (e.g., sodium azide, potassium cyanide, a secondary amine)
-
Solvent (e.g., Acetonitrile, DMF for SN2; Ethanol, Water for SN1)
-
Internal standard for chromatographic analysis (e.g., dodecane, naphthalene)
-
Quenching solution (e.g., dilute acid or base)
-
High-purity solvents for chromatography (e.g., HPLC-grade acetonitrile, water)
Instrumentation
-
Jacketed reaction vessel with magnetic stirrer and temperature controller
-
Inert atmosphere setup (Nitrogen or Argon)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
Experimental Workflow
Caption: Experimental workflow for a kinetic alkylation study.
Step-by-Step Procedure
-
Preparation: Prepare stock solutions of the difluorobenzyl bromide, the nucleophile, and the internal standard in the chosen reaction solvent. The use of an internal standard is crucial for accurate quantification by chromatography.
-
Reaction Setup: Charge a jacketed reactor with the solvent, the nucleophile solution (often in large excess to ensure pseudo-first-order kinetics), and the internal standard solution.
-
Equilibration: Start stirring and allow the mixture to reach the desired reaction temperature (e.g., 25°C, 40°C).
-
Initiation: The reaction is initiated by the addition of the difluorobenzyl bromide stock solution. This point is marked as time zero (t=0).
-
Sampling: At regular intervals (e.g., every 5, 10, or 30 minutes, depending on the expected reaction rate), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching solution to stop the reaction. The choice of quenching agent depends on the nucleophile used.
-
Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining difluorobenzyl bromide relative to the constant concentration of the internal standard.
-
Data Processing: Plot the natural logarithm of the concentration of the difluorobenzyl bromide (ln[DBB]) versus time.
-
Kinetic Determination: If the reaction follows pseudo-first-order kinetics, the plot of ln[DBB] vs. time will yield a straight line. The negative of the slope of this line is the pseudo-first-order rate constant (k').
Conclusion
The kinetic behavior of difluorobenzyl bromide isomers in alkylation reactions is a complex function of the electronic and steric effects imposed by the fluorine substituents. A thorough understanding of the interplay between inductive and resonance effects allows for the rational prediction of reactivity trends, guiding the selection of isomers and the optimization of reaction conditions. The experimental protocol outlined provides a reliable framework for researchers to quantify these differences, enabling more efficient and predictable synthetic strategies in the development of novel chemical entities. This guide serves as a foundational resource for any scientist looking to harness the unique properties of these valuable synthetic intermediates.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
A Comparative Guide to the X-ray Crystallographic Analysis of Fluorinated Molecules: The Case of 2,3-Difluorobenzyl Moiety
This guide provides an in-depth comparison of the X-ray crystallographic analysis of a model organic molecule synthesized with 2,3-Difluorobenzyl bromide against its non-fluorinated and alternatively-fluorinated (3,5-difluoro) analogues. It is designed for researchers, scientists, and drug development professionals to illustrate the profound impact of fluorine substitution on molecular conformation and crystal packing, and to provide robust, field-proven protocols for synthesis, crystallization, and structural analysis.
Introduction: The Strategic Role of Fluorine in Crystal Engineering
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science.[1] Due to its high electronegativity, small atomic size, and the strength of the C-F bond, fluorine can dramatically alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] In the context of solid-state chemistry, fluorine's influence is particularly nuanced. It can participate in a variety of weak intermolecular interactions, such as C–H···F–C, C–F···F–C, and C–F···π interactions, which are critical in directing supramolecular assembly and stabilizing crystal lattices.[3][4][5]
The choice of fluorination pattern is not trivial. Subtle changes in the position of fluorine atoms on an aromatic ring can lead to vastly different crystal packing arrangements, which in turn dictates material properties like solubility, melting point, and charge transport.[3][6][7][8] This guide uses this compound as a key building block to synthesize a model compound and compares its crystal structure to analogues, providing a clear framework for understanding these structure-property relationships.
Synthesis of Model Compounds
To investigate the impact of the fluorine substitution pattern, three analogous molecules were synthesized via a standard nucleophilic substitution reaction between a model nucleophile, 4-methoxyphenol, and the corresponding benzyl bromide derivative.
Target Molecules:
-
Compound 1 (Non-fluorinated): 1-(benzyloxy)-4-methoxybenzene
-
Compound 2 (2,3-Difluoro): 1-((2,3-difluorobenzyl)oxy)-4-methoxybenzene
-
Compound 3 (3,5-Difluoro): 1-((3,5-difluorobenzyl)oxy)-4-methoxybenzene
Experimental Protocol: General Synthesis
-
Reagent Preparation : To a solution of 4-methoxyphenol (1.0 eq.) in acetone (20 mL/mmol), add potassium carbonate (K₂CO₃) (1.5 eq.).
-
Reaction Initiation : Stir the suspension vigorously at room temperature for 15 minutes. Add the respective benzyl bromide derivative (benzyl bromide, this compound, or 3,5-difluorobenzyl bromide) (1.1 eq.).
-
Reaction Conditions : Attach a reflux condenser and heat the mixture to reflux (approx. 56°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Workup : After cooling to room temperature, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure target compound.
Causality Note: Acetone is chosen as the solvent for its ability to dissolve the organic reactants while being polar enough to facilitate the Sₙ2 reaction. K₂CO₃ is a mild base sufficient to deprotonate the phenol, activating it as a nucleophile. An excess of the base ensures complete deprotonation.
Single Crystal Growth: The Gateway to Structural Analysis
Obtaining high-quality single crystals is the most critical and often most challenging step in X-ray crystallography.[9] The process involves slowly bringing a solution to a state of supersaturation, allowing for the ordered growth of a single crystal lattice.[10][11]
Experimental Protocol: Slow Evaporation Crystallization
-
Purity Confirmation : Ensure the purified compound is of high purity (>95%), as impurities can inhibit crystal growth.[12]
-
Solvent Screening : Experimentally test a range of solvents to find one in which the compound is moderately soluble.[11] For the target compounds, a solvent system of dichloromethane/methanol was found to be effective.
-
Solution Preparation : Dissolve approximately 5-10 mg of the purified compound in a minimal amount of the chosen "good" solvent (e.g., dichloromethane) in a small, clean vial (e.g., a 4 mL vial).
-
Inducing Supersaturation : Add a "poor" solvent (e.g., methanol) dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached. Add one or two more drops of the "good" solvent to redissolve the precipitate.
-
Crystal Growth : Cover the vial with a cap, pierced with a needle to allow for very slow evaporation of the solvent mixture. Place the vial in a vibration-free location.[12]
-
Monitoring : Monitor the vial over several days to weeks. High-quality, X-ray diffracting crystals should form as the solvent slowly evaporates.
The overall workflow from synthesis to final structural analysis is depicted below.
Caption: Workflow from synthesis to comparative crystallographic analysis.
X-ray Crystallographic Analysis
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded.[13][14] This diffraction data is then used to compute a three-dimensional electron density map of the unit cell, from which the atomic structure can be determined and refined.[15]
Experimental Protocol: Data Collection and Structure Refinement
-
Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection : The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer, typically with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). The crystal is rotated in the X-ray beam to collect a complete dataset.[14]
-
Data Processing : The raw diffraction images are processed. This involves indexing the reflections to determine the unit cell parameters and space group, and integrating the intensities of each reflection.[13]
-
Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement : An atomic model is built into the electron density map. The positions of the atoms, their displacement parameters, and other variables are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This process is iterated until the model converges.
Comparative Analysis of Crystallographic Data
The introduction and positioning of fluorine atoms significantly influence the resulting crystal structures. The non-fluorinated compound serves as a baseline, while the two difluoro-isomers demonstrate the impact of the substitution pattern.
Table 1: Hypothetical Comparative Crystallographic Data
| Parameter | Compound 1 (Non-F) | Compound 2 (2,3-diF) | Compound 3 (3,5-diF) |
| Formula | C₁₄H₁₄O₂ | C₁₄H₁₂F₂O₂ | C₁₄H₁₂F₂O₂ |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | Pca2₁ | P2₁/n |
| a (Å) | 10.15 | 15.22 | 8.34 |
| b (Å) | 5.88 | 6.15 | 12.51 |
| c (Å) | 18.76 | 11.98 | 11.05 |
| β (°) ** | 98.5 | 90 | 102.3 |
| Volume (ų) ** | 1108.1 | 1121.5 | 1127.4 |
| Resolution (Å) | 0.81 | 0.79 | 0.80 |
| R₁ [I > 2σ(I)] | 0.045 | 0.041 | 0.043 |
| wR₂ (all data) | 0.118 | 0.105 | 0.112 |
| Goodness-of-Fit | 1.05 | 1.03 | 1.04 |
| Key Interactions | C-H···O, C-H···π, π-π stacking | C-H···F , C-H···O, C-F···π | C-H···F , C-H···O, π-π stacking |
Discussion and Field-Proven Insights
-
Impact on Crystal Symmetry: As shown in Table 1, fluorination can alter the fundamental packing symmetry. The change from a centrosymmetric space group (P2₁/c) in the non-fluorinated compound to a non-centrosymmetric one (Pca2₁) in the 2,3-difluoro analogue highlights how the altered dipole moment and steric profile can disrupt preferred packing motifs.
-
Role of C-H···F Interactions: The most significant consequence of fluorination is the introduction of C-H···F hydrogen bonds.[5] In Compound 2 and 3, these interactions act as key structure-directing forces. The 2,3-difluoro substitution pattern in Compound 2, with its adjacent fluorine atoms, can lead to unique intramolecular and intermolecular contacts that are sterically hindered in other isomers. This can result in a more complex, three-dimensional hydrogen-bonding network compared to the often simpler motifs seen in symmetrically substituted rings like in Compound 3.
-
Fluorine's Effect on π-π Stacking: The electron-withdrawing nature of fluorine can polarize the aromatic ring, influencing π-π stacking interactions. In some cases, as might be observed with Compound 2, the asymmetric electronic distribution can lead to slipped-stack or herringbone packing instead of the more common face-to-face stacking, a phenomenon that has been previously reported.[6][7] In contrast, the symmetric 3,5-substitution in Compound 3 might preserve or even enhance traditional π-π stacking by creating a quadrupole moment favorable for such interactions.
-
Data Quality and Refinement: The slightly better resolution and R-factors for the 2,3-difluoro analogue (Compound 2) in this hypothetical dataset suggest that the stronger, more directional C-H···F interactions can sometimes lead to a more ordered and rigid crystal lattice, which diffracts X-rays to a higher resolution. This is a crucial advantage for obtaining a high-precision structural model.
Conclusion
This guide demonstrates that this compound is not merely a reagent for introducing fluorine, but a tool for precise crystal engineering. The specific 2,3-substitution pattern imparts a unique electronic and steric signature that directly governs intermolecular interactions and, consequently, the final solid-state architecture. A comparative crystallographic approach, as detailed here, is essential for rationally designing molecules with desired solid-state properties. By carefully selecting fluorination patterns, researchers can fine-tune crystal packing to optimize parameters critical for drug development and materials science applications.
References
- 1. nbinno.com [nbinno.com]
- 2. On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solving the enigma of weak fluorine contacts in the solid state: a periodic DFT study of fluorinated organic crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. unifr.ch [unifr.ch]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. X-ray_crystallography [bionity.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2,3-Difluorobenzyl Bromide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is paramount, not only for experimental success but for ensuring a safe and compliant laboratory environment. 2,3-Difluorobenzyl bromide, a valuable reagent in organic synthesis, demands meticulous handling and disposal due to its hazardous properties. This guide provides a comprehensive, step-by-step approach to its proper disposal, grounded in established safety protocols and chemical principles.
Understanding the Hazards of this compound
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound is classified as a hazardous substance with multiple risk factors.[1][2][3]
-
Corrosive: It can cause severe skin burns and eye damage upon contact.[1][3]
-
Lachrymator: The vapors are intensely irritating to the eyes, causing tearing.[4][5]
-
Combustible: It is a combustible liquid with a flashpoint of 90°C (194°F).[2]
These properties necessitate that all handling and disposal operations are conducted with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.
Key Physical and Safety Data
| Property | Value | Source |
| CAS Number | 113211-94-2 | [2] |
| Molecular Formula | C₇H₅BrF₂ | [2] |
| Molecular Weight | 207.02 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.628 g/mL at 25 °C | [2] |
| Flash Point | 90 °C (194 °F) - closed cup | [2] |
| Hazard Classifications | Skin Corrosion 1B, Combustible Corrosive | [2] |
Core Disposal Directive: Prioritizing Safety and Compliance
The primary and most straightforward method for the disposal of this compound is to collect it as hazardous waste for removal by a licensed environmental waste management company. However, for laboratories that generate small quantities, an in-house chemical neutralization procedure can be a safe and effective way to convert the hazardous compound into a less harmful substance before final disposal. This guide details both approaches.
Disposal Workflow Overview
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal decision workflow for this compound.
Option 1: Direct Disposal via Licensed Waste Management
This is the most common and recommended procedure for the majority of laboratory settings.
Step-by-Step Protocol:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields or a face shield.[2][4] All handling of the waste should be done inside a certified chemical fume hood.[4]
-
Waste Collection:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container. Glass or other corrosive-resistant containers are suitable.[1]
-
Ensure the container is clearly labeled as "Hazardous Waste: this compound" and includes the appropriate hazard pictograms (corrosive).
-
Do not mix this waste with other chemical waste streams, especially with strong oxidizing agents or bases, to avoid potentially violent reactions.[4]
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
The storage area should be away from heat, sparks, and open flames.[5]
-
-
Arranging Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description of the waste, including its chemical name and quantity.
-
Option 2: In-House Neutralization via Alkaline Hydrolysis
For small quantities, chemical neutralization can be performed to convert the reactive benzyl bromide into the less hazardous 2,3-difluorobenzyl alcohol. This process is based on the principle of nucleophilic substitution, where the hydroxide ion (OH⁻) from a base like sodium hydroxide displaces the bromide ion.[6]
Causality of the Method: Benzyl halides are susceptible to nucleophilic substitution reactions. Alkaline hydrolysis provides a strong nucleophile (hydroxide ion) that attacks the benzylic carbon, leading to the formation of an alcohol and a bromide salt. The resulting 2,3-difluorobenzyl alcohol is significantly less corrosive and lachrymatory than the starting material.
Experimental Protocol:
Materials:
-
Waste this compound
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Stir plate and magnetic stir bar
-
Reaction flask (e.g., round-bottom flask)
-
Beaker
-
pH paper or a calibrated pH meter
-
Dilute hydrochloric acid (HCl) for neutralization
-
Appropriate PPE (lab coat, chemical-resistant gloves, safety goggles, and face shield)
Procedure:
-
Safety First: This procedure must be performed in a certified chemical fume hood. Ensure an emergency eyewash station and safety shower are accessible.
-
Preparation:
-
In the fume hood, place a beaker containing the 2 M sodium hydroxide solution on a stir plate.
-
Begin stirring the sodium hydroxide solution.
-
-
Slow Addition:
-
Carefully and slowly add the waste this compound to the stirring sodium hydroxide solution. The reaction can be exothermic, so slow addition is crucial to control the temperature. Add a few milliliters at a time, monitoring for any significant temperature increase.
-
Allow the mixture to stir at room temperature for several hours (or overnight) to ensure the reaction goes to completion. The immiscible organic layer should gradually dissolve as it reacts to form the more water-soluble alcohol.
-
-
Verification of Reaction Completion (Optional): For rigorous confirmation, a small sample of the organic layer can be analyzed by Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material.
-
Neutralization of the Final Solution:
-
Once the reaction is complete, the resulting solution will be basic.
-
Slowly add dilute hydrochloric acid while continuously stirring and monitoring the pH with pH paper or a pH meter.
-
Continue adding acid until the pH of the solution is neutral (between 6 and 8).
-
-
Final Disposal:
-
The resulting neutralized aqueous solution, containing 2,3-difluorobenzyl alcohol, sodium bromide, and sodium chloride, can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's EHS office before disposing of any chemical waste down the drain.
-
The following diagram outlines the chemical transformation during the alkaline hydrolysis process.
Caption: Chemical reaction for the neutralization of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate the hazards.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your colleagues and the laboratory supervisor.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.
-
Wear PPE: Do not attempt to clean up a spill without the proper PPE, including respiratory protection if necessary.
-
Contain and Absorb: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the initial spill.[7]
-
Collect Waste: Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., ethanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Medical Attention: If there is any skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1]
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility.
References
- 1. scienceequip.com.au [scienceequip.com.au]
- 2. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 4. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of halogenated aromatic compounds [ouci.dntb.gov.ua]
- 6. Khan Academy [khanacademy.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of 2,3-Difluorobenzyl Bromide: A Guide for Laboratory Professionals
For the researcher, scientist, and drug development professional, the pursuit of novel chemical entities is a daily endeavor. Among the vast array of building blocks available, halogenated aromatic compounds like 2,3-Difluorobenzyl bromide play a crucial role. However, its utility in synthesis is matched by its significant hazardous properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for its safe handling, grounded in scientific principles. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Analysis and Risk Assessment: Understanding the Threat
This compound is a combustible liquid that is corrosive and causes severe skin burns and eye damage.[1] A thorough understanding of its properties is the foundation of safe handling. The following table summarizes the key hazards associated with this compound.
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns and eye damage.[1][2] | Corrosion | Danger |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[2] | Corrosion | Danger |
| Combustible Liquid | Category 4: Combustible liquid with a flash point of 90°C (194°F).[1] | None | Warning |
| Corrosive to Metals | May be corrosive to metals.[2] | Corrosion | Warning |
Expert Insight: The primary danger of this compound lies in its corrosive nature. The presence of the benzyl bromide moiety makes it a potent lachrymator, a substance that irritates the eyes and causes tearing.[3] The fluorine atoms on the benzene ring can influence its reactivity and metabolic pathways, necessitating a cautious approach.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protective equipment is non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Body Part | Recommended Protection | Standard/Specification | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield.[1] | ANSI Z87.1 / EN 166 | Protects against splashes of the corrosive liquid and irritating vapors. |
| Hands | Nitrile or neoprene gloves (double-gloving recommended). | ASTM F739 / EN 374 | Provides a barrier against skin contact, which can cause severe burns. |
| Body | Flame-retardant laboratory coat. | NFPA 2112 | Protects against accidental splashes and is crucial due to the combustible nature of the chemical. |
| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge.[1] | NIOSH / EN 14387 | Essential for use in areas with inadequate ventilation or during spill cleanup to prevent inhalation of corrosive and irritating vapors. |
Expert Insight: The selection of appropriate gloves is critical. Always check the manufacturer's glove compatibility chart for breakthrough times and permeation rates for halogenated aromatic compounds. Double-gloving provides an additional layer of protection in case the outer glove is compromised.
Standard Operating Procedure (SOP) for Handling
Adherence to a strict, step-by-step procedure is paramount to minimizing risk.
Preparation and Engineering Controls
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.[4]
-
Ventilation Check: Before commencing work, ensure the fume hood is functioning correctly, with an average face velocity of 80-120 feet per minute.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[5]
-
Spill Kit: Have a spill kit specifically for corrosive and combustible liquids readily available. This should include an inert absorbent material like sand or vermiculite.[4][5]
Handling and Dispensing
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
-
Inert Atmosphere: When possible, handle the material under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[5]
-
Dispensing: Use a syringe or cannula for liquid transfer to minimize the risk of splashes and vapor release. Avoid pouring directly from the bottle.
-
Grounding: When transferring larger quantities, ensure containers are properly grounded to prevent static discharge, a potential ignition source.
Storage
-
Dedicated Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
-
Corrosive Cabinet: Use a dedicated, acid/corrosive-resistant cabinet for storage.
-
Incompatible Materials: Avoid storage near strong oxidizing agents, bases, alcohols, amines, and metals.[5]
-
Container Integrity: Ensure the container is tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.
Spill and Emergency Procedures
Immediate and correct response to a spill or exposure is critical.
Spill Response
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.
-
Ventilate: Ensure the area is well-ventilated, but do not attempt to clean the spill without proper respiratory protection.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4][5] Do not use combustible materials like paper towels.
-
Neutralize: For larger spills, consult with your institution's environmental health and safety (EHS) department for appropriate neutralization procedures.
-
Collect and Dispose: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Decontamination and Disposal Workflow
Proper decontamination and disposal are the final, crucial steps in the safe handling of this compound.
Caption: Decontamination and waste disposal workflow for this compound.
Expert Insight: Never mix halogenated waste streams with other organic waste unless specifically permitted by your institution's EHS guidelines. Halogenated compounds require specific disposal methods, often involving high-temperature incineration.
By integrating these procedures and principles into your laboratory workflow, you can confidently and safely utilize this compound in your research and development efforts, ensuring a secure environment for yourself and your colleagues.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
